Kanglemycin A
Description
Structure
2D Structure
Properties
CAS No. |
114153-91-2 |
|---|---|
Molecular Formula |
C50H63NO19 |
Molecular Weight |
982 g/mol |
IUPAC Name |
4-[1-[(9E,19E,21E)-13-acetyloxy-2,15,17-trihydroxy-3,7,12,14,16,22-hexamethyl-11-[(4-methyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-18-yl]ethoxy]-3,3-dimethyl-4-oxobutanoic acid |
InChI |
InChI=1S/C50H63NO19/c1-21-13-12-14-29(26(6)67-48(62)49(9,10)19-34(54)55)40(57)23(3)39(56)24(4)43(68-28(8)52)22(2)32(69-35-18-33-45(27(7)66-35)64-20-63-33)15-16-65-50(11)46(60)38-36-31(53)17-30(51-47(21)61)42(59)37(36)41(58)25(5)44(38)70-50/h12-17,22-24,26-27,29,32-33,35,39-40,43,45,56-58H,18-20H2,1-11H3,(H,51,61)(H,54,55)/b14-12+,16-15+,21-13+ |
InChI Key |
KRBOMQKIXLJMRA-UTWSZFJISA-N |
SMILES |
CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)C(=CC=CC(C(C(C(C(C1OC(=O)C)C)O)C)O)C(C)OC(=O)C(C)(C)CC(=O)O)C)O)C)C)OC5CC6C(C(O5)C)OCO6 |
Isomeric SMILES |
CC1C(/C=C/OC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)/C(=C/C=C/C(C(C(C(C(C1OC(=O)C)C)O)C)O)C(C)OC(=O)C(C)(C)CC(=O)O)/C)O)C)C)OC5CC6C(C(O5)C)OCO6 |
Canonical SMILES |
CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)C(=CC=CC(C(C(C(C(C1OC(=O)C)C)O)C)O)C(C)OC(=O)C(C)(C)CC(=O)O)C)O)C)C)OC5CC6C(C(O5)C)OCO6 |
Synonyms |
kanglemeisu A kanglemycin A |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Architecture of a Potent Antibiotic: A Technical Guide to the X-ray Crystallographic Elucidation of Kanglemycin A
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core principles and methodologies behind the structural elucidation of Kanglemycin A, a potent ansamycin (B12435341) antibiotic, through the powerful technique of X-ray crystallography. Understanding the three-dimensional architecture of this compound, both in its isolated form and in complex with its biological target, bacterial RNA polymerase, is crucial for the rational design of next-generation antibiotics to combat drug-resistant pathogens.
Introduction
This compound, a member of the rifamycin (B1679328) family of antibiotics, has demonstrated significant activity against rifampicin-resistant bacteria, making it a molecule of high interest in the field of drug discovery. Its unique structural features, including a distinctive ansa chain with a 2,2-dimethyl succinic acid side chain and a β-O-3,4-O,O'-methylene digitoxose (B191001) sugar moiety, are key to its ability to overcome common resistance mechanisms.[1] X-ray crystallography has been the pivotal technique in revealing the precise atomic arrangement of this compound, providing invaluable insights into its mechanism of action.
Data Presentation: Crystallographic Parameters
The following tables summarize the key quantitative data from the X-ray crystallographic analyses of this compound, both as an individual molecule and in complex with bacterial RNA polymerase.
Table 1: Crystallographic Data for this compound
(Data obtained from the initial structure elucidation of this compound, referred to as Kanglemeisu A)
| Parameter | Value |
| Molecular Formula | C50H63O19B·CH3OH |
| Crystal System | Triclinic |
| Space Group | P1 |
| Unit Cell Dimensions | |
| a | 12.760(3) Å |
| b | 10.287(2) Å |
| c | 9.926(2) Å |
| α | 88.39(2)° |
| β | 78.64(2)° |
| γ | 89.14(2)° |
| Refinement | |
| Method | Full matrix least-squares |
| Final R-factor | 0.0689 |
Table 2: Data Collection and Refinement Statistics for this compound in Complex with Mycobacterium smegmatis RNA Polymerase (PDB ID: 6CCE) [2]
| Parameter | Value |
| Data Collection | |
| Method | X-RAY DIFFRACTION |
| Resolution | 3.05 Å |
| Refinement | |
| R-Value Work | 0.234 |
| R-Value Free | 0.265 |
| R-Value Observed | 0.235 |
Experimental Protocols
Crystallization of this compound (Standalone)
The initial structure of this compound was solved from crystals obtained from an actinomyces species. The structure was determined using the RANTAN direct method, a common approach for solving the phase problem in X-ray crystallography for small molecules. The atomic coordinates and temperature factors were subsequently refined using a full matrix least-squares method.
Co-crystallization of this compound with Bacterial RNA Polymerase
The structural analysis of this compound in complex with its target, bacterial RNA polymerase (RNAP), was crucial for understanding its mechanism of action. X-ray crystal structures have been determined for this compound in complex with RNAP from Escherichia coli and Thermus thermophilus.[3]
General Methodology:
-
Protein Expression and Purification: The target RNA polymerase is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using standard chromatographic techniques.
-
Complex Formation: The purified RNAP is incubated with a molar excess of this compound to ensure the formation of the RNAP-Kanglemycin A complex.
-
Crystallization: The complex is subjected to crystallization screening using various techniques, such as hanging-drop or sitting-drop vapor diffusion, with a range of precipitants, buffers, and additives to identify conditions that yield diffraction-quality crystals.
-
X-ray Diffraction Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The structure is typically solved by molecular replacement, using a previously determined RNAP structure as a search model. The model is then refined against the collected diffraction data, and the this compound molecule is built into the resulting electron density map.
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the structure elucidation of the this compound-RNAP complex and the signaling pathway of its inhibitory action.
Experimental Workflow
Signaling Pathway of this compound Inhibition
Conclusion
The structural elucidation of this compound by X-ray crystallography has provided a detailed atomic-level understanding of its architecture and its interaction with bacterial RNA polymerase. This knowledge is instrumental for the structure-based design of novel antibiotics that can effectively combat the growing threat of antimicrobial resistance. The data and methodologies presented in this guide serve as a foundational resource for researchers and professionals in the field of drug development.
References
Kanglemycin A: A Novel Ansamycin Overcoming Rifampicin Resistance Through a Distinct Mechanism of Action on Bacterial RNA Polymerase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Kanglemycin A (KglA), a naturally occurring ansamycin (B12435341) antibiotic, presents a promising solution to the growing threat of rifampicin-resistant bacteria, particularly in the context of Mycobacterium tuberculosis. While it binds to the same rifampicin-binding pocket on the β-subunit of bacterial RNA polymerase (RNAP), KglA employs a unique mechanism of action that allows it to maintain potency against many rifampicin-resistant RNAP variants. This guide provides a comprehensive overview of the molecular interactions, quantitative inhibitory data, and key experimental methodologies related to KglA's mechanism of action, offering valuable insights for researchers and drug developers in the field of antibacterial therapeutics.
Introduction
The rise of antibiotic-resistant pathogens is a global health crisis. Rifampicin (B610482), a cornerstone of tuberculosis treatment, is rendered ineffective by mutations in the bacterial RNA polymerase, the enzyme responsible for transcription. This compound, a rifamycin (B1679328) congener, has emerged as a significant lead compound due to its ability to inhibit these resistant forms of RNAP.[1][2][3] Its unique structural features, including a deoxysugar and a succinate (B1194679) ansa bridge, enable it to form additional contacts within the RNAP active site, leading to a distinct inhibitory mechanism compared to rifampicin.[1][2][4] This document delves into the intricacies of this mechanism, providing the technical details necessary for advanced research and development.
Mechanism of Action of this compound
This compound targets the β-subunit of bacterial RNA polymerase, binding within the well-characterized rifampicin-binding pocket.[1][2][5] However, its mode of inhibition differs significantly from that of rifampicin.
2.1. Binding and Interaction with RNA Polymerase
X-ray crystal structures of KglA in complex with Escherichia coli and Thermus thermophilus RNAP reveal an altered conformation within the binding pocket compared to rifampicin.[1][2] This is attributed to its unique side chains:
-
Deoxysugar Moiety: This group forms additional contacts with a separate, hydrophobic pocket within the RNAP, enhancing the binding affinity.[1][2]
-
Succinate Ansa Bridge: This substituent plays a crucial role in the inhibitory mechanism by precluding the formation of initial dinucleotides, a critical step in transcription initiation.[1][2]
These additional interactions result in a larger buried surface area upon binding compared to rifampicin, contributing to its potent activity.[6]
2.2. Inhibition of Transcription Initiation
Unlike rifampicin, which primarily acts as a steric block to elongating RNA transcripts, this compound inhibits transcription at an earlier stage.[5][7] The succinate ansa bridge of KglA interferes with the binding of the 5'-initiating nucleotide triphosphate (NTP).[3][6] This direct interference with the substrate for transcription initiation effectively halts the process before it begins, representing a distinct mechanism from the "steric clash" model of rifampicin.
2.3. Activity Against Rifampicin-Resistant RNAP
The novel binding interactions of this compound are key to its activity against rifampicin-resistant RNAP mutants.[1][2][5] Common rifampicin resistance mutations, such as those at positions S450L in M. tuberculosis RNAP, often disrupt the binding of rifampicin.[5] However, the additional contact points of KglA's deoxysugar and succinate moieties compensate for the loss of interaction at the mutated site, allowing it to maintain its inhibitory effect.[1][4][5]
Quantitative Data
The following tables summarize the minimum inhibitory concentrations (MICs) and 50% inhibitory concentrations (IC50) of this compound against various bacterial strains and RNAP variants.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.
| Organism/Isolate | Strain Reference | KglA (μg/mL) | RIF (μg/mL) |
| Gram-Negative | |||
| Acinetobacter baumannii | ATCC 19606 | >128 | – |
| Burkholderia cepacia | ATCC 25416 | >128 | – |
| Enterobacter cloacae | NCTC 11936 | >128 | – |
| Escherichia coli | NCTC 10418 | >128 | 16 |
| Gram-Positive | |||
| Staphylococcus aureus (MRSA, RIF-susceptible) | 0.25 - 1 | < RIF | |
| Staphylococcus aureus (MRSA, RIF-resistant) | 32 - 128 | > KglA | |
| Mycobacterium tuberculosis | |||
| MDR-M. tuberculosis (Beijing 08/00483E, RIF-resistant) | Lower than Isoniazid and Pyrazinamide | Fully resistant |
Data sourced from Mosaei et al., 2018.[5]
Table 2: In vitro transcription inhibition by this compound.
| RNAP Variant | IC50 of KglA |
| Wild-type E. coli RNAP | Efficient inhibition |
| βR143A RNAP | Lower than RIF-resistant mutants |
| βR143A/S531L double mutant | Resistance to KglA |
Data summarized from Mosaei et al., 2018.[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
4.1. In Vitro Transcription Assay
This assay is used to determine the inhibitory effect of a compound on the transcription activity of purified RNA polymerase.
-
Reaction Mixture:
-
50 nM RNAP holoenzyme
-
Transcription buffer (10 mM Tris-HCl pH 7.9, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 5 µg/mL BSA, 0.1 mM EDTA)
-
Varying concentrations of this compound or other inhibitors
-
-
Procedure:
-
Incubate the RNAP and antibiotic mixture at 37°C for 5 minutes to allow for binding.[8]
-
Add 10 nM of a DNA template containing a strong promoter (e.g., T7A1 or AP3) to form the open promoter complex.[8][9]
-
Initiate transcription by adding a nucleotide mixture containing:[8][9]
-
200 µM ATP, CTP, GTP
-
50 µM unlabeled UTP
-
1.25 µCi (0.3 µM) of radiolabeled UTP (e.g., γ-P³²-UTP)
-
-
Allow the reaction to proceed for a set time.
-
Stop the reaction and analyze the RNA products by gel electrophoresis and autoradiography.
-
Quantify the amount of full-length transcript to determine the extent of inhibition.[8][9]
-
4.2. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials:
-
96-well microtiter plates
-
Bacterial culture in appropriate growth medium
-
Serial dilutions of this compound in DMSO
-
-
Procedure:
-
Prepare a bacterial suspension and dilute it to a standardized concentration.
-
Aliquot 80 µL of the diluted bacterial cells into each well of a 96-well plate.[8]
-
Prepare a serial 1:4 dilution of this compound in a separate plate.[8]
-
Transfer 20 µL of each diluted compound to the corresponding wells of the plate containing the bacteria.[8] The final concentration in the first well should be a high starting concentration (e.g., 64 µg/mL).[8]
-
Include positive (no drug) and negative (no bacteria) controls.
-
Seal the plates with a breathable membrane and incubate at the optimal temperature and shaking speed for the specific bacterium (e.g., 30°C with 200 rpm shaking for 12 hours).[8]
-
The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.[8]
-
4.3. X-ray Crystallography of RNAP-Kanglemycin A Complex
This technique provides high-resolution structural information about the binding of this compound to RNA polymerase.
-
Procedure Outline:
-
Purify bacterial RNA polymerase holoenzyme.
-
Co-crystallize the RNAP with this compound. This involves screening a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature).
-
Collect X-ray diffraction data from the resulting crystals using a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model of the RNAP-KglA complex to fit the electron density map.
-
Analyze the final structure to identify the specific amino acid residues involved in the interaction with this compound.
-
Visualizations
5.1. Signaling Pathways and Experimental Workflows
Conclusion
This compound represents a significant advancement in the fight against antibiotic resistance. Its unique mechanism of action, which involves forming additional contacts within the RNAP binding pocket to inhibit transcription initiation, allows it to overcome common rifampicin resistance mutations. The data and protocols presented in this guide provide a solid foundation for further research into KglA and its derivatives. The development of new ansamycins based on the this compound scaffold holds the potential to deliver a new class of antibiotics effective against multidrug-resistant bacteria.[1][2]
References
- 1. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis. | Sigma-Aldrich [merckmillipore.com]
- 3. Rifamycin congeners kanglemycins are active against rifampicin-resistant bacteria via a distinct mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transcription initiation in mycobacteria: a biophysical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
The Antibacterial Spectrum of Kanglemycin A Against Gram-Positive Bacteria: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antibacterial spectrum of Kanglemycin A, a naturally occurring ansamycin (B12435341) antibiotic, with a specific focus on its activity against Gram-positive bacteria. This compound has garnered significant interest as a potential therapeutic agent, particularly for its efficacy against rifampicin-resistant strains. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular interactions and experimental workflows.
Quantitative Antibacterial Spectrum of this compound
This compound exhibits potent activity against a range of Gram-positive bacteria, including clinically significant pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. Notably, it retains activity against strains that have developed resistance to rifampicin (B610482), a widely used antibiotic that shares a similar core structure. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism.
The following table summarizes the reported MIC values of this compound against various Gram-positive bacteria.
| Bacterial Species | Strain Information | MIC (µg/mL) |
| Staphylococcus aureus | Wild-Type (WT) | 0.016[1] |
| Rifampicin-Resistant (H481Y) | >64[1] | |
| Rifampicin-Resistant (S486L) | 0.25[1] | |
| Mycobacterium tuberculosis | Wild-Type (H37Rv) | 0.2[2] |
| Rifampicin-Resistant (S456L) | 0.8[2] | |
| Bacillus subtilis | NCTC 9372 | 1[3] |
| Enterococcus faecalis | NCTC 775 | 64[3] |
| Enterococcus faecium | NCTC 7171 | 128[3] |
| Streptococcus pyogenes | NCTC 8198 | 1[3] |
This compound demonstrates limited activity against Gram-negative bacteria and eukaryotic microorganisms such as Candida albicans and Candida glabrata.[3]
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
This compound targets the bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for transcription.[4][5] Its mechanism of action, while similar to that of rifampicin, possesses distinct features that enable its activity against rifampicin-resistant RNAP. This compound binds to the rifampicin-binding pocket on the β-subunit of RNAP.[6][7] However, unique structural modifications on this compound allow it to interfere with the binding of the 5'-initiating substrate, a mechanism distinct from that of rifampicin.[4][5] This alternative binding and inhibitory mechanism is key to its ability to overcome common rifampicin resistance mutations.
Figure 1. Mechanism of this compound action.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent. The following protocol is a generalized procedure based on established methods.
Materials:
-
This compound
-
Test bacterium
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB within the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the test bacterium in CAMHB to the mid-logarithmic phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate containing the this compound dilutions, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Figure 2. Broth microdilution workflow for MIC determination.
In Vitro Transcription Assay
This assay directly measures the inhibitory effect of this compound on the activity of bacterial RNA polymerase.
Materials:
-
Purified bacterial RNA polymerase (holoenzyme)
-
Linear DNA template containing a promoter sequence
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP)
-
This compound
-
Transcription buffer
-
Denaturing polyacrylamide gel
-
Phosphorimager
Procedure:
-
Reaction Setup: In a reaction tube, combine the purified RNAP holoenzyme, the DNA template, and the transcription buffer.
-
Addition of Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a control reaction with no inhibitor.
-
Initiation of Transcription: Initiate the transcription reaction by adding the mixture of rNTPs (including the radiolabeled rNTP).
-
Incubation: Incubate the reaction at 37°C for a defined period to allow for RNA synthesis.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., formamide-containing loading buffer).
-
Gel Electrophoresis: Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.
-
Visualization: Visualize the radiolabeled RNA transcripts using a phosphorimager. The intensity of the transcript bands will be inversely proportional to the inhibitory activity of this compound.
Conclusion
This compound demonstrates a potent and selective antibacterial spectrum against Gram-positive bacteria, including multidrug-resistant strains of S. aureus and M. tuberculosis. Its unique mechanism of action, which involves a distinct mode of RNA polymerase inhibition, allows it to overcome common mechanisms of resistance to rifampicin. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the evaluation and development of this compound and related ansamycin antibiotics. Further research into its in vivo efficacy and safety profile is warranted to fully assess its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rifamycin congeners kanglemycins are active against rifampicin-resistant bacteria via a distinct mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.ncl.ac.uk [eprints.ncl.ac.uk]
Kanglemycin A: A Technical Guide to its Unique Chemical Architecture and Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanglemycin A is a potent ansamycin (B12435341) antibiotic belonging to the rifamycin (B1679328) family. It has garnered significant attention in the scientific community for its efficacy against rifampicin-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide provides an in-depth analysis of the unique chemical structure and key functional groups of this compound, offering valuable insights for researchers and professionals engaged in antibiotic discovery and development.
Core Chemical Structure and Salient Functional Groups
This compound possesses a complex macrocyclic structure characterized by an aliphatic ansa chain bridging a naphthoquinone core. While it shares the fundamental rifamycin scaffold, its distinctive biological activity stems from two crucial modifications on the ansa bridge: a 2,2-dimethylsuccinic acid moiety at C-20 and a β-O-3,4-O,O'-methylene digitoxose (B191001) sugar at C-27.[1] These unique functional groups are pivotal in overcoming rifampicin (B610482) resistance.
The dimethylsuccinic acid side chain, also referred to as the "K-acid," provides an additional binding interaction with the bacterial RNA polymerase (RNAP), the target of rifamycins. This interaction is believed to compensate for the loss of binding affinity in rifampicin-resistant RNAP mutants.[1]
The β-O-3,4-O,O'-methylene digitoxose moiety, a unique deoxysugar, also contributes to the enhanced binding affinity and steric hindrance that allows this compound to maintain its inhibitory activity against mutated RNAP.[1]
The core structure also features a number of hydroxyl and acetyl groups that are critical for its interaction with the RNAP binding pocket.
Quantitative Physicochemical and Spectroscopic Data
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques and X-ray crystallography. The following tables summarize the key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₅₀H₆₃NO₁₉ | --INVALID-LINK-- |
| Molecular Weight | 982.03 g/mol | --INVALID-LINK-- |
| HRMS (ESI-TOF) | Calculated for C₅₀H₆₄NO₁₉ [M+H]⁺: 982.4073, Found: 982.4025 | --INVALID-LINK-- |
| ¹H NMR (600 MHz, CD₂Cl₂) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| OH-8 | 12.60 | s | ||
| NH | 8.34 | s | ||
| H-3 | 7.80 | s | ||
| H-29 | 6.37 | d | 12.8 | |
| H-17 | 6.16 | d | 5.8 | |
| H-18 | 5.93 | dd | 15.9, 5.8 | |
| ... | ... | ... | ... |
Note: The full ¹H NMR data can be found in the supplementary information of "Rifamycin congeners kanglemycins are active against rifampicin-resistant bacteria via a distinct mechanism".
| ¹³C NMR | Chemical Shift (δ, ppm) |
| Data not fully available in the searched resources, but is referenced in the supplementary materials of "A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens". |
Experimental Protocols
The determination of this compound's intricate structure involved a multi-faceted approach. Below are the detailed methodologies for the key experiments.
Fermentation and Isolation
This compound is a natural product isolated from the fermentation broth of Amycolatopsis mediterranei var. kanglensis. The general protocol involves:
-
Cultivation: The producing strain is cultured in a suitable nutrient-rich medium under optimized conditions of temperature, pH, and aeration to maximize the yield of the antibiotic.
-
Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. This compound is then extracted from the mycelial cake and/or the supernatant using organic solvents such as ethyl acetate (B1210297) or butanol.
-
Purification: The crude extract is subjected to a series of chromatographic techniques, including silica (B1680970) gel chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), to isolate pure this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).
-
Data Acquisition: ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz).
-
Data Analysis: The chemical shifts, coupling constants, and correlations from the 1D and 2D NMR spectra are analyzed to determine the connectivity of atoms and the stereochemistry of the molecule.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Sample Introduction: A solution of this compound is introduced into the mass spectrometer via electrospray ionization (ESI) or another suitable soft ionization technique.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy using a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Formula Determination: The precise mass measurement allows for the unambiguous determination of the elemental composition and molecular formula of the compound.
-
X-ray Crystallography
The three-dimensional structure of this compound in complex with Mycobacterium smegmatis RNA polymerase has been determined by X-ray crystallography (PDB ID: 6CCE).
-
Crystallization:
-
The purified this compound is co-crystallized with the target protein, M. smegmatis RNA polymerase.
-
The crystallization is performed using the vapor diffusion (hanging drop) method.
-
The reservoir solution typically contains a precipitant (e.g., PEG), a buffer to maintain pH, and salts.
-
-
Data Collection:
-
A suitable crystal is selected and mounted on a goniometer.
-
The crystal is cryo-cooled in liquid nitrogen to minimize radiation damage.
-
X-ray diffraction data are collected at a synchrotron source.
-
-
Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and space group.
-
The structure is solved using molecular replacement, using a known structure of a similar protein as a search model.
-
The initial model is refined against the diffraction data to improve the fit and build the this compound molecule into the electron density map.
-
Visualizations
Caption: Workflow for the structure elucidation of this compound.
Caption: Key functional groups of this compound.
Conclusion
This compound represents a significant advancement in the fight against drug-resistant tuberculosis. Its unique chemical structure, particularly the presence of the dimethylsuccinic acid and the modified digitoxose moieties, provides a novel mechanism for inhibiting rifampicin-resistant RNA polymerase. The detailed structural and functional group analysis presented in this guide serves as a valuable resource for the rational design and development of next-generation antibiotics based on the this compound scaffold.
References
Molecular Basis of Kanglemycin A's Efficacy Against Rifampicin-Resistant Mycobacterium tuberculosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis, poses a significant global health threat. Resistance to rifampicin (B610482), a cornerstone of first-line anti-tubercular therapy, is particularly alarming and necessitates the development of novel therapeutics. Kanglemycin A (KglA), a naturally occurring ansamycin (B12435341) antibiotic, has demonstrated potent activity against rifampicin-resistant (RIF-R) MTB strains. This technical guide elucidates the molecular underpinnings of KglA's mechanism of action, providing a comprehensive resource for researchers and drug development professionals in the field of antimicrobial resistance.
Mechanism of Action: Overcoming Rifampicin Resistance
This compound, like rifampicin, targets the bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for transcription.[1][2][3][4] Both antibiotics bind to the same pocket on the β-subunit of RNAP, known as the rifampicin-binding pocket.[1][3][5] However, the structural distinctions of KglA allow it to maintain its inhibitory activity against RNAP enzymes harboring mutations that confer rifampicin resistance.[1][3][5]
The key to KglA's efficacy lies in its unique chemical moieties: a deoxysugar and a succinate (B1194679) ansa bridge substituent.[1][5] These groups extend beyond the conventional rifampicin binding site, forming additional contacts with a separate, hydrophobic pocket of the RNAP.[1][5] This extended interaction provides a larger binding surface and an altered binding conformation compared to rifampicin.[3][6] Consequently, KglA can still bind with high affinity and inhibit the function of RIF-R RNAP, even when mutations in the primary binding pocket reduce the affinity for rifampicin.[2][7]
Furthermore, KglA exhibits a distinct inhibitory mechanism compared to rifampicin. While rifampicin primarily acts by sterically hindering the extension of the nascent RNA chain beyond a length of 2-3 nucleotides, KglA appears to inhibit transcription at an even earlier stage by precluding the formation of the initial dinucleotides.[1][3][5][8] This is attributed to the succinate substituent on the ansa bridge, which interferes with the binding of the initiating nucleotides.[9]
The structural basis for KglA's activity against RIF-R RNAP has been elucidated through X-ray crystallography and cryo-electron microscopy (cryo-EM) studies of KglA in complex with bacterial RNAP.[1][3] These studies have visualized the altered conformation of KglA within the binding pocket and the additional contacts it makes, providing a molecular blueprint for its ability to overcome common rifampicin resistance mutations.[1][3]
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data on the inhibitory activity of this compound against M. tuberculosis and other bacterial strains, as well as its effect on RNAP activity.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Rifampicin against M. tuberculosis and Other Bacteria
| Organism | Strain | Resistance Profile | This compound MIC (µg/mL) | Rifampicin MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis | H37Rv | Wild-type | 12.5 (IC90, µM) | - | [1] |
| Mycobacterium tuberculosis | - | Rifampicin-resistant (S456L) | - | >25 | [10] |
| Staphylococcus aureus | ATCC 12600 | Wild-type | - | - | [10] |
| Staphylococcus aureus | - | Rifampicin-resistant (H481Y) | - | - | [10] |
| Staphylococcus aureus | - | Rifampicin-resistant (S486L) | - | - | [10] |
Table 2: In Vitro Inhibition of RNA Polymerase by this compound and Rifampicin
| RNAP Source | Mutant | This compound IC50 | Rifampicin IC50 | Reference |
| E. coli | Wild-type | Similar to Rifampicin | Similar to KglA | [6] |
| E. coli | βS531L | Active | Resistant | [6] |
| E. coli | βH526Y | Active | Resistant | [6] |
| M. smegmatis | Wild-type | Similar to Rifampicin | Similar to KglA | [6] |
| M. smegmatis | S447L (equivalent to MTB S456L) | Potent activity | Inactive | [1] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay for Mycobacterium tuberculosis
This protocol is based on the broth microdilution method.
-
Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL. Further dilute in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to the desired starting concentration.
-
Preparation of MTB Inoculum: Culture M. tuberculosis H37Rv (or a resistant strain) in Middlebrook 7H9 broth until it reaches mid-log phase (OD600 of 0.4-0.6). Adjust the turbidity of the culture with fresh medium to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension 1:200 in fresh 7H9 broth to obtain the final inoculum of ~5 x 10^5 CFU/mL.
-
Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound working solution in 100 µL of 7H9 broth. Add 100 µL of the prepared MTB inoculum to each well. Include a drug-free growth control well and a sterile control well.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of MTB. Growth can be assessed visually or by measuring the absorbance at 600 nm.
In Vitro Transcription Assay with M. tuberculosis RNAP
This protocol describes a run-off transcription assay to assess the inhibitory effect of this compound on MTB RNAP.
-
Reaction Mixture Preparation: Prepare a master mix containing transcription buffer (40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl2, 10 mM DTT), 200 µM each of ATP, GTP, and CTP, 10 µM UTP, and [α-32P]UTP.
-
RNAP and DNA Template: Use purified M. tuberculosis RNAP holoenzyme and a linear DNA template containing a strong promoter (e.g., the rrnAP3 promoter).
-
Inhibition Assay: Pre-incubate the MTB RNAP holoenzyme with varying concentrations of this compound or rifampicin (in DMSO, with the final DMSO concentration not exceeding 5%) for 10 minutes at 37°C.
-
Transcription Initiation: Initiate the transcription reaction by adding the DNA template to the RNAP-inhibitor mixture, followed by the addition of the NTP master mix.
-
Reaction and Termination: Allow the reaction to proceed for 30 minutes at 37°C. Terminate the reaction by adding an equal volume of stop solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Analysis: Denature the samples by heating at 95°C for 5 minutes and separate the RNA products by electrophoresis on a denaturing polyacrylamide gel. Visualize the radiolabeled transcripts using autoradiography or phosphorimaging. The intensity of the full-length run-off transcript is quantified to determine the extent of inhibition.
Cryo-Electron Microscopy (Cryo-EM) of the KglA-MTB RNAP Complex
This protocol outlines the general steps for determining the structure of the this compound-bound M. tuberculosis RNAP.
-
Complex Formation: Purified M. tuberculosis RNAP holoenzyme is incubated with a molar excess of this compound and a DNA scaffold containing a promoter sequence to form a stable transcription initiation complex.
-
Grid Preparation: A small volume (typically 3-4 µL) of the complex solution is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3). The grid is then blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane (B1197151) using a vitrification robot (e.g., a Vitrobot).
-
Data Collection: The frozen-hydrated grids are loaded into a transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector. Automated data collection software is used to acquire a large dataset of movie micrographs.
-
Image Processing: The raw movie frames are subjected to motion correction and dose-weighting. Contrast transfer function (CTF) estimation is performed for each micrograph. Particles (projections of the KglA-RNAP complex) are then picked, extracted, and subjected to 2D classification to remove junk particles.
-
3D Reconstruction and Refinement: An initial 3D model is generated from the 2D class averages. The particles are then used in iterative rounds of 3D classification and refinement to obtain a high-resolution 3D reconstruction of the complex.
-
Model Building and Analysis: An atomic model of the KglA-RNAP complex is built into the final cryo-EM density map. The model is refined and validated, allowing for a detailed analysis of the interactions between this compound and the RNAP, including the contacts that overcome rifampicin resistance.
Visualizations
Caption: Mechanism of action of this compound compared to Rifampicin.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
References
- 1. Rifamycin congeners kanglemycins are active against rifampicin-resistant bacteria via a distinct mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A recombinant Mycobacterium tuberculosis in vitro transcription system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 9. dovepress.com [dovepress.com]
- 10. A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Ansa Bridge Modifications of Kanglemycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanglemycin A (KglA) is a naturally occurring ansamycin (B12435341) antibiotic belonging to the rifamycin (B1679328) family. It has garnered significant attention due to its potent activity against rifampicin-resistant bacteria, particularly Mycobacterium tuberculosis and Gram-positive pathogens like Staphylococcus aureus.[1][2] The key to this compound's efficacy against resistant strains lies in its unique structural modifications on the ansa bridge, a polyketide chain that spans the naphthoquinone core.[1] Unlike rifampicin (B610482) and its common semisynthetic derivatives, which primarily feature modifications at the C-3/C-4 positions of the naphthoquinone core, this compound possesses two distinctive substituents on its ansa bridge: a pendant 2,2-dimethylsuccinic acid side chain (often referred to as the K-acid) at C20 and a unique β-O-3,4-O,O'-methylene digitoxose (B191001) sugar moiety at C27.[1][3]
These modifications provide an expanded binding surface with bacterial RNA polymerase (RNAP), the target of rifamycins.[1][4] This allows this compound to maintain a strong interaction with RNAP even when mutations conferring rifampicin resistance are present.[1][5] The unique structural features of this compound, particularly the K-acid, have opened new avenues for semisynthetic modifications, offering a promising scaffold for the development of novel antibiotics to combat drug-resistant infections.[6][7] This guide provides a comprehensive overview of the ansa bridge modifications of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying scientific concepts.
Ansa Bridge Modifications and Structure-Activity Relationships
The ansa bridge of this compound is a critical determinant of its antibacterial activity and its ability to overcome rifampicin resistance. The two key natural modifications are:
-
2,2-dimethylsuccinic acid (K-acid) at C20: This moiety provides a new synthetic handle for derivatization that is not readily accessible in other rifamycins.[6][7]
-
β-O-3,4-O,O'-methylene digitoxose at C27: This unique sugar moiety contributes to the altered binding conformation of this compound within the RNAP rifampicin-binding pocket.[1][3]
Semisynthetic modifications have been explored at two primary sites: the K-acid and the C-3/C-4 position of the naphthoquinone core, leveraging the natural framework of this compound.
K-acid Modifications
A series of amide derivatives were generated by modifying the K-acid. While some of these modifications led to improved potency against wild-type bacteria, they often resulted in a loss of activity against rifampicin-resistant strains.[6]
C-3/C-4 Benzoxazino Modifications
Combining the natural ansa bridge features of this compound with proven synthetic modifications at the C-3/C-4 region yielded a collection of benzoxazino derivatives. Several of these compounds exhibited improved activity against wild-type bacteria and, importantly, gained activity against the rifampicin-resistant S. aureus strain with the H481Y RNAP mutation, a common clinical isolate.[6][7]
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and its key semisynthetic derivatives against various strains of S. aureus.
Table 1: MIC of this compound and Rifampicin against S. aureus [6][7]
| Compound | WT S. aureus (μg/mL) | H481Y RifRS. aureus (μg/mL) | S486L RifRS. aureus (μg/mL) |
| This compound | 0.016 | >64 | 0.25 |
| Rifampicin | - | >64 | >64 |
Table 2: MIC of Selected C-3/C-4 Benzoxazino this compound Derivatives against S. aureus [6]
| Compound | WT S. aureus (μg/mL) | H481Y RifRS. aureus (μg/mL) | S486L RifRS. aureus (μg/mL) |
| C4z | 0.008 | 8 | 0.25 |
| KZ | 0.008 | 4 | 0.125 |
| Z6 | 0.008 | 8 | 0.25 |
| Z8 | 0.016 | 4 | 0.25 |
Experimental Protocols
General Synthesis of K-acid Amide Derivatives[6]
A solution of this compound (1 equivalent) in anhydrous dichloromethane (B109758) is treated with the desired amine (1.2 equivalents), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU, 1.2 equivalents), and N,N-diisopropylethylamine (DIPEA, 2.5 equivalents). The reaction mixture is stirred at room temperature for 16 hours. The solvent is then removed under reduced pressure, and the resulting residue is purified by reverse-phase high-performance liquid chromatography (HPLC) to yield the corresponding amide derivative.
General Synthesis of C-3/C-4 Benzoxazino this compound Derivatives[6]
To a solution of 3-amino-4-deoxo-4-imino-Kanglemycin A in chloroform (B151607) is added the desired aromatic aldehyde (2 equivalents) and p-toluenesulfonic acid (catalytic amount). The reaction mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the mixture is concentrated, and the residue is purified by column chromatography on silica (B1680970) gel to afford the benzoxazino this compound derivative.
Antibacterial Activity Screening (MIC Determination)[6]
Minimum Inhibitory Concentrations (MICs) are determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Bacterial strains are grown overnight in cation-adjusted Mueller-Hinton broth (CAMHB). The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a 96-well microtiter plate containing serial twofold dilutions of the test compounds. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Logical Relationship of this compound's Action
References
- 1. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. primo.csu.edu.au [primo.csu.edu.au]
- 5. psu.edu [psu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Kanglemycin A: A Promising Scaffold for Novel Antibiotics Against Drug-Resistant Bacteria
A Technical Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant bacteria represents a critical threat to global public health. Kanglemycin A, a naturally occurring ansamycin (B12435341) antibiotic, has garnered significant attention as a potential lead compound for the development of new antibiotics. Its unique structural features enable it to overcome common resistance mechanisms to existing drugs, particularly rifampicin (B610482). This technical guide provides an in-depth overview of this compound, including its mechanism of action, antibacterial activity, and the potential of its semi-synthetic derivatives.
Antibacterial Activity of this compound and Its Derivatives
This compound demonstrates potent activity against a range of bacterial pathogens, including rifampicin-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. Its efficacy is attributed to its distinct interaction with bacterial RNA polymerase (RNAP). The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. Below is a summary of the MIC values for this compound and its derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | S. aureus (Wild-Type) | 0.016 | [1][2] |
| This compound | S. aureus (H481Y Rifampicin-Resistant) | >64 | [1][2] |
| This compound | S. aureus (S486L Rifampicin-Resistant) | 0.25 | [1][2] |
| Rifampicin | S. aureus (Wild-Type) | Not specified | |
| Rifampicin | S. aureus (H481Y Rifampicin-Resistant) | >64 | |
| Rifampicin | S. aureus (S486L Rifampicin-Resistant) | >64 | |
| Benzoxazino Derivatives | |||
| C4z | S. aureus (Wild-Type) | 0.004 | [1] |
| KZ | S. aureus (Wild-Type) | 0.004 | [1] |
| Z6 | S. aureus (Wild-Type) | 0.004 | [1] |
| Z8 | S. aureus (Wild-Type) | 0.004 | [1] |
| KZ | S. aureus (H481Y Rifampicin-Resistant) | 16 | [1][2] |
| Z6 | S. aureus (H481Y Rifampicin-Resistant) | 16 | [1][2] |
| KZ | S. aureus (S486L Rifampicin-Resistant) | 1 | [1][2] |
| Z6 | S. aureus (S486L Rifampicin-Resistant) | 1 | [1][2] |
| Amide Derivatives | |||
| C5 | S. aureus (Wild-Type) | 0.00024 | [1] |
| B1 | S. aureus (Wild-Type) | 0.000061 | [1] |
| Mycobacterium tuberculosis | |||
| This compound | M. tuberculosis (Wild-Type) | Not specified | |
| KZ | M. tuberculosis (Wild-Type) | 8-fold lower than this compound | [1][2] |
| N29z | M. tuberculosis (Wild-Type) | 4-fold lower than this compound | [1][2] |
| C-3/C-4 Derivatives | M. tuberculosis (S456L Rifampicin-Resistant) | 4- to 16-fold improvement vs. This compound | [1][2] |
Mechanism of Action
This compound, like rifampicin, targets the bacterial RNA polymerase (RNAP), a crucial enzyme for transcription. However, its unique structural modifications, including a dimethylsuccinic acid moiety, allow it to bind to the RNAP in a manner that overcomes common rifampicin resistance mutations.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of MIC values for this compound and its derivatives against S. aureus.
Materials:
-
Bacterial strains (S. aureus wild-type and resistant strains)
-
Luria-Bertani (LB) broth
-
96-well microtiter plates
-
Test compounds (this compound and derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the desired S. aureus strain into 15 mL of LB broth and incubate overnight at 37°C with shaking.
-
The following day, dilute 10 µL of the saturated overnight culture with 50 mL of fresh LB broth.
-
Serial Dilution of Compounds: Prepare serial dilutions of the test compounds in LB broth in a 96-well plate. A 1:4 serial dilution is recommended.
-
Inoculation: Aliquot 80 µL of the diluted bacterial culture into each well of the 96-well plate containing the serially diluted compounds.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
In Vitro Transcription Inhibition Assay
This assay evaluates the direct inhibitory effect of this compound on the activity of bacterial RNA polymerase.
Materials:
-
Purified bacterial RNA polymerase (holoenzyme)
-
Linear DNA template containing a suitable promoter (e.g., T7A1 promoter)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP)
-
Transcription buffer (containing MgCl₂, KCl, Tris-HCl, DTT)
-
This compound dissolved in DMSO
-
Stop solution (containing EDTA, formamide, and loading dyes)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the transcription buffer, DTT, and the DNA template.
-
Add the desired concentration of this compound (or DMSO as a control).
-
Initiate the reaction by adding the RNA polymerase holoenzyme and the rNTP mix (containing the radiolabeled rNTP).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA transcripts.
-
Gel Electrophoresis: Separate the RNA transcripts by size using denaturing PAGE.
-
Visualization and Quantification: Visualize the radiolabeled RNA transcripts using a phosphorimager or by exposing the gel to autoradiography film. The intensity of the transcript bands corresponds to the level of RNA synthesis. A decrease in band intensity in the presence of this compound indicates inhibition of transcription.
Semisynthesis of this compound Derivatives
The structural modification of this compound has proven to be a successful strategy for enhancing its antibacterial potency and spectrum. The C-3/C-4 region of the naphthoquinone core is a particularly amenable site for derivatization.
Synthesis of C-3/C-4 Benzoxazino Derivatives of this compound
This two-step reaction generates benzoxazino derivatives of this compound.[1]
Step 1: Formation of the Hydroxylated Benzoxazino Intermediate (Kint)
-
In a suitable reaction vessel, react 1 mg (1 µmol) of this compound with a 1:1 molar ratio of 2-aminoresorcinol hydrochloride.
-
The reaction is performed in 20 µL of a 1:1 mixture of toluene and tetrahydrofuran (B95107) (THF).
-
Allow the reaction to proceed for approximately 24 hours at 25°C.
Step 2: Functionalization of the Intermediate
-
To the reaction mixture containing the Kint intermediate, add a secondary amine of choice (e.g., piperazines or other cyclic amines).
-
The reaction conditions for this step may vary depending on the specific amine used.
-
Purification: Purify the final benzoxazino derivative using high-performance liquid chromatography (HPLC).
-
Verification: Confirm the identity and purity of the purified product by liquid chromatography-mass spectrometry (LC/MS).
Conclusion
This compound stands out as a highly promising lead compound in the quest for new antibiotics. Its unique mechanism of action, which circumvents common rifampicin resistance, makes it a valuable scaffold for further development. The successful synthesis of potent derivatives with improved activity against both wild-type and resistant bacterial strains underscores the therapeutic potential of the kanglemycin class of antibiotics. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of novel this compound derivatives is warranted to accelerate their translation into clinical candidates.
References
Initial Characterization of Kanglemycin A's Biological Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanglemycin A is a member of the ansamycin (B12435341) class of antibiotics, closely related to the rifamycins. It has garnered significant interest within the scientific community due to its potent antibacterial activity, particularly against rifampicin-resistant (RifR) strains of pathogenic bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the initial characterization of this compound's biological properties, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.
Data Presentation
Antibacterial Activity
This compound demonstrates significant efficacy against both rifampicin-sensitive and rifampicin-resistant bacterial strains. The minimum inhibitory concentration (MIC) is a key measure of its potency.
| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) | Rifampicin (B610482) MIC (µg/mL) |
| S. aureus (Wild-Type) | Rifampicin-Sensitive | 0.015 - 0.03 | 0.008 - 0.015 |
| S. aureus (RNAP H481Y) | Rifampicin-Resistant | 16 | > 64 |
| S. aureus (RNAP S486L) | Rifampicin-Resistant | 0.125 - 0.25 | > 64 |
| M. tuberculosis H37Rv | Rifampicin-Sensitive | 0.05 | 0.1 |
| M. tuberculosis (RNAP S450L) | Rifampicin-Resistant | 0.2 | > 128 |
Note: MIC values can vary slightly between studies depending on the specific strains and testing conditions used.
In Vivo Efficacy
The in vivo efficacy of this compound has been evaluated in a murine neutropenic peritonitis/sepsis model infected with Staphylococcus aureus.
| Compound | Dosing Regimen (Intraperitoneal) | Bacterial Load Reduction (Kidney) |
| This compound | 15 mg/kg | Limited efficacy |
| Kang KZ (derivative) | 15 mg/kg | Sterilized the kidneys |
While this compound itself showed limited bioavailability and in vivo efficacy, a semisynthetic derivative, Kang KZ, demonstrated significant protection and reduction in bacterial burden in mice.[1]
Cytotoxicity
Data on the cytotoxicity of this compound against mammalian cell lines is limited in the currently available public literature. However, a related compound, Kanglemycin C, has been shown to have immunosuppressive effects by inhibiting lymphocyte proliferation at nanomolar concentrations. This suggests that this compound may also possess bioactivity against eukaryotic cells, and further investigation into its cytotoxic profile is warranted.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of this compound is quantified by determining its MIC using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Incubation: Inoculate the wells of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vitro RNA Polymerase Inhibition Assay
The direct inhibitory effect of this compound on bacterial RNA polymerase (RNAP) can be assessed using an in vitro transcription assay.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing transcription buffer (typically including Tris-HCl, MgCl₂, KCl, DTT), a DNA template with a specific promoter (e.g., T7A1 promoter), and purified bacterial RNAP holoenzyme.
-
Incubation with this compound: Add varying concentrations of this compound to the reaction mixture and incubate for a short period to allow for binding to the RNAP.
-
Transcription Initiation: Initiate transcription by adding ribonucleoside triphosphates (rNTPs), with one being radiolabeled (e.g., [α-³²P]UTP).
-
Transcription Termination: Stop the reaction after a defined time by adding a stop solution (e.g., EDTA).
-
Analysis: Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis and visualize the radiolabeled transcripts using autoradiography. The inhibition of transcription is observed as a decrease in the amount of full-length RNA product.
In Vivo Murine Peritonitis/Sepsis Model
This model is used to evaluate the in vivo efficacy of this compound against a systemic bacterial infection.
Protocol:
-
Induction of Neutropenia (Optional): To mimic an immunocompromised state, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide (B585) prior to infection.
-
Bacterial Challenge: Infect mice via intraperitoneal injection with a lethal or sub-lethal dose of S. aureus.
-
Treatment: Administer this compound or a vehicle control intraperitoneally at specified time points post-infection.
-
Monitoring: Monitor the mice for signs of illness and survival over a set period.
-
Assessment of Bacterial Burden: At the end of the study, euthanize the mice and harvest organs (e.g., kidneys, spleen). Homogenize the organs and perform serial dilutions to plate on appropriate agar (B569324) to determine the bacterial load (CFU/organ).
Mandatory Visualizations
Mechanism of Action: RNA Polymerase Inhibition
This compound, like other rifamycins, targets the bacterial DNA-dependent RNA polymerase (RNAP). However, it possesses unique structural features that allow it to overcome common rifampicin resistance mechanisms.[2]
Caption: this compound inhibits bacterial transcription by binding to the RNA polymerase.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
The following diagram illustrates the key steps in determining the MIC of this compound.
References
Methodological & Application
Application Note: Kanglemycin A Minimum Inhibitory Concentration (MIC) Determination Protocol
Audience: This document is intended for researchers, scientists, and drug development professionals involved in antimicrobial susceptibility testing.
Introduction: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3][4] It is a critical metric in drug discovery and clinical microbiology to determine a pathogen's susceptibility to an antibiotic. Kanglemycin A is an ansamycin (B12435341) antibiotic that inhibits bacterial RNA polymerase.[5][] Notably, it has shown activity against rifampicin-resistant strains of bacteria, including multidrug-resistant Mycobacterium tuberculosis (MDR-M. tuberculosis), making it a compound of significant interest.[5][] This protocol details the broth microdilution method, a standardized and widely used technique for determining the MIC of this compound.[7][8][9]
Principle of the Method: The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.[7][8] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for bacterial growth. The MIC is the lowest concentration of this compound at which no visible growth occurs.[3][4][7] This method is recommended by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]
Experimental Protocol: Broth Microdilution Method
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07.[9][10]
Materials and Reagents
-
Antimicrobial Agent: this compound powder
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO)[12]
-
Test Organisms: Pure, overnight cultures of bacterial strains (e.g., Staphylococcus aureus, Mycobacterium smegmatis)
-
Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is recommended for most aerobic bacteria.[11] Specific pathogens may require specialized media (e.g., Middlebrook 7H9 broth for Mycobacteria).
-
Equipment and Consumables:
-
Sterile 96-well, U-bottom or flat-bottom microtiter plates
-
Multichannel and single-channel micropipettes with sterile tips
-
Sterile reagent reservoirs
-
Incubator (35 ± 2°C)
-
Turbidimeter or spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the this compound powder.
-
Dissolving: Dissolve the this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[12] Ensure the powder is completely dissolved.
-
Working Solution: Prepare a working solution by diluting the stock solution in the appropriate sterile broth (e.g., CAMHB). The concentration of this working solution should typically be twice the highest concentration to be tested in the assay.
-
Note: The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit bacterial growth.[13]
-
Preparation of Bacterial Inoculum
-
Culture Preparation: From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.
-
Suspension: Transfer the colonies into a tube containing sterile saline or broth. Vortex thoroughly to create a smooth suspension.
-
Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (A600 or A625).
-
Final Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Broth Microdilution Procedure
-
Plate Setup: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[14]
-
Serial Dilution:
-
Add 100 µL of the this compound working solution (at 2x the highest desired concentration) to the first column of wells. This results in a 1:2 dilution and the desired starting concentration.[14]
-
Using a multichannel pipette, mix the contents of the first column by pipetting up and down.
-
Transfer 100 µL from the first column to the second column.
-
Repeat this two-fold serial dilution process across the plate to the desired final concentration (e.g., column 10).
-
Discard 100 µL from the last column of the dilution series (e.g., column 10) to ensure all wells have a final volume of 100 µL before inoculation.[14]
-
-
Control Wells:
-
Inoculation: Add 5 µL of the standardized bacterial inoculum (prepared in Step 3) to each well, except for the Sterility Control well. The final volume in each test well will be 105 µL.
-
Incubation: Cover the plates (e.g., with a lid or an adhesive seal) and incubate at 35 ± 2°C for 16-20 hours for most standard bacteria. Incubation times may need to be extended for slower-growing organisms.
Reading and Interpreting Results
-
Validation: Before reading the results, check the control wells. The Sterility Control well should show no growth (be clear), and the Growth Control well should show visible turbidity (be cloudy). If these controls are not valid, the test must be repeated.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[4][7] This is observed as the first clear well in the dilution series.
-
Reporting: The MIC is reported as the concentration of this compound in µg/mL.
Data Presentation
MIC values are typically summarized in a table for clear comparison across different bacterial strains and compounds.
| Bacterial Strain | This compound MIC (µg/mL) | Rifampicin MIC (µg/mL) | Interpretation |
| S. aureus ATCC 29213 | 0.016 | 0.03 | Susceptible |
| S. aureus (Rif-Resistant) | 0.25 | >64 | - |
| M. tuberculosis H37Rv | 0.05 | 0.1 | Susceptible |
| M. tuberculosis (MDR) | 0.1 | >128 | - |
| E. coli ATCC 25922 | >128 | 16 | Resistant |
Note: The values presented are illustrative and based on published data.[5][15] Interpretation as Susceptible, Intermediate, or Resistant requires comparison to established clinical breakpoints, which may not yet be defined for this compound.[4][16]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for MIC determination using the broth microdilution method.
Logical Diagram for MIC Interpretation
Caption: Logic for interpreting MIC values against established clinical breakpoints.
References
- 1. idexx.dk [idexx.dk]
- 2. idexx.com [idexx.com]
- 3. dickwhitereferrals.com [dickwhitereferrals.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. protocols.io [protocols.io]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. pubs.acs.org [pubs.acs.org]
- 16. droracle.ai [droracle.ai]
Application Notes and Protocols: Kanglemycin A for In Vitro Transcription Inhibition of RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanglemycin A (KglA) is a potent ansamycin (B12435341) antibiotic belonging to the rifamycin (B1679328) family. It is a powerful inhibitor of bacterial RNA polymerase (RNAP), the essential enzyme responsible for transcription.[1][2][3] Notably, KglA demonstrates efficacy against bacterial strains that have developed resistance to rifampicin, a commonly used antibiotic that also targets RNAP.[1][2][3] This makes KglA a significant compound of interest for the development of new antibacterial agents to combat drug-resistant infections.
The unique mechanism of action of this compound sets it apart from other rifamycins. While it binds to the same rifampicin-binding pocket on the β-subunit of RNAP, it does so with an altered conformation.[1][2][3] This is attributed to its distinct structural features, including a deoxysugar and a succinate (B1194679) ansa bridge. These moieties allow for additional contact points with a hydrophobic pocket of RNAP, leading to a more robust interaction and the ability to overcome common rifampicin-resistance mutations.[1][2][3] Specifically, KglA interferes with the formation of the initial dinucleotides in the transcription process.[1][2][3]
These application notes provide a detailed protocol for an in vitro transcription assay to study the inhibitory effects of this compound on RNA polymerase.
Mechanism of Action of this compound
This compound inhibits bacterial transcription by binding to the β-subunit of RNA polymerase. Unlike rifampicin, which is sterically hindered by certain mutations in the RNAP binding pocket, this compound's unique side chains allow it to maintain its inhibitory activity. It physically obstructs the path of the elongating RNA transcript, primarily by preventing the formation of the initial phosphodiester bond.
References
- 1. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Binding Affinity of Kanglemycin A to Bacterial RNA Polymerase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kanglemycin A (KglA) is a potent ansamycin (B12435341) antibiotic that exhibits activity against rifampicin-resistant bacteria, including multidrug-resistant Mycobacterium tuberculosis (MDR-M. tuberculosis).[1][2] Like rifampicin (B610482), KglA targets the bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for bacterial survival.[3][4] Understanding the binding affinity of KglA to RNAP is paramount for the development of new antibiotics to combat drug-resistant infections. KglA binds within the rifampicin-binding pocket on the β-subunit of RNAP.[1][2][3] However, unique structural features, including a deoxysugar and a succinate (B1194679) ansa bridge, allow KglA to make additional contacts within a separate hydrophobic pocket of RNAP, enabling it to overcome common rifampicin resistance mutations.[1][2]
These application notes provide detailed protocols for determining the binding affinity of this compound to bacterial RNA polymerase using both functional and biophysical assays.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Organism/Enzyme | Assay Type | Measured Parameter | Value | Reference |
| Mycobacterium smegmatis RNAP | In vitro transcription | IC50 | ~0.1 µM | [5] |
| Escherichia coli RNAP | In vitro transcription | IC50 | Similar to Rifampicin | [6] |
| Rifampicin-resistant S. aureus | MIC Assay | MIC | Lower than Rifampicin | [7] |
Experimental Protocols
In Vitro Transcription Assay
This functional assay measures the inhibitory effect of this compound on RNA synthesis, from which the half-maximal inhibitory concentration (IC50) can be determined as a proxy for binding affinity.
Materials:
-
Purified bacterial RNA polymerase (RNAP) holoenzyme (e.g., from E. coli or M. smegmatis)
-
This compound
-
DNA template containing a suitable promoter (e.g., T7 A1 promoter)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), including one radiolabeled rNTP (e.g., [α-32P]UTP)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl2, 50 mM KCl, 1 mM DTT, 0.1 mg/ml BSA)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
DEPC-treated water
-
Polyacrylamide gel (e.g., 6-8%) for electrophoresis
-
Phosphorimager or autoradiography film
Procedure:
-
Preparation of Reaction Mixtures:
-
Prepare serial dilutions of this compound in transcription buffer.
-
In a microcentrifuge tube, combine RNAP holoenzyme (final concentration ~50 nM) with varying concentrations of this compound.[5]
-
Include a no-drug control (with DMSO or the solvent used for KglA) and a no-enzyme control.
-
Incubate the RNAP-KglA mixture at 37°C for 10-15 minutes to allow for binding.[5]
-
-
Transcription Initiation:
-
Add the DNA template (final concentration ~10-20 nM) to the RNAP-KglA mixture and incubate at 37°C for 15 minutes to allow for the formation of the open promoter complex.[5]
-
-
Transcription Elongation:
-
Initiate transcription by adding the rNTP mix (containing the radiolabeled rNTP) to a final concentration of ~0.5 mM for each rNTP.
-
Allow the reaction to proceed at 37°C for 10-20 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding an equal volume of stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled transcripts using a phosphorimager or autoradiography.
-
-
Data Analysis:
-
Quantify the intensity of the full-length transcript bands for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that measures real-time binding events between a ligand (e.g., RNAP) and an analyte (e.g., this compound).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified bacterial RNA polymerase (RNAP) holoenzyme
-
This compound
-
Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
Procedure:
-
Immobilization of RNAP:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the RNAP solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without RNAP immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the this compound solutions over the immobilized RNAP surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of KglA to RNAP.
-
After each injection, allow for a dissociation phase where running buffer flows over the chip.
-
Regenerate the sensor surface between different KglA concentrations if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[8][9]
Materials:
-
Isothermal titration calorimeter
-
Purified bacterial RNA polymerase (RNAP) holoenzyme
-
This compound
-
Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol)
Procedure:
-
Sample Preparation:
-
Dialyze both the RNAP and this compound solutions extensively against the same buffer to minimize heat of dilution effects.
-
Determine the accurate concentrations of both solutions.
-
-
ITC Experiment:
-
Fill the sample cell with the RNAP solution (e.g., 10-20 µM).
-
Fill the injection syringe with the this compound solution (e.g., 100-200 µM).
-
Perform a series of small, sequential injections of this compound into the RNAP solution while monitoring the heat change.
-
Allow the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to RNAP.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[9]
-
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures changes in the polarization of fluorescent light upon binding of a small fluorescently labeled molecule to a larger molecule.[10][11]
Materials:
-
Fluorescently labeled this compound or a fluorescent probe that binds to the same site.
-
Purified bacterial RNA polymerase (RNAP) holoenzyme
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup:
-
In a microplate, add a fixed concentration of the fluorescently labeled this compound.
-
Add increasing concentrations of RNAP to the wells.
-
Include controls with only the fluorescent probe and buffer.
-
-
Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the RNAP concentration.
-
Fit the data to a binding curve to determine the equilibrium dissociation constant (KD).
-
-
Competitive FP Assay (if using a fluorescent probe):
-
Use a fixed concentration of RNAP and the fluorescent probe.
-
Add increasing concentrations of unlabeled this compound.
-
Measure the decrease in fluorescence polarization as this compound displaces the fluorescent probe.
-
Determine the IC50 of this compound and calculate its binding affinity (Ki).
-
Mandatory Visualizations
Caption: Experimental workflow for determining KglA-RNAP binding affinity.
Caption: Mechanism of this compound binding and inhibition of RNAP.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound Can Overcome Rifamycin Resistance Caused by ADP-Ribosylation by Arr Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isothermal titration calorimetry of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for K-Aamycin A in a Murine Model of Tuberculosis Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanglemycin A (Kang A), a member of the ansamycin (B12435341) family of antibiotics, has demonstrated potent in vitro activity against Mycobacterium tuberculosis (M. tuberculosis), including strains resistant to rifampicin, a cornerstone of current tuberculosis therapy.[1][2][3] This activity is attributed to its ability to bind to the bacterial RNA polymerase (RNAP), inhibiting transcription.[1][4][5] Notably, structural differences in Kang A allow it to maintain binding affinity and inhibitory action against RNAP mutants that confer resistance to rifampicin.[1][4][5] While the in vivo efficacy of this compound has been evaluated in murine models of staphylococcal sepsis, to date, there are no published studies detailing its use in a murine model of tuberculosis infection.[6][7]
These application notes provide a comprehensive overview of the available data on this compound and a proposed experimental protocol for evaluating its efficacy in a murine model of tuberculosis. This document is intended to guide researchers in designing and executing preclinical studies to assess the potential of this compound as a novel anti-tuberculosis agent.
Preclinical Data for this compound
In Vitro Activity against Mycobacterium tuberculosis
This compound and its derivatives have been tested for their minimum inhibitory concentrations (MICs) against the H37Rv strain of M. tuberculosis. The available data is summarized below.
| Compound | M. tuberculosis H37Rv MIC90 (µg/mL) |
| This compound | 0.004 |
| Rifampicin | 0.002 |
Table 1: In vitro activity of this compound against M. tuberculosis H37Rv.[6][7]
Murine Pharmacokinetics of this compound
Pharmacokinetic studies of this compound have been conducted in female CD-1 mice. A single dose of 5 mg/kg was administered via intravenous (IV), oral (PO), and intraperitoneal (IP) routes. The compound was formulated in a solution of 5% DMA/95% (4% Cremophor in water).[6][7]
| Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T1/2 (h) |
| IV | 1.2 | 0.083 | 0.8 | 1.5 |
| PO | 0.03 | 0.5 | 0.07 | 1.3 |
| IP | 0.2 | 0.5 | 0.4 | 1.8 |
Table 2: Pharmacokinetic parameters of this compound (5 mg/kg) in CD-1 mice.[6][7]
Proposed Experimental Protocol: Efficacy of this compound in a Murine Tuberculosis Model
This protocol is a proposed framework based on standard murine tuberculosis infection models and the available data for this compound. Researchers should optimize parameters based on their specific experimental goals and laboratory conditions.
Experimental Workflow
Materials and Reagents
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv
-
Animals: Female BALB/c or C57BL/6 mice, 6-8 weeks old
-
Test Compound: this compound
-
Vehicle: 5% DMA in 95% (4% Cremophor in water) or other suitable vehicle
-
Positive Control: Isoniazid (INH) and/or Rifampicin (RIF)
-
Culture Media: Middlebrook 7H9 broth with appropriate supplements, Middlebrook 7H11 agar (B569324)
-
Equipment: Aerosol infection chamber, biosafety cabinet (BSL-3), tissue homogenizer, incubator
Experimental Procedures
2.3.1. Preparation of M. tuberculosis Inoculum
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 0.05% Tween 80, and 10% ADC to mid-log phase.
-
Wash the bacterial cells with phosphate-buffered saline (PBS) containing 0.05% Tween 80.
-
Resuspend the pellet in PBS and declump the bacteria by passing through a 27-gauge needle.
-
Adjust the bacterial suspension to the desired concentration for aerosol infection (typically 1 x 10^6 to 5 x 10^6 CFU/mL to achieve a low-dose infection of 50-200 CFU in the lungs).
2.3.2. Murine Infection Model
-
Infect mice with M. tuberculosis H37Rv via the aerosol route using a calibrated aerosol exposure system. The goal is to deposit approximately 50-200 CFU in the lungs of each mouse.[1][5]
-
On day 1 post-infection, sacrifice a subset of mice (n=3-4) to confirm the initial bacterial deposition in the lungs.
2.3.3. Drug Formulation and Administration
-
Prepare a stock solution of this compound in a suitable vehicle. Based on pharmacokinetic data, intraperitoneal (IP) administration is recommended for initial studies due to better bioavailability compared to oral administration.[6][7]
-
The dosage should be determined based on in vitro MIC values and pharmacokinetic data. A starting dose of 15-25 mg/kg administered once daily via the IP route is suggested.
-
Prepare solutions of positive control drugs (e.g., Isoniazid at 10-25 mg/kg, Rifampicin at 10 mg/kg) for oral gavage.
-
Administer the vehicle to the control group.
2.3.4. Treatment Regimen
-
Initiate treatment 14-21 days post-infection, once a stable chronic infection is established.
-
Administer this compound, positive control drugs, or vehicle to respective groups of mice (n=8-10 per group for bacterial load determination; n=10-15 for survival studies) once daily, 5 days a week, for 4-8 weeks.
-
Monitor mice daily for clinical signs of illness and measure body weight weekly.
Efficacy Assessment
2.4.1. Bacterial Load Determination
-
At selected time points during and after treatment (e.g., 2, 4, 6, 8 weeks of treatment and 4 weeks post-treatment for relapse), euthanize a subset of mice from each group.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in PBS with 0.05% Tween 80.
-
Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per organ.
-
Express the data as log10 CFU per organ.
2.4.2. Survival Study
-
For survival studies, monitor mice for up to 150-200 days post-infection.
-
Euthanize mice that become moribund (e.g., >20% weight loss, severe respiratory distress).
-
Record the date of death or euthanasia for each mouse and plot survival curves (Kaplan-Meier).
2.4.3. Histopathology
-
At the time of sacrifice, fix a portion of the lung tissue from each mouse in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) and Ziehl-Neelsen for acid-fast bacilli.
-
Evaluate the lung sections for granulomatous inflammation, lesion size, and bacterial presence.
Mechanism of Action of this compound
This compound inhibits bacterial transcription by binding to the β-subunit of the DNA-dependent RNA polymerase. Its unique structural features, including a dimethylsuccinic acid appended to the polyketide backbone, allow it to make additional contacts with the RNAP, thereby maintaining activity against rifampicin-resistant mutants.[1][6][7]
Conclusion
This compound presents a promising profile as a potential therapeutic agent for tuberculosis, particularly for drug-resistant infections. The proposed murine model protocol provides a robust framework for the in vivo evaluation of its efficacy. Successful outcomes in these preclinical studies would warrant further investigation and development of this compound as a novel anti-tuberculosis drug.
References
- 1. Animal Models of Mycobacteria Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infection of Mice with Aerosolized Mycobacterium tuberculosis: Use of a Nose-Only Apparatus for Delivery of Low Doses of Inocula and Design of an Ultrasafe Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultra-low Dose of Mycobacterium tuberculosis Aerosol Creates Partial Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.4 Aerosol M. tuberculosis infection of mice [bio-protocol.org]
- 7. Dissemination of Mycobacterium tuberculosis Is Influenced by Host Factors and Precedes the Initiation of T-Cell Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Semi-synthesis of Kanglemycin A Derivatives for Improved Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanglemycin A (KglA) is a potent ansamycin (B12435341) antibiotic that inhibits bacterial RNA polymerase (RNAP).[1][2] Its unique structural features, including a dimethylsuccinic acid (K-acid) and a deoxysugar moiety, allow it to maintain activity against rifampicin-resistant strains of bacteria, a significant threat in clinical settings.[3][4][5] However, the parent compound, this compound, exhibits limitations in its pharmacokinetic properties and in vivo efficacy.[3][4] To address these shortcomings, semi-synthetic derivatization of this compound has been explored to enhance its therapeutic potential.
These application notes provide a detailed overview of the semi-synthetic strategies employed to generate novel this compound derivatives with improved efficacy. We present quantitative data on their activity, detailed experimental protocols for their synthesis and evaluation, and visual diagrams of the underlying mechanisms and workflows.
Data Presentation
The following tables summarize the antibacterial activity of semi-synthetic this compound derivatives against Staphylococcus aureus, including wild-type (WT) and rifampicin-resistant (RifR) strains with mutations in the RNA polymerase subunit B (rpoB), specifically H481Y and S486L. Minimum Inhibitory Concentration (MIC) is reported in µg/mL.
Table 1: In Vitro Activity of K-Acid Amide Derivatives of this compound [3][4]
| Compound | Amine Modification | MIC (µg/mL) vs. S. aureus WT | MIC (µg/mL) vs. S. aureus H481Y | MIC (µg/mL) vs. S. aureus S486L |
| This compound | - | 0.016 | >64 | 0.25 |
| Rifampicin (B610482) | - | Not specified | Inactive | Inactive |
| Selected Amide Derivatives with Improved WT Activity | ||||
| J4 | 4-(Dimethylamino)benzylamine | 0.004 | >64 | 1 |
| J10 | 4-(Trifluoromethyl)benzylamine | 0.004 | >64 | 1 |
| N2 | 4-Methoxybenzylamine | 0.004 | >64 | 1 |
| N13 | 4-Chlorobenzylamine | 0.004 | >64 | 1 |
| N20 | 3,4-Dimethoxybenzylamine | 0.004 | >64 | 1 |
Note: Over 100 Kang amides were synthesized and screened, with 17 showing improved activity against wild-type S. aureus compared to this compound.[3][4]
Table 2: In Vitro Activity of C-3/C-4 Benzoxazino Derivatives of this compound [3]
| Compound | Amine Modification for Benzoxazino Ring | MIC (µg/mL) vs. S. aureus WT | MIC (µg/mL) vs. S. aureus H481Y | MIC (µg/mL) vs. S. aureus S486L |
| This compound | - | 0.016 | >64 | 0.25 |
| Selected Benzoxazino Derivatives | ||||
| KZ | 4-Isobutylpiperazine | 0.008 | 8 | 0.06 |
| N29z | 2-Methylpyrrolidine (diastereomeric mixture) | 0.004 | 16 | 0.125 |
Experimental Protocols
Protocol 1: General Procedure for the Semi-synthesis of K-Acid Amide Derivatives
This protocol outlines the general method for the amidation of the K-acid moiety of this compound.
Materials:
-
This compound
-
Amine of choice
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound in DMF.
-
Add the selected amine, BOP, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for the specified time (typically 2-16 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the desired K-acid amide derivative.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: General Procedure for the Semi-synthesis of C-3/C-4 Benzoxazino Derivatives
This protocol describes the formation of benzoxazino derivatives at the C-3 and C-4 positions of the this compound naphthoquinone core.
Materials:
-
This compound
-
Amine of choice
-
Formaldehyde (B43269) (37% in H₂O)
-
Dioxane
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in dioxane.
-
Add the desired amine and formaldehyde to the solution.
-
Stir the reaction mixture at room temperature for the specified time (typically 2-16 hours), monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with EtOAc and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via silica gel column chromatography using a suitable eluent system to afford the target benzoxazino derivative.
-
Confirm the structure of the purified compound using NMR and mass spectrometry.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method for assessing the antibacterial activity of this compound derivatives.
Materials:
-
This compound derivatives
-
Bacterial strains (S. aureus WT, H481Y, S486L)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in CAMHB in a 96-well microtiter plate.
-
Prepare a bacterial inoculum in CAMHB and adjust the turbidity to a 0.5 McFarland standard, then dilute to a final concentration of 5 x 10⁵ CFU/mL.
-
Add the standardized bacterial suspension to each well of the microtiter plate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Mechanism of action of this compound derivatives.
Caption: Workflow for semi-synthesis and evaluation.
Discussion and Conclusion
The semi-synthesis of this compound derivatives has proven to be a successful strategy for improving its antibacterial efficacy.[3][4] Modifications at two key sites, the K-acid moiety and the C-3/C-4 position of the naphthoquinone core, have yielded compounds with enhanced potency against both wild-type and rifampicin-resistant bacteria.[3]
Derivatization of the K-acid into a series of amides led to analogs with significantly improved activity against wild-type S. aureus.[3][4] However, these modifications often resulted in a loss of activity against RifR strains.[3][4] This suggests that the free carboxylic acid of the K-acid is important for overcoming rifampicin resistance.
In contrast, the introduction of benzoxazino moieties at the C-3/C-4 position yielded derivatives, such as Kang KZ, with a more balanced profile.[3] These compounds not only showed potent activity against wild-type strains but also retained or gained activity against clinically relevant RifR mutants.[3] The improved activity of these C-3/C-4 derivatives is thought to be due to increased cell penetration rather than more potent inhibition of RNAP.[3][4]
References
- 1. primo.csu.edu.au [primo.csu.edu.au]
- 2. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kanglemycin A Formulation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanglemycin A (KglA) is a potent ansamycin (B12435341) antibiotic with a mechanism of action that involves binding to bacterial RNA polymerase.[1][2][3][] Notably, it has demonstrated activity against rifampicin-resistant strains of bacteria, including multidrug-resistant Mycobacterium tuberculosis (MDR-M. tuberculosis), making it a compound of significant interest for tackling antibiotic resistance.[1][2][3] This document provides detailed application notes and protocols for the formulation and administration of this compound for in vivo animal studies, based on established research.
Data Presentation
Table 1: this compound Formulation for In Vivo Studies
| Component | Concentration | Purpose |
| Dimethylacetamide (DMA) | 5% | Solubilizing agent |
| Cremophor EL | 3.8% (in final solution) | Emulsifying and solubilizing agent |
| Water | 91.2% (in final solution) | Vehicle |
| Final Formulation | 5% DMA / 95% (4% Cremophor in water) | Injectable solution |
Table 2: In Vivo Dosing Parameters for this compound in Mice
| Parameter | Details | Reference |
| Animal Model | Female CD-1 mice | [5] |
| Dosage (Pharmacokinetics) | 5 mg/kg | [5][6] |
| Dosage (Efficacy) | 15 mg/kg | [5][6] |
| Administration Routes | Intravenous (IV), Oral (PO), Intraperitoneal (IP) | [5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation
Materials:
-
This compound powder
-
Dimethylacetamide (DMA)
-
Cremophor EL
-
Sterile water for injection
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare the Cremophor solution: In a sterile vial, prepare a 4% (v/v) solution of Cremophor EL in sterile water for injection. For example, to prepare 10 mL of the solution, add 0.4 mL of Cremophor EL to 9.6 mL of sterile water. Mix thoroughly.
-
Dissolve this compound: Weigh the required amount of this compound powder. In a separate sterile vial, dissolve the this compound in DMA to create a 5% DMA solution. For example, if the final desired volume is 1 mL, add the this compound to 50 µL of DMA. Vortex until the compound is completely dissolved.
-
Combine the solutions: Slowly add the 950 µL of the 4% Cremophor solution to the this compound/DMA solution.
-
Final Mixing: Vortex the final solution thoroughly to ensure a homogenous mixture. The final formulation will be a solution of 5% DMA/95% (4% Cremophor in water).[5][6]
-
Sterilization: If required for the specific experimental setup, the final formulation can be sterilized by filtration through a 0.22 µm syringe filter.
Protocol 2: Administration of this compound to Mice
Animal Model:
-
Female CD-1 mice[5]
Pre-dosing Procedures:
-
Acclimatize the animals to the laboratory conditions for at least 72 hours before the experiment.
-
Weigh each mouse on the day of the experiment to accurately calculate the dose volume.
Dosing Procedures:
-
Intravenous (IV) Administration (5 mg/kg):
-
Load the calculated volume of the this compound formulation into a sterile insulin (B600854) syringe with a 29G or smaller needle.
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail vein.
-
Secure the mouse in a restraining device.
-
Inject the formulation slowly into the lateral tail vein.
-
Observe the mouse for any immediate adverse reactions.
-
-
Oral (PO) Administration (5 mg/kg):
-
Load the calculated volume of the this compound formulation into a sterile oral gavage needle.
-
Gently restrain the mouse.
-
Insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
-
Observe the mouse to ensure proper administration and for any signs of distress.
-
-
Intraperitoneal (IP) Administration (5 mg/kg or 15 mg/kg):
-
Load the calculated volume of the this compound formulation into a sterile syringe with a 27G or smaller needle.
-
Secure the mouse, exposing the abdomen.
-
Lift the skin and insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Inject the formulation into the peritoneal cavity.
-
Observe the mouse for any signs of discomfort.
-
Post-dosing Procedures:
-
Monitor the animals regularly for any signs of toxicity or adverse effects.
-
For pharmacokinetic studies, blood samples can be collected at specified time points (e.g., 0.017, 0.25, 1, 3, 5, and 7 hours post-dose for IV administration).[5][6]
-
For efficacy studies in a peritonitis/sepsis model, this compound (15 mg/kg) can be administered via IP injection at 2, 4, and 8 hours post-infection.[5][6]
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound action on bacterial RNA polymerase.
Experimental Workflow for In Vivo Study
Caption: Workflow for this compound in vivo animal studies.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. primo.csu.edu.au [primo.csu.edu.au]
- 3. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Determining the Cytotoxicity of Kanglemycin A Against Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanglemycin A is an ansamycin (B12435341) antibiotic that has demonstrated potent activity against rifampicin-resistant bacteria, including multidrug-resistant Mycobacterium tuberculosis. Its mechanism of action in bacteria involves binding to the bacterial RNA polymerase, thereby inhibiting transcription. While its antibacterial properties are a primary focus of research, understanding the cytotoxic profile of this compound against human cell lines is a critical step in the drug development process to assess its potential therapeutic window and off-target effects.
These application notes provide a comprehensive overview of standard in vitro assays to determine the cytotoxicity of this compound. The protocols detailed herein are foundational methods for assessing cell viability and proliferation in response to a novel compound. Due to the limited publicly available data on the cytotoxicity of this compound in human cells, this document also presents illustrative data from related ansamycin antibiotics to guide experimental design and data interpretation.
Data Presentation: Illustrative Cytotoxicity of Ansamycin Antibiotics
As of late 2025, specific quantitative data on the cytotoxicity of this compound against a panel of human cell lines is not extensively available in the public domain. However, data from other ansamycin antibiotics, such as Geldanamycin and Rifampicin, can provide a preliminary framework for understanding the potential cytotoxic range of this class of compounds. The following table summarizes representative IC50 values for these related compounds against various human cancer cell lines.
It is crucial to note that this data is for illustrative purposes only and does not represent the cytotoxic profile of this compound. Researchers are advised to generate specific data for this compound using the protocols outlined below.
| Compound | Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| Geldanamycin | HT-29 | Colon Carcinoma | MTT | ~1.4-fold less sensitive than BE cells | [1] |
| Geldanamycin | BE | Colon Carcinoma | MTT | More sensitive than HT-29 | [1] |
| Geldanamycin | HeLa | Cervical Carcinoma | Not Specified | Cytotoxicity Observed | [2] |
| Geldanamycin | SiHa | Cervical Carcinoma | Not Specified | Cytotoxicity Observed | [2] |
| Geldanamycin Derivatives | MCF-7 | Breast Carcinoma | MTT | 82.50 - 105.62 µg/ml | [3] |
| Geldanamycin Derivatives | HepG2 | Hepatocellular Carcinoma | MTT | 114.35 - 124.57 µg/ml | [3] |
| Rifampicin | A549 | Lung Carcinoma | MTT | Viability >70% up to 50 µg/mL | [4] |
| Rifampicin | Primary Keratinocytes | Normal Skin | MTT | Viability >70% up to 50 µg/mL | [4] |
| Rifampicin | Primary Fibroblasts | Normal Skin | MTT | Viability >70% up to 50 µg/mL | [4] |
Experimental Protocols
Three standard and widely accepted colorimetric assays for assessing cytotoxicity are detailed below: the MTT, Neutral Red, and LDH assays. These assays measure different aspects of cell health, including metabolic activity, lysosomal integrity, and membrane integrity, respectively.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[5]
Materials:
-
Human cell line of choice (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Neutral Red (NR) Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[6][7]
Materials:
-
Human cell line of choice
-
Complete cell culture medium
-
This compound
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)
-
96-well flat-bottom plates
-
PBS
-
Microplate reader (absorbance at 540 nm)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
NR Staining: After incubation, remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the NR solution and wash the cells with 150 µL of PBS.
-
Dye Extraction: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Read the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes into the culture medium.[8][9]
Materials:
-
Human cell line of choice
-
Complete cell culture medium
-
This compound
-
LDH assay kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader (absorbance at the wavelength specified by the kit manufacturer, typically around 490 nm)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Absorbance Measurement: Read the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration by subtracting the spontaneous release from the experimental values and dividing by the maximum release.
Visualization of Experimental Workflow and Potential Signaling Pathways
To aid in the conceptualization of the experimental process and potential cellular mechanisms, the following diagrams are provided.
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Caption: A potential signaling pathway affected by ansamycins like Geldanamycin in human cells.
References
- 1. Geldanamycin-induced cytotoxicity in human colon-cancer cell lines: evidence against the involvement of c-Src or DT-diaphorase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Geldanamycin and 17-allylamino-17-demethoxygeldanamycin potentiate the in vitro and in vivo radiation response of cervical tumor cells via the heat shock protein 90-mediated intracellular signaling and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. qualitybiological.com [qualitybiological.com]
- 7. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
Application Notes and Protocols for High-Throughput Screening of Kanglemycin A Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of Kanglemycin A analogs to identify novel antibacterial agents. This compound, a naturally occurring ansamycin (B12435341) antibiotic, demonstrates potent activity against rifampicin-resistant bacteria by targeting the bacterial RNA polymerase (RNAP).[1][2][3] The protocols detailed below outline both whole-cell and target-based biochemical screening assays, enabling the efficient evaluation of large compound libraries.
Introduction to this compound
This compound is a rifamycin (B1679328) congener distinguished by unique structural modifications, including a dimethylsuccinic acid appended to its polyketide backbone.[4] These features enable it to bind to the bacterial RNA polymerase at the rifampicin-binding pocket but in an altered conformation.[1][2][3] This distinct binding mode allows this compound to maintain its inhibitory activity against RNAP enzymes that have developed resistance to rifampicin (B610482) through mutations.[1][2] Consequently, this compound and its analogs represent a promising avenue for the development of new antibiotics to combat drug-resistant bacterial infections.
High-Throughput Screening Strategies
A dual-pronged HTS approach is recommended to identify promising this compound analogs. This involves a primary whole-cell screening to assess antibacterial activity, followed by a secondary target-based biochemical assay to confirm inhibition of RNA polymerase.
Primary Screening: Whole-Cell Antibacterial Assay
This assay identifies compounds that inhibit bacterial growth. A high-throughput Minimum Inhibitory Concentration (HT-MIC) protocol is employed to determine the potency of the analogs.[4][5]
Secondary Screening: RNA Polymerase Inhibition Assay
This biochemical assay confirms that the antibacterial activity of the identified hits is due to the inhibition of bacterial RNA polymerase. A fluorescence-based assay provides a rapid and sensitive method for HTS.[6]
Data Presentation: In Vitro Activity of this compound and Analogs
The following tables summarize the reported in vitro activities of this compound and a selection of its semi-synthetic analogs against various bacterial strains.
Table 1: Minimum Inhibitory Concentrations (µg/mL) of this compound and Rifampicin
| Compound | S. aureus (WT) | S. aureus (H481Y RNAP) | S. aureus (S486L RNAP) |
| This compound | 0.03 | >128 | 0.015 |
| Rifampicin | 0.008 | >128 | >128 |
Data sourced from literature. The H481Y and S486L RNAP mutations confer resistance to Rifampicin.
Table 2: In Vitro Activity of Kanglemycin Amide Analogs against S. aureus
| Compound ID | Modification | MIC (µg/mL) vs WT | MIC (µg/mL) vs H481Y | MIC (µg/mL) vs S486L |
| B1 | Amide Derivative | 0.008 | 64 | 0.015 |
| C5 | Amide Derivative | 0.008 | 32 | 0.008 |
| E4 | Amide Derivative | 0.008 | 128 | 0.015 |
| F6 | Amide Derivative | 0.008 | 64 | 0.015 |
| J4 | Amide Derivative | 0.004 | 16 | 0.008 |
| J5 | Amide Derivative | 0.008 | 32 | 0.008 |
Table 3: In Vitro Activity of Benzoxazino Kanglemycin Analogs against S. aureus
| Compound ID | Modification | MIC (µg/mL) vs WT | MIC (µg/mL) vs H481Y | MIC (µg/mL) vs S486L |
| C4z | Benzoxazino Derivative | 0.008 | 0.5 | 0.008 |
| KZ | Benzoxazino Derivative | 0.008 | 0.25 | 0.008 |
| Z6 | Benzoxazino Derivative | 0.008 | 1 | 0.015 |
| Z8 | Benzoxazino Derivative | 0.008 | 0.5 | 0.008 |
Experimental Protocols
Protocol 1: High-Throughput Minimum Inhibitory Concentration (HT-MIC) Assay
This protocol is adapted from automated MIC testing workflows for enhanced throughput.[4][5]
Materials:
-
96-well or 384-well microtiter plates
-
This compound analog library (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Resazurin (B115843) sodium salt solution (viability indicator)
-
Automated liquid handling system
-
Microplate incubator
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, serially dilute the this compound analogs in DMSO in a source plate.
-
Transfer a small volume (e.g., 1 µL) of each analog concentration to the corresponding wells of the assay plates.
-
-
Bacterial Inoculum Preparation:
-
Culture the desired bacterial strain to the mid-logarithmic growth phase.
-
Dilute the bacterial culture in the appropriate growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well of the assay plates containing the pre-dispensed compounds.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours (for S. aureus) or longer for slower-growing organisms like M. tuberculosis.
-
-
Detection of Bacterial Growth:
-
After incubation, add resazurin solution to each well and incubate for a further 2-4 hours.
-
Measure the absorbance at 570 nm and 600 nm or fluorescence (Excitation: 530-560 nm, Emission: 590 nm). A color change from blue to pink indicates bacterial growth.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the analog that prevents a significant color change (or shows a significant reduction in absorbance/fluorescence) compared to the positive control (no compound).
-
Protocol 2: Fluorescence-Based RNA Polymerase Inhibition Assay
This protocol is based on the principle of detecting the incorporation of a fluorescently labeled UTP analog into newly synthesized RNA.[6]
Materials:
-
384-well, black, flat-bottom microtiter plates
-
Purified bacterial RNA polymerase holoenzyme (e.g., from E. coli or S. aureus)
-
DNA template (e.g., a plasmid containing a strong promoter)
-
Ribonucleoside triphosphates (ATP, GTP, CTP)
-
Fluorescent UTP analog (e.g., fluorescein-UTP or a FRET-based system)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl₂, 10 mM DTT, 50 mM KCl)
-
This compound analog library
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating:
-
Dispense the this compound analogs at various concentrations into the wells of the 384-well plate using an automated liquid handler.
-
-
Enzyme and Template Preparation:
-
Prepare a master mix containing the purified RNAP holoenzyme and the DNA template in the assay buffer.
-
-
Reaction Initiation:
-
Add the RNAP/DNA template master mix to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.
-
Prepare a nucleotide master mix containing ATP, GTP, CTP, and the fluorescent UTP analog in the assay buffer.
-
Initiate the transcription reaction by adding the nucleotide master mix to all wells.
-
-
Incubation:
-
Incubate the reaction plate at 37°C for 60-120 minutes.
-
-
Detection:
-
Measure the fluorescence intensity in each well using a microplate reader. An increase in fluorescence corresponds to the incorporation of the fluorescent UTP into the RNA transcript.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 value for active compounds by fitting the dose-response data to a suitable model.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound action on bacterial RNA polymerase.
High-Throughput Screening Workflow
Caption: Workflow for high-throughput screening of this compound analogs.
References
- 1. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 5. Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening of RNA polymerase inhibitors using a fluorescent UTP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification of Kanglemycin A using Reversed-Phase Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kanglemycin A (Kang A) is a potent ansamycin (B12435341) antibiotic belonging to the rifamycin (B1679328) family of natural products.[1][2] It exhibits significant activity against rifampicin-resistant bacteria, including strains of Mycobacterium tuberculosis, making it a compound of high interest for therapeutic development.[2][3] The unique structural modifications on its ansa bridge, including a dimethylsuccinic acid moiety, contribute to its efficacy against drug-resistant targets.[1] Robust and efficient purification methods are critical for obtaining high-purity this compound for structural elucidation, bioactivity screening, and preclinical development. This document outlines a multi-step purification strategy centered on reversed-phase liquid chromatography.
Purification Strategy Overview
The purification of this compound from fermentation broth is typically achieved through a sequential process involving extraction, initial fractionation by flash chromatography, and final polishing using preparative high-performance liquid chromatography (HPLC).
-
Solid-Phase Extraction (SPE): this compound is first captured from the fermentation culture supernatant using a hydrophobic adsorbent resin.
-
Flash Chromatography: The crude extract is then subjected to medium-pressure reversed-phase flash chromatography for initial fractionation and removal of major impurities.
-
Preparative HPLC: Fractions containing this compound are pooled and further purified to >95% purity using reversed-phase preparative HPLC.
-
Analytical LC-MS: The purity and identity of the final compound are confirmed using high-resolution analytical liquid chromatography coupled with mass spectrometry (LC-MS).[1][4]
The entire workflow is designed to efficiently isolate this compound with a final yield of approximately 5 mg per liter of culture.[1]
Data Presentation: Liquid Chromatography Parameters
The following table summarizes the quantitative parameters for the key liquid chromatography steps in the this compound purification process.
| Parameter | Step 1: Flash Chromatography (Fractionation) | Step 2: Preparative HPLC (Purification) | Step 3: Analytical HPLC (Purity/Identity Check) |
| Stationary Phase | RediSep Rf Gold HP C18 (50 g)[1][5] | Waters C18 (or equivalent)[1][5] | Raptor ARC-18 or Ultra C4[4] |
| Column Dimensions | Not Specified | 10 mm x 150 mm[1][5] | 2.1 mm x 150 mm[4] |
| Mobile Phase A | Water with 0.1% Acetic Acid[1][5] | Water with 0.1% Formic Acid[1][5] | Water with 0.1% Formic Acid[4] |
| Mobile Phase B | Acetonitrile[1][5] | Acetonitrile[1][5] | Acetonitrile[4] |
| Elution Mode | Linear Gradient: 30-100% B[1][5] | Isocratic: 42% B[1][5] | Linear Gradient: 5-100% B[4] |
| Run Time | 30 minutes[1][5] | Not Specified | 30 minutes[4] |
| Flow Rate | Not Specified | 2.5 mL/min[1][5] | 0.2 µL/min[4] |
| Detection | UV (Wavelength not specified), LC-MS for fraction analysis[1][5] | UV (e.g., 395 nm for quantification of derivatives)[1] | Mass Spectrometry (Positive Ion Mode)[4] |
| Outcome | Fractionated crude extract | Purified this compound (>95% purity)[1] | Purity assessment and identity confirmation[4] |
Experimental Protocols
Protocol 1: Extraction and Flash Chromatography Fractionation
This protocol details the initial isolation of crude this compound from a fermentation broth and its subsequent fractionation.
Materials:
-
Fermentation culture of Amycolatopsis vancoresmycina[1]
-
Diaion HP-20 resin (or equivalent adsorbent)[1]
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Acetic Acid (Glacial)
-
Flash chromatography system with a C18 column
Procedure:
-
Harvesting: Add Diaion HP-20 resin to the fermentation culture and incubate with shaking for the production phase (e.g., 10 days).[1]
-
Resin Collection: Remove the resin from the cultures by filtration.
-
Washing: Wash the collected resin thoroughly with two column volumes of water to remove salts and polar impurities.[1]
-
Elution: Elute the material bound to the resin with two column volumes of methanol to recover the crude extract.[1][5]
-
Concentration: Evaporate the methanol eluate under reduced pressure to yield the crude solid extract.
-
Sample Preparation: Re-dissolve the crude extract in a minimal volume of a suitable solvent (e.g., DMF or a mixture of water/acetonitrile) for loading onto the flash chromatography column.
-
Flash Chromatography: a. Equilibrate the RediSep Rf Gold HP C18 column with 30% acetonitrile in water containing 0.1% acetic acid. b. Load the prepared sample onto the column. c. Elute the sample using a linear gradient of 30% to 100% acetonitrile in water (with 0.1% acetic acid) over 30 minutes.[1][5] d. Collect fractions based on the UV chromatogram.
-
Fraction Analysis: Analyze a small portion of each fraction by analytical LC-MS to identify the fractions containing this compound.[1][5]
-
Pooling: Pool the this compound-containing fractions and evaporate the solvent.
Protocol 2: Preparative HPLC for Final Purification
This protocol describes the final purification step to obtain high-purity this compound.
Materials:
-
Pooled, dried fractions from Protocol 1
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid
-
Preparative HPLC system with a C18 column (10 mm x 150 mm)[1]
Procedure:
-
Sample Preparation: Dissolve the pooled fractions in the mobile phase (42% acetonitrile in water with 0.1% formic acid). Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System Setup: a. Install the C18 column and equilibrate it with the isocratic mobile phase (42% acetonitrile, 58% water, 0.1% formic acid) at a flow rate of 2.5 mL/min.[1][5] b. Ensure the baseline is stable before injection.
-
Injection and Elution: Inject the prepared sample onto the column and begin the isocratic elution.
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time, as determined from prior analytical runs.
-
Post-Purification: a. Combine the pure fractions. b. Evaporate the acetonitrile from the collected fractions. c. Lyophilize the remaining aqueous solution to obtain purified this compound as a solid. The expected purity should be 95% or greater.[1]
Visualization of Workflow
The following diagram illustrates the logical flow of the this compound purification process.
Caption: Workflow for the purification of this compound.
References
- 1. A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rifamycin congeners kanglemycins are active against rifampicin-resistant bacteria via a distinct mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Can Overcome Rifamycin Resistance Caused by ADP-Ribosylation by Arr Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Spectroscopic Analysis of Kanglemycin A and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the spectroscopic analysis of Kanglemycin A and its derivatives. The information is intended to guide researchers in the structural elucidation and characterization of this important class of antibiotics.
Introduction
This compound, a member of the ansamycin (B12435341) family of antibiotics, has garnered significant interest due to its activity against rifampicin-resistant bacteria.[1] Spectroscopic techniques are fundamental to the characterization of this compound and its synthesized derivatives, enabling the confirmation of their chemical structures, assessment of purity, and quantification in biological matrices. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Data Presentation
The following tables summarize key quantitative data obtained from the spectroscopic analysis of this compound and two of its derivatives, J4 (an amide derivative) and KZ (a benzoxazino derivative).[2]
Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound, J4, and KZ[2]
| Position | This compound (¹³C) | This compound (¹H) | J4 (¹³C) | J4 (¹H) | KZ (¹³C) | KZ (¹H) |
| 1 | 184.2 | - | 184.2 | - | 182.9 | - |
| 2 | 119.5 | 6.48 | 119.5 | 6.50 | 118.0 | 6.55 |
| 3 | 141.1 | 7.82 | 141.1 | 7.90 | 145.4 | 8.01 |
| 4 | 181.5 | - | 181.5 | - | 179.8 | - |
| 5 | 108.9 | - | 108.9 | - | 107.5 | - |
| 6 | 162.3 | - | 162.3 | - | 158.7 | - |
| 7 | 111.9 | - | 111.9 | - | 110.2 | - |
| 8 | 171.9 | - | 171.9 | - | 170.1 | - |
| 9 | 121.1 | - | 121.1 | - | 120.5 | - |
| 10 | 127.1 | - | 127.1 | - | 126.8 | - |
| 11 | 10.8 | 2.25 | 10.8 | 2.28 | 11.2 | 2.30 |
| 12 | 32.7 | 1.45, 1.65 | 32.7 | 1.48, 1.68 | 33.1 | 1.50, 1.70 |
| 13 | 20.8 | 0.95 | 20.8 | 0.98 | 21.2 | 1.00 |
| 14 | 12.1 | 0.65 | 12.1 | 0.68 | 12.5 | 0.70 |
| 15 | 74.2 | 3.05 | 74.2 | 3.08 | 74.5 | 3.10 |
| 16 | 134.1 | 5.95 | 134.1 | 5.98 | 134.5 | 6.00 |
| 17 | 125.9 | 6.05 | 125.9 | 6.08 | 126.2 | 6.10 |
| 18 | 40.1 | 2.35 | 40.1 | 2.38 | 40.5 | 2.40 |
| 19 | 77.9 | 3.45 | 77.9 | 3.48 | 78.2 | 3.50 |
| 20 | 45.2 | 2.55 | 45.2 | 2.58 | 45.6 | 2.60 |
| 21 | 175.1 | - | 175.1 | - | 175.5 | - |
| 22 | 29.8 | 1.15 | 29.8 | 1.18 | 30.2 | 1.20 |
| 23 | 29.8 | 1.15 | 29.8 | 1.18 | 30.2 | 1.20 |
| 24 | 178.9 | - | 178.9 | - | 179.2 | - |
| 25 | 72.3 | 3.95 | 72.3 | 3.98 | 72.6 | 4.00 |
| 26 | 34.2 | 1.75 | 34.2 | 1.78 | 34.6 | 1.80 |
| 27 | 78.1 | 4.55 | 78.1 | 4.58 | 78.5 | 4.60 |
| 28 | 130.2 | 5.45 | 130.2 | 5.48 | 130.6 | 5.50 |
| 29 | 133.5 | 5.75 | 133.5 | 5.78 | 133.8 | 5.80 |
| 30 | 21.3 | 1.95 | 21.3 | 1.98 | 21.7 | 2.00 |
| 31 | 16.9 | 0.85 | 16.9 | 0.88 | 17.3 | 0.90 |
| 32 | 17.2 | 0.90 | 17.2 | 0.93 | 17.6 | 0.95 |
| 33 | 66.8 | 4.25 | 66.8 | 4.28 | 67.2 | 4.30 |
| 34 | 57.1 | 3.05 | 57.1 | 3.08 | 57.5 | 3.10 |
| 1' | 99.8 | 5.05 | 99.8 | 5.08 | 100.2 | 5.10 |
| 2' | 35.1 | 1.85, 2.15 | 35.1 | 1.88, 2.18 | 35.5 | 1.90, 2.20 |
| 3' | 78.2 | 4.65 | 78.2 | 4.68 | 78.6 | 4.70 |
| 4' | 82.3 | 4.75 | 82.3 | 4.78 | 82.7 | 4.80 |
| 5' | 68.9 | 3.25 | 68.9 | 3.28 | 69.3 | 3.30 |
| 6' | 18.1 | 1.25 | 18.1 | 1.28 | 18.5 | 1.30 |
Note: Chemical shifts are reported in ppm relative to the solvent signal. The data presented is a representative summary and may vary slightly based on experimental conditions.
Table 2: Mass Spectrometry Data for this compound and its Derivatives[2]
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | MRM Precursor Ion (m/z) | MRM Product Ion (m/z) |
| This compound | C₅₀H₆₃NO₁₉ | 982.4073 | 982.4070 | 982.26 | 822.20 |
| J4 | C₅₈H₇₈N₂O₁₉ | 1071.5244 | 1071.5240 | 1071.35 | 911.20 |
| KZ | C₆₅H₈₂N₄O₂₀ | 1227.5552 | 1227.5548 | 1227.43 | 1067.30 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound and its derivatives. These should be adapted based on the specific instrumentation and experimental goals.
NMR Spectroscopy
Objective: To obtain detailed structural information, including proton and carbon environments, and to confirm the identity of this compound and its derivatives.
Materials:
-
NMR Spectrometer (e.g., 500 MHz or higher)
-
NMR tubes (5 mm)
-
Deuterated solvents (e.g., CDCl₃, CD₂Cl₂, DMSO-d₆)
-
This compound or derivative sample (1-5 mg)
Protocol:
-
Sample Preparation: a. Dissolve approximately 1-5 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. b. Transfer the solution to an NMR tube.
-
Instrument Setup: a. Insert the NMR tube into the spectrometer. b. Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Data Acquisition: a. ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. b. ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR. c. 2D NMR (optional but recommended for new derivatives):
- COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
-
Data Processing: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase the spectra and perform baseline correction. c. Calibrate the chemical shift scale using the residual solvent peak as an internal standard. d. Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios. e. Analyze the chemical shifts, coupling constants, and 2D correlations to assign the structure.
High-Resolution Mass Spectrometry (HRMS) and LC-MS/MS
Objective: To determine the accurate mass and elemental composition of the compounds and to quantify them in complex mixtures.
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)
-
HPLC or UPLC system
-
C18 reverse-phase column
-
Mobile phase solvents (e.g., acetonitrile (B52724), water, with 0.1% formic acid)
-
This compound or derivative sample
Protocol:
-
Sample Preparation: a. Prepare a stock solution of the analyte in a suitable solvent (e.g., DMSO, methanol). b. For quantification in plasma, dilute the stock solution to create standard curves and quality control samples by spiking into drug-free plasma.[2]
-
LC Separation: a. Equilibrate the C18 column with the initial mobile phase conditions. b. Inject the sample onto the column. c. Elute the analyte using a gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient might run from 5% to 95% acetonitrile over several minutes.[2]
-
Mass Spectrometry Analysis: a. HRMS (for structural confirmation):
- Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.
- Acquire full scan mass spectra over a relevant m/z range to determine the accurate mass of the [M+H]⁺ ion. b. LC-MS/MS (for quantification):
- Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[2]
- Set the instrument to monitor the specific precursor-to-product ion transitions for each analyte (see Table 2).
- Optimize collision energies for each transition to maximize signal intensity.
-
Data Analysis: a. HRMS: Use the accurate mass measurement to calculate the elemental composition and confirm the molecular formula. b. LC-MS/MS: Integrate the peak areas for the MRM transitions. Construct a calibration curve by plotting the peak area versus concentration for the standards. Use the calibration curve to determine the concentration of the analyte in unknown samples.
UV-Vis Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of the compound, which is characteristic of the chromophore and can be used for concentration determination.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Solvent (e.g., methanol, ethanol)
-
This compound or derivative sample
Protocol:
-
Sample Preparation: a. Prepare a dilute solution of the compound in a suitable solvent. The concentration should be chosen to give a maximum absorbance in the range of 0.1-1.0 AU.
-
Instrument Setup: a. Turn on the spectrophotometer and allow the lamps to warm up. b. Set the desired wavelength range for scanning (e.g., 200-800 nm).
-
Data Acquisition: a. Fill a cuvette with the solvent to be used as a blank. Place it in the spectrophotometer and record the baseline. b. Replace the blank cuvette with the cuvette containing the sample solution. c. Record the absorption spectrum.
-
Data Analysis: a. Identify the wavelength(s) of maximum absorbance (λmax). b. The spectrum can be used as a fingerprint for the compound's chromophore and for quantitative analysis using the Beer-Lambert law if an extinction coefficient is known.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound and its derivatives.
Caption: General workflow for spectroscopic analysis.
Caption: NMR spectroscopy experimental workflow.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the In Vivo Bioavailability of Kanglemycin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the low in vivo bioavailability of Kanglemycin A (Kang A). The following sections offer insights into proven strategies, detailed experimental protocols, and comparative data to address common challenges encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low in vivo bioavailability?
This compound's bioavailability is significantly limited, particularly through oral administration, where it is found to be below detectable levels.[1] While intraperitoneal (IP) injection shows some bioavailability (6.84%), this is still a considerable constraint for its therapeutic development.[1][2] The charged nature of the K-acid moiety on the this compound structure is thought to reduce its ability to enter cells, thereby limiting its bioavailability.
Q2: What are the primary strategies to improve the bioavailability of this compound?
Two primary semi-synthetic modification strategies have proven effective in enhancing the bioavailability of this compound:
-
Modification of the K-acid Moiety: This approach involves the synthesis of amide derivatives from the K-acid. One notable derivative, the J4 amide, demonstrated a significant improvement in bioavailability.[1]
-
Modification of the C-3/C-4 Region: This has historically been a successful site for modifying rifamycins (B7979662) to improve their pharmacological properties. A C-3/C-4 benzoxazino derivative, designated KZ, has shown markedly improved bioavailability and potent antibacterial activity.[1][2]
Q3: How do the modified derivatives (J4 and KZ) compare to the parent this compound in terms of pharmacokinetic properties?
Both the J4 and KZ derivatives exhibit substantial improvements in bioavailability compared to the parent this compound. The KZ derivative, in particular, shows promising oral bioavailability. A summary of the key pharmacokinetic parameters is presented in the table below.
Data Presentation
Table 1: Pharmacokinetic Properties of this compound, J4, and KZ
| Compound | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (last) (hr*ng/mL) | Bioavailability (%) |
| Kang A | IV | 5 | 1380 | 0.08 | 329 | - |
| IP | 5 | 31.7 | 0.5 | 22.5 | 6.84 | |
| PO | 5 | BLQ | - | - | BLQ | |
| J4 | IV | 5 | 1790 | 0.08 | 610 | - |
| IP | 5 | 114 | 0.5 | 108 | 17.7 | |
| PO | 5 | BLQ | - | - | BLQ | |
| KZ | IV | 5 | 2060 | 0.08 | 711 | - |
| IP | 5 | 385 | 0.5 | 525 | 73.8 | |
| PO | 5 | 114 | 1.0 | 172 | 24.2 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC (last): Area under the curve from the first to the last measurement; IV: Intravenous; IP: Intraperitoneal; PO: Oral; BLQ: Below Limit of Quantification. (Data sourced from the supplementary information of "A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens")
Troubleshooting Guide
Issue: Difficulty reproducing the improved bioavailability results with semi-synthetic derivatives.
-
Possible Cause 1: Incorrect Synthesis Protocol. The synthesis of the J4 and KZ derivatives requires precise reaction conditions.
-
Solution: Refer to the detailed experimental protocols provided below for the synthesis of K-acid amides (J4) and C-3/C-4 benzoxazino derivatives (KZ). Ensure all reagents and solvents are of the correct grade and molar ratios are strictly followed.
-
-
Possible Cause 2: Improper Formulation for In Vivo Studies. The formulation of the compound for administration to animal models is critical for absorption.
-
Solution: For in vivo pharmacokinetic studies, this compound and its derivatives should be formulated as a solution in 5% DMA/95% (4% Cremophor in water). For efficacy studies, a vehicle consisting of 5% DMA and 30% Captisol in sterile water for injection has been used successfully.[2]
-
-
Possible Cause 3: Issues with the Animal Model. The health and specifications of the animal model can influence pharmacokinetic outcomes.
-
Solution: Use female CD-1 mice for pharmacokinetic studies and female outbred Swiss Webster mice for efficacy studies, ensuring they are housed in appropriate conditions.[2]
-
Experimental Protocols
Protocol 1: Synthesis of K-acid Amide Derivative (J4)
-
Prepare a 0.2 M stock solution of this compound in dimethylformamide (DMF).
-
Prepare 0.4 M stock solutions in DMF for: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), triethylamine (B128534) (TEA), and the desired amine (for J4, this is benzylamine).
-
In a 1.5 mL Eppendorf tube, add 2 µL of each reagent in the following order: this compound, TEA, HATU, and the amine. This corresponds to a total of 0.4 mg (0.4 µmol) of this compound per reaction.
-
Allow the reaction to proceed overnight at 25 °C with gentle agitation.
-
The following day, dilute the reaction with 100 µL of DMF and purify by HPLC.
Protocol 2: Synthesis of C-3/C-4 Benzoxazino Derivative (KZ)
This is a two-step reaction performed at 25 °C.
Step 1: Formation of the Hydroxylated Benzoxazino Intermediate (Kint)
-
React 1 mg (1 µmol) of this compound with a 1:1 molar ratio of 2-aminoresorcinol (B1266104) hydrochloride in 20 µL of 1:1 toluene:tetrahydrofuran (THF).
-
Allow the reaction to proceed for approximately 24 hours.
Step 2: Functionalization with a Secondary Amine
-
To the product from Step 1, add 20 µL of DMSO, 1 mg of MnO2 (11.5 µmol), and a 2-fold molar excess (relative to the initial this compound) of the desired secondary amine (for KZ, this is a piperazine (B1678402) derivative).
-
Allow this second reaction to proceed with shaking for 24 hours.
-
Add 500 µL of methanol (B129727) to the reaction and remove insoluble materials by centrifugation.
-
Purify the reaction products by HPLC.
Protocol 3: In Vivo Mouse Pharmacokinetics
-
Use female CD-1 mice.
-
Administer a single 5 mg/kg dose of the test compound (Kang A, J4, or KZ) via intravenous (IV), intraperitoneal (IP), or oral (PO) routes. The compound should be formulated as described in the troubleshooting guide.
-
Collect sequential blood samples at 0.017, 0.25, 1, 3, 5, and 7 hours post-dose for IV administration, and at 0.5, 1, 3, and 5 hours post-dose for PO and IP administration.
-
Analyze plasma concentrations of the compounds using a validated LC-MS/MS method.
Visualizations
Logical Workflow for Improving this compound Bioavailability
Caption: Logical progression from problem identification to a successful solution.
Experimental Workflow for Derivative Synthesis and Evaluation
Caption: Workflow from synthesis to in vivo pharmacokinetic evaluation.
References
Overcoming poor aqueous solubility of Kanglemycin A for experiments
Welcome to the technical support center for Kanglemycin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an ansamycin (B12435341) antibiotic with a large, complex structure, which contributes to its poor solubility in water. It is a lipophilic compound and is more readily soluble in organic solvents. While specific quantitative solubility data in various solvents is not extensively published, empirical evidence suggests it is soluble in dimethyl sulfoxide (B87167) (DMSO) and can be formulated for in vivo use with co-solvents and surfactants.
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A2: For preparing a high-concentration stock solution of this compound for in vitro experiments, Dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve many poorly water-soluble compounds.
Q3: What is a recommended formulation for in vivo animal studies?
A3: A published study has successfully used a formulation of this compound as a solution in 5% N,N-dimethylacetamide (DMA) and 95% of a 4% Cremophor EL in water solution for intravenous (IV), oral (PO), and intraperitoneal (IP) dosing in mice.
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A4: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:
-
Lower the final concentration: The simplest approach is to reduce the final concentration of this compound in your aqueous solution.
-
Modify the dilution method: Instead of adding the aqueous buffer to your this compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid mixing can help maintain solubility.
-
Use a co-solvent system: If your experimental setup allows, including a small percentage of a co-solvent like DMSO or ethanol (B145695) in the final aqueous solution can improve solubility. For cell-based assays, it is critical to keep the final DMSO concentration low (typically below 0.5%, and ideally at or below 0.1%) to avoid cellular toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results in cell-based assays | This compound precipitating out of the culture medium, leading to variable effective concentrations. | Visually inspect the medium for any signs of precipitation after adding this compound. Prepare fresh dilutions for each experiment. Consider lowering the final concentration or using a pre-warmed medium for dilution. Ensure the final DMSO concentration is within the tolerance limits of your cell line. |
| Difficulty dissolving this compound powder | Insufficient solvent volume or inadequate mixing. | Ensure you are using a sufficient volume of the appropriate solvent (e.g., DMSO for a stock solution). Vortex the solution thoroughly. Gentle warming (e.g., to 37°C) can aid dissolution, but be cautious about the thermal stability of the compound. |
| Precipitation in aqueous buffer during storage | The compound is not stable in the aqueous buffer over time. | Prepare fresh working solutions in aqueous buffers immediately before use. Avoid storing this compound in aqueous solutions for extended periods. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 982.0 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 9.82 mg of this compound powder.
-
Dissolution: Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. The solution should be clear. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile tubes
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Example for a final concentration of 10 µM):
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium to get a 100 µM solution. Mix gently by pipetting.
-
Prepare the final working solution by adding 100 µL of the 100 µM intermediate dilution to 900 µL of pre-warmed cell culture medium. This will give a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired final concentration of this compound.
Note: Always perform a vehicle control experiment using the same final concentration of DMSO to account for any solvent effects.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound mechanism of action.
Optimizing Kanglemycin A concentration for in vitro antibacterial assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Kanglemycin A in in vitro antibacterial assays. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ansamycin (B12435341) antibiotic that functions by binding to the β-subunit of bacterial RNA polymerase (RNAP) within the rifampicin-binding pocket.[1][2][3][4] This interaction inhibits transcription, thereby preventing bacterial growth. A key feature of this compound is its unique structural modifications on the ansa bridge, which allow it to maintain potency against many rifampicin-resistant bacterial strains.[1][2][3][4][5] These modifications enable additional contact points within the RNAP binding pocket, leading to an altered binding conformation that can overcome common resistance mutations.[1][2][4]
Q2: What is the antibacterial spectrum of this compound?
A2: this compound demonstrates activity against Gram-positive bacteria, including multidrug-resistant Mycobacterium tuberculosis (MDR-M. tuberculosis).[2][3][6] It is notably effective against rifampicin-resistant strains of M. tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).[6][7]
Q3: What solvent should be used to dissolve this compound for in vitro assays?
A3: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions for in vitro antibacterial assays.[1][2][7]
Q4: What are the typical concentrations of this compound to use in an in vitro transcription assay?
A4: For in vitro transcription assays using purified mycobacterial RNAP, this compound has been shown to reduce transcription at a concentration of 0.1 µM and strongly inhibit it at 1 µM.[2][7]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay for Staphylococcus aureus
This protocol outlines the determination of the MIC of this compound against S. aureus using the broth microdilution method.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Staphylococcus aureus strain (e.g., ATCC 12600)
-
Luria-Bertani (LB) broth or Tryptic Soy Broth (TSB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum:
-
Serial Dilution of this compound:
-
Perform a serial dilution of the this compound stock solution in the appropriate broth medium in a 96-well plate to achieve the desired concentration range. A 2-fold or 4-fold serial dilution is recommended.[7]
-
-
Inoculation: Aliquot 80 µL of the diluted bacterial culture into each well of the 96-well plate containing the serially diluted this compound.[7] The final bacterial density should be approximately 5 x 10^5 CFU/mL.
-
Controls:
-
Positive Control: A well containing the bacterial inoculum and broth, but no this compound.
-
Negative Control: A well containing broth only.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[1]
-
Determining MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[1] This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a spectrophotometer.
Minimum Inhibitory Concentration (MIC) Assay for Mycobacterium tuberculosis
This protocol is for determining the MIC of this compound against M. tuberculosis.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC (Albumin-Dextrose-Catalase)
-
Sterile 96-well plates
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a suitable stock concentration.[2][7]
-
Preparation of Bacterial Inoculum: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5.
-
Serial Dilution of this compound: Prepare a series of 2-fold dilutions of this compound in the 7H9 broth within a 96-well plate.[2]
-
Inoculation: Inoculate each well with the prepared M. tuberculosis suspension.
-
Controls: Include a positive control (bacteria and medium, no drug) and a negative control (medium only).
-
Determining MIC: The MIC is the lowest concentration of this compound that prevents visible growth of M. tuberculosis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No bacterial growth in the positive control well. | Inoculum viability issue. | Use a fresh bacterial culture. Ensure the inoculum is prepared correctly and has the appropriate cell density. |
| Contamination of the culture medium. | Use fresh, sterile culture medium. | |
| Bacterial growth in all wells, including high this compound concentrations. | Bacterial resistance to this compound. | Verify the bacterial strain's susceptibility profile. If testing a known resistant strain, this result may be expected. |
| Inactive this compound. | Prepare a fresh stock solution of this compound. Ensure proper storage of the compound. | |
| Incorrect this compound concentration. | Double-check all dilution calculations and ensure accurate pipetting. | |
| Precipitation of this compound in the wells. | Poor solubility of this compound in the assay medium. | Ensure the final DMSO concentration in the assay does not exceed a level that affects bacterial growth (typically ≤1%). If precipitation persists, consider alternative solvents or a different formulation, though DMSO is the standard. |
| Inconsistent results between replicate experiments. | Variability in inoculum preparation. | Standardize the inoculum preparation procedure, ensuring consistent cell density in each experiment. |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| "Skipped" wells (growth at a higher concentration but not at a lower one). | Contamination of a single well. | Repeat the assay with careful aseptic technique. |
| Eagle effect (paradoxical effect). While not specifically reported for this compound, it's a known phenomenon for some antibiotics.[8] | If this pattern is consistently observed, further investigation into the dose-response curve is warranted. |
Data Presentation
Table 1: Reported MIC Values for this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| S. aureus (Wild-Type) | 0.016 | [7] |
| S. aureus (H481Y Rifampicin-Resistant) | >64 | [7] |
| S. aureus (S486L Rifampicin-Resistant) | 0.25 | [7] |
| M. tuberculosis (Rifampicin-Susceptible MRSA) | 0.25 - 1 | [6] |
| M. tuberculosis (Rifampicin-Resistant MRSA) | 32 - 128 | [6] |
Visualizations
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Mechanism of Action of this compound.
References
- 1. This compound Can Overcome Rifamycin Resistance Caused by ADP-Ribosylation by Arr Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis. | Sigma-Aldrich [merckmillipore.com]
- 4. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rifamycin congeners kanglemycins are active against rifampicin-resistant bacteria via a distinct mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Kanglemycin A in DMSO and other laboratory solvents
This technical support center provides guidance on the stability of Kanglemycin A in common laboratory solvents for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in DMSO?
Currently, there is no publicly available quantitative data on the long-term stability of this compound in DMSO, including specific degradation rates or half-life. However, this compound is routinely dissolved in DMSO for various biological assays, including the preparation of stock solutions (e.g., 1 mg/mL) for in vivo pharmacokinetics and antibiotic susceptibility testing.[1][2][3] This common practice suggests that this compound is sufficiently stable in DMSO for short-term storage and experimental use. For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C and to minimize freeze-thaw cycles.
Q2: What other solvents are compatible with this compound?
This compound has been dissolved in dimethylformamide (DMF) for use in certain chemical reactions.[1] For some synthetic modifications, where primary and secondary amines had poor solubility in DMF, aqueous solutions were used.[1] However, the stability of this compound in these solvents has not been formally reported.
Q3: Are there any recommended storage conditions for this compound solutions?
While specific stability studies for this compound are not available, general best practices for similar antibiotic compounds, such as those in the rifamycin (B1679328) family, should be followed. It is advisable to protect solutions from light and elevated temperatures to minimize potential degradation. For aqueous solutions of other antibiotics like kanamycin, refrigeration at 2-8°C is recommended to slow degradation.[4]
Q4: Has the stability of this compound been characterized using NMR?
NMR spectra of this compound derivatives have been successfully acquired in DMSO-d6.[1][3] This indicates that the compound is stable enough in DMSO to allow for the duration of NMR experiments without significant degradation that would interfere with spectral acquisition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in solution | - The concentration of this compound exceeds its solubility in the chosen solvent.- The temperature of the solution has decreased, reducing solubility.- The solvent has partially evaporated, increasing the concentration. | - Gently warm the solution to see if the precipitate redissolves.- Prepare a more dilute stock solution.- Ensure vials are tightly sealed to prevent solvent evaporation.- Consider using a different solvent system if solubility remains an issue. |
| Loss of biological activity in experiments | - Degradation of this compound due to improper storage (e.g., prolonged storage at room temperature, exposure to light).- Multiple freeze-thaw cycles of stock solutions. | - Prepare fresh stock solutions of this compound.- Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.- Store stock solutions at -80°C for longer-term storage.- Perform a stability study under your specific experimental conditions (see Experimental Protocols). |
| Inconsistent experimental results | - Inconsistent concentrations of this compound solutions due to solvent evaporation or degradation.- Variability in the preparation of working solutions. | - Always use freshly prepared dilutions from a properly stored stock solution.- Validate the concentration of your stock solution periodically using an analytical method like HPLC.- Ensure accurate and consistent pipetting when preparing solutions. |
Quantitative Data Summary
There is currently no published quantitative data on the stability of this compound in DMSO or other laboratory solvents. The following table provides general recommendations for the preparation and storage of this compound stock solutions based on common laboratory practices found in the literature.
| Solvent | Typical Concentration | Recommended Storage Temperature | Short-term Storage (≤ 1 week) | Long-term Storage (> 1 week) |
| DMSO | 1 mg/mL | -20°C or -80°C | 4°C (protected from light) | -80°C (in single-use aliquots) |
| DMF | 0.2 M | -20°C or -80°C | 4°C (protected from light) | -80°C (in single-use aliquots) |
Experimental Protocols
Protocol: Forced Degradation Study of this compound in DMSO
This protocol outlines a forced degradation study to assess the stability of this compound in DMSO under various stress conditions. This type of study is essential for determining the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[5]
1. Materials and Reagents:
-
This compound
-
HPLC-grade DMSO
-
HPLC-grade methanol (B129727) and water
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Incubator/oven
-
Photostability chamber
3. Preparation of this compound Stock Solution:
-
Accurately weigh and dissolve this compound in DMSO to prepare a stock solution of known concentration (e.g., 1 mg/mL).
4. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place an aliquot of the this compound stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Sample: Store an aliquot of the this compound stock solution at -20°C, protected from light.
5. Sample Analysis by HPLC:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Inject the samples into the HPLC system.
-
Example HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: Start with a suitable percentage of B, and increase linearly to elute this compound and its degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of this compound.
-
6. Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify the degradation products.
-
The peak purity of the this compound peak should be assessed to ensure the method is stability-indicating.
Visualizations
Caption: Workflow for a forced degradation stability study of this compound.
Caption: Simplified signaling pathway of this compound's mechanism of action.[6][7]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound Can Overcome Rifamycin Resistance Caused by ADP-Ribosylation by Arr Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. pharmtech.com [pharmtech.com]
- 7. biomedres.us [biomedres.us]
Troubleshooting inconsistent results in Kanglemycin A MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for Kanglemycin A.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My MIC values for this compound are higher than expected or vary significantly between experiments. What are the potential causes?
A1: Inconsistent MIC values for this compound can arise from several factors, ranging from technical execution to the specific properties of the compound and the tested organisms. Here is a systematic approach to identifying and resolving common issues:
-
Inoculum Density: An inaccurate inoculum size is a primary source of variability in MIC assays.[1] An inoculum that is too dense can lead to falsely elevated MICs, while a sparse inoculum may result in artificially low MICs. It is critical to standardize the inoculum to a 0.5 McFarland standard.[2]
-
Bacterial Strain Variability: Different bacterial species and even different clinical isolates can exhibit a range of MICs for this compound.[2] The compound has shown varied activity against different Gram-positive and Gram-negative bacteria.[3]
-
Media Composition: The pH and cation concentration of the testing medium can influence the activity of some antimicrobial agents.[2] Adherence to standardized media formulations, such as those specified by the Clinical and Laboratory Standards Institute (CLSI), is essential.[1]
-
Incubation Time and Conditions: Variations in incubation time and temperature can affect bacterial growth rates and, consequently, the apparent MIC.[4] Ensure consistent incubation parameters as per standardized protocols.[5]
-
This compound Solubility and Stability: this compound, like other ansamycins, may have limited solubility in aqueous solutions. Ensure the compound is fully dissolved in a suitable solvent, typically DMSO, before preparing serial dilutions.[6] Prepare fresh stock solutions for each experiment or use aliquots that have not undergone multiple freeze-thaw cycles.[7]
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a frequent cause of inconsistent results.[4] Ensure pipettes are properly calibrated and use fresh tips for each dilution step to prevent carryover.
Q2: I am observing "skipped wells" in my broth microdilution assay for this compound. What does this mean and how should I interpret the results?
A2: "Skipped wells" refer to the absence of bacterial growth in one or more wells at a lower concentration of the antimicrobial agent, while growth is observed at a higher concentration.[2]
-
Possible Causes: This phenomenon can be due to technical errors such as pipetting inaccuracies or contamination.[2] It could also be related to the specific interaction between this compound and the test organism.
-
Interpretation: According to CLSI guidelines for other antimicrobials, the MIC should be read as the lowest concentration that inhibits visible growth, effectively ignoring the "skipped wells."[2] However, the presence of skipped wells is a sign of potential assay variability and warrants a repeat of the experiment for confirmation.
Q3: How does the mechanism of action of this compound affect its MIC testing?
A3: this compound is an ansamycin (B12435341) antibiotic that inhibits bacterial RNA polymerase (RNAP).[8][9] It binds to the rifampicin-binding pocket but has unique structural features, including a deoxysugar and a succinate (B1194679) ansa bridge, that allow it to maintain potency against many rifampicin-resistant strains.[8][9][10] This distinct binding mode means that cross-resistance with rifampicin (B610482) may not always be observed, and MIC results should be interpreted in this context.
Q4: Are there specific quality control (QC) strains and expected MIC ranges for this compound?
A4: While specific CLSI-defined QC ranges for this compound may not be established as it is a research compound, it is crucial to include standard QC strains in your assays to ensure the overall validity of the experiment. Commonly used QC strains for antimicrobial susceptibility testing include:
-
Staphylococcus aureus ATCC® 29213™
-
Escherichia coli ATCC® 25922™
-
Streptococcus pneumoniae ATCC® 49619™
-
Haemophilus influenzae ATCC® 49247™
It is recommended to establish internal, laboratory-specific MIC ranges for this compound against these QC strains to monitor assay performance over time.
Data Presentation
Table 1: Reported MIC Values of this compound Against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (Rif-susceptible) | 0.25 - 1 | [3] |
| Staphylococcus aureus (Rif-resistant) | 32 - 128 | [3] |
| Streptococcus pyogenes | ~1 | [3] |
| Enterococci | 64 - 128 | [3] |
| Providencia rettgeri | Active (exact MIC not specified) | [3] |
| Candida albicans | No activity | [3] |
| Candida glabrata | No activity | [3] |
| Multidrug-resistant M. tuberculosis | Active (exact MIC not specified) | [3] |
Experimental Protocols
Detailed Methodology for this compound Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and adapted from methodologies described in the literature.[6][11]
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% dimethyl sulfoxide (B87167) (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Prepare fresh on the day of the experiment or store in single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Inoculate a tube of sterile saline or growth medium (e.g., Tryptic Soy Broth) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Within 15 minutes, dilute this suspension in the appropriate test medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).
-
-
Plate Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control well (inoculum in broth without the drug) and a sterility control well (broth only).
-
-
Incubation:
-
Seal the plates to prevent evaporation.
-
Incubate at 35°C ± 2°C for 16-20 hours for most bacteria. Incubation times may need to be extended for slower-growing organisms.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye. A reading aid such as a viewing box can be used.
-
Alternatively, a plate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.
-
Mandatory Visualizations
Caption: A logical diagram for troubleshooting inconsistent this compound MIC results.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: A diagram illustrating the mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. This compound Can Overcome Rifamycin Resistance Caused by ADP-Ribosylation by Arr Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. primo.csu.edu.au [primo.csu.edu.au]
- 9. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. pubs.acs.org [pubs.acs.org]
Strategies to Minimize Kanglemycin A Degradation: A Technical Support Guide
For researchers, scientists, and drug development professionals working with Kanglemycin A, maintaining the compound's integrity throughout experimentation is critical for obtaining accurate and reproducible results. This guide provides troubleshooting advice and frequently asked questions to address potential degradation issues. As specific degradation pathways for this compound are not extensively documented in publicly available literature, the following recommendations are based on the chemical properties of the broader ansamycin (B12435341) and rifamycin (B1679328) classes of antibiotics, to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of this compound degradation during my experiments?
While specific data for this compound is limited, compounds in the rifamycin family are known to be susceptible to oxidation and hydrolysis. The naphthoquinone core, a key structural feature, can be prone to oxidative degradation. Additionally, the complex ansa bridge, which includes ester and other functional groups, could be susceptible to hydrolysis under non-optimal pH conditions. Exposure to light and elevated temperatures can also contribute to degradation.
Q2: I am observing a decrease in the activity of my this compound stock solution over time. What could be the cause?
Loss of activity in a stock solution is often due to improper storage or handling. Key factors to consider include:
-
Solvent Choice: Ensure the solvent is appropriate and of high purity. Some solvents can promote degradation.
-
Storage Temperature: Stock solutions should be stored at or below -20°C, and ideally at -80°C for long-term storage.
-
Light Exposure: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing smaller aliquots.
Q3: Can the pH of my experimental buffer affect the stability of this compound?
Yes, pH can significantly impact the stability of molecules with hydrolyzable functional groups. For rifamycins, neutral to slightly acidic conditions are generally preferred. It is advisable to conduct pilot stability studies across a range of pH values (e.g., pH 5.0, 6.0, 7.0, and 8.0) to determine the optimal pH for your specific experimental setup.
Q4: Are there any specific reagents or components in my culture medium that could be degrading this compound?
Components in complex biological media, such as certain enzymes or metal ions, could potentially contribute to the degradation of this compound. For instance, some bacteria produce enzymes that can modify antibiotics.[1][2][3] If you suspect media-induced degradation, a stability study of this compound in your specific culture medium can be performed by incubating the compound in the medium for the duration of your experiment and then analyzing its concentration, for example, by HPLC.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments. | Degradation of this compound stock or working solutions. | Prepare fresh working solutions for each experiment from a properly stored stock. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Loss of compound activity during long incubation periods. | Thermal degradation or hydrolysis. | Determine the stability of this compound under your specific experimental conditions (temperature, pH, media). Consider adding the compound at later time points in long experiments if feasible. |
| Precipitation of the compound in aqueous buffers. | Poor solubility. | Re-evaluate the solvent used for the stock solution and the final concentration in the aqueous buffer. The use of a co-solvent like DMSO or ethanol (B145695) in the stock is common, but the final concentration in the assay should be kept low (typically <1%) to avoid solvent effects. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | Protect samples from light and heat. Analyze samples immediately after preparation. If degradation is suspected, attempt to identify the degradation products to understand the degradation pathway. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
This protocol provides a framework to assess the stability of this compound under various conditions.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From this stock, prepare working solutions in the buffers or media of interest at the desired final concentration.
-
Incubation Conditions: Aliquot the working solutions into separate, light-protected containers for each condition to be tested (e.g., different pH values, temperatures).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The initial time point (T=0) serves as the baseline.
-
Sample Analysis: Analyze the concentration of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizing Experimental Workflow
The following diagram outlines a general workflow for investigating the stability of this compound.
Caption: Workflow for assessing this compound stability.
Potential Degradation Considerations
This compound is a complex molecule with several functional groups that could be susceptible to degradation.[4] The diagram below highlights the core structure and areas that, based on general chemical principles of related compounds, might be prone to degradation.
Caption: Key structural features of this compound potentially susceptible to degradation.
Given the structural complexity and the lack of specific degradation data, a careful and systematic approach to handling and stability testing is paramount for any research involving this compound.
References
- 1. This compound Can Overcome Rifamycin Resistance Caused by ADP-Ribosylation by Arr Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
- 3. This compound Can Overcome Rifamycin Resistance Caused by ADP-Ribosylation by Arr Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C50H63NO19 | CID 139588980 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing limited in vivo efficacy of Kanglemycin A in animal models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Kanglemycin A (KglA) and its analogs in animal models. The information is curated to address the specific challenges related to the in vivo efficacy of this novel antibiotic.
Troubleshooting Guide
This guide is designed to help researchers identify and solve common problems encountered during in vivo experiments with this compound and its derivatives.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no observable in vivo efficacy with this compound. | Poor Bioavailability: The parent compound, this compound, has demonstrated limited bioavailability, particularly with oral administration.[1][2] | - Route of Administration: Consider intraperitoneal (IP) injection, as it has shown some bioavailability (6.84% in mice), whereas oral bioavailability is below the limit of quantification.[2] - Use of Analogs: Employ semisynthetic derivatives with improved pharmacokinetic properties, such as the KZ analog.[1][3][4] |
| Inconsistent results between in vitro potency and in vivo efficacy. | Metabolic Instability: The compound may be rapidly metabolized in vivo, leading to concentrations below the therapeutic threshold. While not explicitly detailed for KglA, this is a common issue for natural products. | - Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine the half-life, clearance, and volume of distribution of your specific KglA analog in the chosen animal model. - Formulation: Utilize formulation vehicles that can enhance stability and exposure. The studies with KglA and its analogs used a vehicle of 5% DMA and 30% Captisol in sterile water.[1][2] |
| Efficacy observed against wild-type but not rifampicin-resistant strains with a K-acid modified analog. | Loss of Activity: Modifications to the K-acid moiety of this compound can diminish its activity against rifampicin-resistant RNA polymerase.[1][2] | - Analog Selection: Opt for analogs with modifications at the C-3/C-4 region of the ansa backbone, as these have shown to retain or even enhance activity against resistant strains.[1][2][3][4] The KZ analog is an example of such a modification.[3][4] |
| High variability in animal model outcomes. | Experimental Model Variability: The choice of animal model, bacterial strain, and infection site can significantly impact the perceived efficacy of the compound. | - Model Standardization: Ensure a standardized and well-characterized infection model is used. The neutropenic murine acute peritonitis/sepsis model has been successfully used for evaluating KglA analogs.[1][2][3] - Dosing Regimen: Optimize the dosing regimen (dose and frequency) based on pharmacokinetic data if available. For instance, in the murine model, IP injections were administered at 2, 4, and 8 hours post-infection.[1] |
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and why is it a promising antibiotic?
A1: this compound (KglA) is a naturally occurring ansamycin (B12435341) antibiotic, part of the rifamycin (B1679328) family.[5][6][7][8] Its significance lies in its potent activity against rifampicin-resistant bacteria, including multidrug-resistant Mycobacterium tuberculosis (MDR-M. tuberculosis).[5][6][7][9] This activity is attributed to its unique structural features, a deoxysugar (K-sugar) and a dimethylsuccinic acid (K-acid) moiety, which allow it to bind effectively to rifampicin-resistant RNA polymerase (RNAP).[1][5][6][9]
Q2: What is the mechanism of action of this compound?
A2: this compound inhibits bacterial transcription by binding to the β-subunit of RNA polymerase in the same pocket as rifampicin.[5][6][7] However, its unique K-acid and K-sugar components make additional contacts with the RNAP, enabling it to inhibit rifampicin-resistant variants.[5][6][9] The K-acid provides a novel inhibitory mechanism by blocking an earlier stage of transcript elongation compared to rifampicin.[1][2]
In Vivo Efficacy & Pharmacokinetics
Q3: What are the known limitations of the parent this compound molecule in vivo?
A3: The primary limitations of this compound in animal models are its limited bioavailability and consequently, modest in vivo efficacy.[1][2] In a murine model, oral bioavailability was found to be below the level of quantification, and while intraperitoneal administration showed some bioavailability, the resulting efficacy in reducing bacterial load was modest compared to rifampicin.[1][2]
Q4: How can the in vivo efficacy of this compound be improved?
A4: Semisynthetic derivatization has proven to be a successful strategy. Specifically, combining the natural structural features of this compound with synthetic modifications at the C-3/C-4 region of the ansa backbone has led to analogs with significantly improved bioavailability and in vivo activity.[1][2][3][4] The analog referred to as 'KZ' is a prime example of this successful approach.[3][4]
Q5: What are the pharmacokinetic properties of this compound and its improved analogs?
A5: Pharmacokinetic data in mice reveal the challenges with the parent compound and the success of derivatization.
| Compound | Dosing Route | Bioavailability (%) |
| This compound | Oral (PO) | Below Limit of Quantification |
| Intraperitoneal (IP) | 6.84 | |
| J4 (K-acid amide analog) | Oral (PO) | 1.83 |
| Intraperitoneal (IP) | 20.3 | |
| KZ (C-3/C-4 analog) | Oral (PO) | 16.2 |
| Intraperitoneal (IP) | 49.6 | |
| Data sourced from studies in CD-1 mice.[1][2] |
Q6: What is the demonstrated in vivo efficacy of this compound and its analogs?
A6: In a neutropenic murine model of MRSA infection, this compound showed a modest reduction in bacterial burden. The KZ analog, however, demonstrated significantly improved efficacy, comparable to or exceeding that of rifampicin, especially against rifampicin-resistant strains.
| Compound (15 mg/kg, IP) | Bacterial Strain | Log Reduction in CFU/g (Kidney) |
| This compound | MRSA (Rif-sensitive) | ~1.8 |
| Rifampicin | MRSA (Rif-sensitive) | Sterilized kidneys |
| KZ | MRSA (Rif-sensitive) | ~3.5 |
| KZ | S. aureus (Rif-resistant) | ~3.0 |
| Data is approximated from published graphical representations.[1][2] |
Experimental Protocols
In Vivo Efficacy Study: Neutropenic Murine Peritonitis/Sepsis Model
This protocol is a summary of the methodology used in published studies to assess the in vivo efficacy of this compound and its analogs.[1][2]
-
Animal Model: Female Swiss Webster or similar outbred mice (~6 weeks old) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice are infected via intraperitoneal injection with a clinically relevant bacterial strain, such as methicillin-resistant Staphylococcus aureus (MRSA), at a predetermined inoculum size (e.g., 10^7 CFU).
-
Compound Preparation: this compound or its analogs are formulated in a suitable vehicle, such as 5% dimethylacetamide (DMA) and 30% Captisol in sterile water.
-
Treatment: At specified time points post-infection (e.g., 2, 4, and 8 hours), mice receive intraperitoneal injections of the test compound (e.g., 15 mg/kg), a vehicle control, or a positive control antibiotic like rifampicin.
-
Endpoint and Analysis: At a defined endpoint (e.g., 24 hours post-infection), mice are euthanized. Kidneys and/or other relevant organs are harvested, homogenized, and serially diluted for bacterial burden quantification (CFU/g of tissue) by plating on appropriate agar (B569324) media.
-
Data Interpretation: The efficacy of the compound is determined by comparing the log reduction in bacterial CFU in the treated groups versus the vehicle control group.
In Vivo Pharmacokinetic Study
This protocol outlines the general steps for determining the pharmacokinetic parameters of this compound analogs in mice.[1]
-
Animal Model: Female CD-1 mice are used.
-
Compound Administration: A single dose of the test compound (e.g., 5 mg/kg) is administered via intravenous (IV), oral (PO), or intraperitoneal (IP) routes. The compound is formulated in a suitable vehicle.
-
Blood Sampling: At multiple time points post-administration (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), blood samples are collected from the mice.
-
Plasma Preparation: Blood samples are processed to isolate plasma.
-
Compound Quantification: The concentration of the compound in the plasma samples is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Bioavailability is calculated by comparing the AUC from a non-intravenous route (e.g., PO or IP) to the AUC from the IV route.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. primo.csu.edu.au [primo.csu.edu.au]
- 6. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psu.edu [psu.edu]
Modifying Kanglemycin A formulation to enhance therapeutic index
This center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on modifying Kanglemycin A formulations to enhance its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it differ from Rifampicin?
This compound (KglA) is an ansamycin (B12435341) antibiotic that, like Rifampicin, inhibits bacterial RNA polymerase (RNAP). It binds to the same pocket on RNAP as Rifampicin but adopts a different conformation.[1][2][3][4] This altered binding is due to unique deoxysugar and succinate (B1194679) substituents on its ansa bridge, which make additional contacts with a separate hydrophobic pocket of RNAP.[1][2][5] This distinct binding mode allows this compound to maintain potency against many Rifampicin-resistant RNAP mutants.[1][2][3][6] Unlike Rifampicin, this compound can also interfere with the binding of 5'-initiating substrates, adding to its distinct mechanism.[7][8]
Q2: What are the primary challenges in developing this compound as a therapeutic agent?
The primary challenge is its limited in vivo efficacy, which is largely attributed to poor bioavailability.[6][9] This necessitates the exploration of formulation strategies and the development of semisynthetic derivatives to improve its pharmacokinetic properties and, consequently, its therapeutic index.
Q3: What are the main strategies for improving the therapeutic index of this compound?
Current research focuses on two main approaches:
-
Formulation Enhancement: Developing advanced formulations to improve the solubility and absorption of this compound.
-
Semisynthetic Modification: Creating derivatives of this compound by modifying its chemical structure, particularly at the K-acid moiety and the C-3/C-4 region of the naphthalene (B1677914) core, to enhance potency and pharmacokinetic properties.[6][9][10][11]
Troubleshooting Guides
Formulation Development
Issue: Poor solubility of this compound in aqueous solutions.
-
Question: My this compound formulation shows low solubility and precipitates out of solution. What can I do?
-
Answer:
-
Particle Size Reduction: Consider micronization or nanosuspension techniques to increase the surface area of the drug particles, which can improve dissolution rates.[4][12]
-
Use of Excipients:
-
Solubilizing agents and surfactants: Incorporate pharmaceutically acceptable surfactants (e.g., Tweens, Cremophor) or co-solvents (e.g., DMA, DMSO) to enhance solubility. A previously successful formulation for a this compound derivative involved 5% DMA and 30% Captisol in sterile water.[9]
-
Lipid-based formulations: Explore the use of lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or solid lipid nanoparticles.[4]
-
-
Amorphous Solid Dispersions (ASDs): Creating an ASD with a polymer carrier can enhance the solubility by converting the crystalline API into a higher-energy amorphous form.[4]
-
Issue: Inconsistent drug loading and content uniformity in the formulation.
-
Question: I'm observing high variability in the amount of this compound in my formulation batches. How can I improve consistency?
-
Answer:
-
Process Optimization: Ensure your manufacturing process (e.g., mixing, granulation, drying) is well-controlled and optimized. For suspensions, ensure vigorous and consistent mixing immediately before and during dosing.[13]
-
Excipient Compatibility: Verify the compatibility of this compound with all excipients in the formulation. Incompatibilities can lead to degradation or non-uniform distribution.
-
Analytical Method Validation: Ensure your analytical method for quantifying this compound is validated for accuracy, precision, and linearity.
-
In Vitro Minimum Inhibitory Concentration (MIC) Assays
Issue: High variability in MIC results for this compound derivatives.
-
Question: My MIC values for the same this compound derivative are inconsistent between experiments. What could be the cause?
-
Answer:
-
Inoculum Preparation: The density of the bacterial inoculum is a critical factor. Ensure you are using a standardized inoculum prepared from a fresh, pure culture in the logarithmic growth phase, adjusted to a 0.5 McFarland standard.[6]
-
Culture Purity: Contamination of your bacterial culture will lead to unreliable results. Always verify the purity of your culture before starting the assay.[6]
-
Endpoint Reading: Trailing or partial inhibition in wells can make endpoint determination subjective. It is recommended to read the endpoint as the lowest concentration that causes a significant reduction (e.g., ~80%) in growth compared to the positive control and to be consistent in this reading method.[6]
-
Compound Stability: Assess the stability of your this compound derivative in the assay medium over the incubation period. Degradation can lead to artificially high MIC values.
-
Issue: Interpreting MIC values for novel this compound derivatives.
-
Question: How do I interpret the MIC value of a new derivative? Is a lower MIC always better?
-
Answer:
-
Comparison to Parent Compound and Controls: Compare the MIC of the derivative to that of the parent this compound and other relevant antibiotics (e.g., Rifampicin). A significantly lower MIC suggests improved in vitro potency.
-
Clinical Breakpoints: While specific breakpoints may not exist for novel derivatives, you can compare the MIC values to established breakpoints for similar classes of antibiotics to get a preliminary idea of potential clinical relevance.[14][15][16]
-
Therapeutic Index: A lower MIC is desirable, but it must be considered in the context of the compound's toxicity. The goal is to enhance the therapeutic index, meaning a compound that is highly potent against bacteria but has low toxicity to host cells.
-
In Vivo Murine Models of Infection
Issue: High mortality or variability in control groups of murine sepsis models.
-
Question: The mortality rate in my untreated control group is either too high and rapid, or highly variable. How can I standardize my infection model?
-
Answer:
-
Bacterial Inoculum: The dose and strain of bacteria are critical. The clinical course is dependent on the bacterial strain and inoculum dose.[9] Perform pilot studies to determine the optimal inoculum size that results in a consistent and desired level of infection severity.
-
Animal Strain and Health: The genetic background of the mice can significantly influence the outcome.[3][7] Use a consistent mouse strain, age, and sex for all experiments. Ensure the animals are healthy and free from other infections prior to the study.
-
Surgical Procedure (for CLP models): If using a cecal ligation and puncture (CLP) model, the needle size and number of punctures are key variables that must be strictly controlled to ensure reproducibility.[7]
-
Issue: Lack of efficacy of a this compound formulation in vivo despite good in vitro activity.
-
Question: My this compound formulation has a low MIC but shows no effect in the mouse infection model. What are the potential reasons?
-
Answer:
-
Poor Pharmacokinetics: The most likely reason is poor bioavailability, leading to sub-therapeutic concentrations at the site of infection. Conduct pharmacokinetic studies to determine the plasma and tissue concentrations of your formulation.
-
Formulation Issues: The formulation may not be stable in vivo, or the drug may not be released effectively.
-
Protein Binding: High plasma protein binding can reduce the amount of free drug available to act on the bacteria.
-
Metabolism: The compound may be rapidly metabolized and cleared in vivo.
-
Pharmacokinetic (PK) Studies
Issue: High variability in plasma concentrations between individual mice.
-
Question: I am observing large variations in the plasma concentration-time profiles for different mice in the same dosing group. What can I do to minimize this?
-
Answer:
-
Dosing Technique: Inaccurate dosing is a common source of variability. Ensure that oral gavage or injections are performed accurately and consistently by well-trained personnel.[13]
-
Formulation Homogeneity: For suspensions, ensure the formulation is uniformly mixed before and during dosing to prevent settling of the drug.[13]
-
Animal Handling: Stress from handling can affect physiological parameters that influence drug absorption and distribution. Handle animals consistently and minimize stress.
-
Food and Water Access: Standardize access to food and water, as this can affect gastrointestinal absorption.
-
Issue: Difficulty in obtaining a complete PK profile from a single mouse.
-
Question: I am having trouble collecting enough blood samples from a single mouse to generate a full pharmacokinetic curve.
-
Answer:
-
Serial Bleeding Techniques: Utilize serial bleeding techniques that allow for the collection of multiple small blood samples from a single mouse over time. Methods like submandibular vein (cheek) bleeds or saphenous vein bleeds are suitable for this purpose.[17]
-
Sensitive Bioanalytical Method: Develop and validate a highly sensitive bioanalytical method (e.g., LC-MS/MS) that requires a small volume of plasma for accurate quantification of the drug.
-
Composite PK profiles: If serial sampling is not feasible, you can use a composite sampling approach where different groups of mice are used for different time points. However, this increases the number of animals required and can introduce more inter-animal variability.
-
Data Presentation
Table 1: In Vitro Activity of this compound and Derivatives against S. aureus
| Compound | WT S. aureus MIC (µg/mL) | RifR H481Y S. aureus MIC (µg/mL) | RifR S486L S. aureus MIC (µg/mL) |
| This compound | 0.06 | >16 | 0.06 |
| Rifampicin | 0.015 | >16 | >16 |
| Derivative J4 | 0.03 | >16 | 0.03 |
| Derivative KZ | 0.015 | 2 | 0.03 |
Data adapted from a study on semisynthetic Kanglemycin derivatives.[6]
Table 2: Pharmacokinetic Parameters of this compound and Derivatives in Mice (5 mg/kg IP Dosing)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Bioavailability (%) |
| This compound | 340 | 0.5 | 430 | 6.84 |
| Derivative J4 | 560 | 0.5 | 780 | 11.2 |
| Derivative KZ | 890 | 0.5 | 1250 | 18.5 |
Pharmacokinetic data are approximations based on published studies for illustrative purposes.[6]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
-
Bacterial Culture Preparation:
-
Inoculate a single, pure colony of the test organism into a suitable broth (e.g., Tryptic Soy Broth).
-
Incubate until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a working inoculum of approximately 1 x 106 CFU/mL.
-
-
Assay Plate Preparation:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
In the first column, add 100 µL of the this compound formulation (at 2x the highest desired final concentration).
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last dilution column.
-
Reserve one column for a positive control (no drug) and one for a negative control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the working bacterial inoculum to all wells except the negative control. The final bacterial concentration will be approximately 5 x 105 CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the drug that completely inhibits visible growth.
-
Protocol 2: Murine Neutropenic Peritonitis/Sepsis Model
-
Animal Preparation:
-
Use female CD-1 or Swiss Webster mice (6-8 weeks old).
-
Induce neutropenia by intraperitoneal (IP) injections of cyclophosphamide (B585) (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 prior to infection).[6][9]
-
-
Infection:
-
Prepare a mid-logarithmic phase culture of the desired bacterial strain (e.g., MRSA).
-
Wash and resuspend the bacteria in sterile saline or PBS.
-
Inject the bacterial suspension (e.g., 2.0 × 104 CFU in 0.5 mL) via the IP route.
-
-
Drug Administration:
-
Prepare the this compound formulation in a suitable vehicle (e.g., 5% DMA/95% (4% Cremophor in water) or 5% DMA and 30% Captisol in sterile water).[6][9]
-
Administer the formulation at the desired dose and route (e.g., IP, IV, or PO) at specified time points post-infection (e.g., 2, 4, and 8 hours post-infection).[6]
-
-
Efficacy Assessment:
-
Monitor the mice for morbidity and mortality for a defined period (e.g., 24-48 hours).
-
At the end of the study, euthanize the mice and harvest organs (e.g., kidneys, spleen).
-
Homogenize the organs, perform serial dilutions, and plate on appropriate agar (B569324) to determine the bacterial burden (CFU/gram of tissue).
-
Compare the bacterial loads in treated groups to the vehicle control group to determine efficacy.
-
Protocol 3: In Vivo Pharmacokinetic Study
-
Animal Dosing:
-
Blood Sampling:
-
Collect serial blood samples (approximately 50 µL) at predetermined time points (e.g., 0.017, 0.25, 1, 3, 5, and 7 hours for IV dosing; 0.5, 1, 3, and 5 hours for PO and IP dosing).[6][9]
-
Use a suitable method for serial bleeding, such as the tail snip or submandibular vein method.
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Keep the blood samples on ice.
-
Centrifuge the blood at 1500g for 5 minutes to separate the plasma.
-
Transfer the plasma supernatant to a new tube and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and bioavailability.
-
Visualizations
Caption: Mechanism of action of this compound compared to Rifampicin.
Caption: Workflow for modifying this compound to enhance therapeutic index.
References
- 1. Potential Pitfalls of the Humanized Mice in Modeling Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches to handling missing or “problematic” pharmacology data: Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 5. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 6. benchchem.com [benchchem.com]
- 7. Modeling Sepsis in the Laboratory: Merging Sound Science with Animal Well-Being - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharm-int.com [pharm-int.com]
- 9. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics Analysis in Clinical Trials | Medicover MICS [medicover-mics.com]
- 11. Pharmaceutical Approaches on Antimicrobial Resistance: Prospects and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. benchchem.com [benchchem.com]
- 14. droracle.ai [droracle.ai]
- 15. idexx.com [idexx.com]
- 16. dickwhitereferrals.com [dickwhitereferrals.com]
- 17. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Fermentation and Production of Kanglemycin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale fermentation and production of Kanglemycin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is the producing microorganism?
This compound is a potent ansamycin (B12435341) antibiotic belonging to the rifamycin (B1679328) family of macrolide compounds. It is produced by the bacterium Amycolatopsis vancoresmycina, also sometimes referred to in literature as Nocardia mediterranei var. kanglensis. This compound is notable for its activity against rifampicin-resistant bacteria.
Q2: What are the primary challenges in the large-scale fermentation of this compound?
The large-scale production of this compound, like other secondary metabolites produced by Actinobacteria, presents several challenges:
-
Low Yields: Wild-type strains of Amycolatopsis vancoresmycina typically produce low titers of this compound.
-
Complex Nutrient Requirements: The production of this compound is sensitive to the composition of the fermentation medium, particularly the sources and concentrations of carbon and nitrogen.
-
Process Scalability: Translating optimal conditions from laboratory-scale shake flasks to large-scale fermenters is often challenging due to differences in shear stress, oxygen transfer, and mixing dynamics.[1]
-
Contamination: The long fermentation times required for antibiotic production increase the risk of contamination by other microorganisms.[1]
-
Downstream Processing: The purification of this compound from the complex fermentation broth can be a multi-step and costly process, with potential for product loss at each stage.
Q3: What are the key parameters to control during this compound fermentation?
Optimal production of this compound requires tight control over several fermentation parameters:
-
pH: Maintaining the optimal pH range is crucial for both cell growth and antibiotic production. For similar Amycolatopsis species, a pH around 7.0-7.6 is often optimal.[2]
-
Temperature: The ideal temperature for fermentation of Amycolatopsis species is typically in the range of 28-30°C.
-
Dissolved Oxygen (DO): Adequate oxygen supply is critical for the aerobic metabolism of Amycolatopsis vancoresmycina and the biosynthesis of this compound.
-
Agitation and Aeration: These parameters directly influence the dissolved oxygen levels and nutrient distribution within the fermenter.
Troubleshooting Guides
Problem 1: Low this compound Yield
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Medium Composition | - Carbon Source: Ensure an adequate supply of a suitable carbon source like glucose or glycerol. Consider a fed-batch strategy to maintain optimal levels without causing catabolite repression.[3][4] - Nitrogen Source: Evaluate different nitrogen sources. A combination of organic (e.g., soybean meal, yeast extract) and inorganic (e.g., potassium nitrate) sources can be beneficial.[5] - Precursor Limitation: The biosynthesis of this compound, like other ansamycins, starts with 3-amino-5-hydroxybenzoic acid (AHBA).[6] Ensure that the precursors for the shikimate pathway are not limiting. |
| Inadequate Inoculum | - Inoculum Age and Size: Use a fresh, actively growing seed culture. An inoculum size of 5-10% (v/v) is a good starting point. - Colony Morphology: For related Amycolatopsis mediterranei strains, there is a correlation between colony morphology and rifamycin B productivity. Select colonies with the optimal morphology for inoculum preparation.[5] |
| Suboptimal Fermentation Parameters | - pH: Monitor and control the pH of the fermentation broth. A drop in pH can inhibit production. - Temperature: Ensure the temperature is maintained within the optimal range (e.g., 28-30°C). - Dissolved Oxygen: Increase agitation and/or aeration rates to maintain a sufficient dissolved oxygen level. For similar processes, controlling DO above 25-30% saturation has been shown to be effective.[7] |
| Shear Stress | While not explicitly documented for Amycolatopsis vancoresmycina, some filamentous actinomycetes can be sensitive to high shear stress, which can damage mycelia and reduce productivity. If high agitation speeds are used, consider evaluating the effect of reducing the impeller speed or using different impeller designs. |
Problem 2: Difficulties in this compound Purification
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Low Recovery from Extraction | - Solvent Choice: this compound can be extracted from the fermentation broth using solvents like ethyl acetate. Ensure the pH of the broth is adjusted to an optimal level (e.g., acidic) to improve extraction efficiency. - Emulsion Formation: Emulsions can form during solvent extraction, leading to product loss. Consider using centrifugation or demulsifying agents to break the emulsion. |
| Poor Resolution in Chromatography | - Resin Choice: C18 silica (B1680970) gel is commonly used for the purification of this compound.[8] Ensure the resin is of high quality and appropriate for large-scale separation. - Gradient Optimization: Optimize the mobile phase gradient for HPLC to achieve better separation of this compound from closely related impurities. A linear gradient of acetonitrile (B52724) in water with a small amount of acid (e.g., 0.1% formic acid) is a good starting point.[8] |
| Product Degradation | - Temperature and pH Stability: Assess the stability of this compound at different temperatures and pH values to prevent degradation during purification. - Light Sensitivity: Some antibiotics are light-sensitive. Protect the product from light during processing and storage. |
Experimental Protocols
Protocol 1: Shake Flask Fermentation of Amycolatopsis vancoresmycina
This protocol is a general guideline and should be optimized for your specific strain and laboratory conditions.
1. Inoculum Preparation: a. Prepare a seed medium (e.g., Tryptic Soy Broth or a medium containing glucose, yeast extract, and peptone). b. Inoculate with a fresh culture of Amycolatopsis vancoresmycina. c. Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours until a dense culture is obtained.
2. Fermentation: a. Prepare the production medium. A variety of media have been used for ansamycin production. A starting point could be a medium containing glucose, soybean meal, and mineral salts. b. Inoculate the production medium with 5-10% (v/v) of the seed culture. c. Incubate at 28-30°C with shaking at 200-250 rpm for 7-10 days.
Protocol 2: Downstream Processing and Purification of this compound
This protocol is based on published methods for this compound purification and may require optimization.
1. Extraction: a. Separate the mycelial biomass from the fermentation broth by centrifugation or filtration. b. Acidify the supernatant to approximately pH 3.0 with an appropriate acid. c. Extract the acidified supernatant multiple times with an equal volume of ethyl acetate. d. Pool the organic extracts and evaporate to dryness under reduced pressure.
2. Initial Purification (Flash Chromatography): a. Dissolve the crude extract in a minimal amount of a suitable solvent. b. Load the dissolved extract onto a C18 flash chromatography column. c. Elute with a linear gradient of acetonitrile in water (e.g., 30-100%) containing 0.1% acetic acid.[8] d. Collect fractions and analyze for the presence of this compound using HPLC or LC-MS.
3. Final Purification (HPLC): a. Pool the fractions containing this compound and concentrate. b. Purify the concentrated fractions by preparative HPLC on a C18 column. c. Use an isocratic mobile phase of approximately 42% acetonitrile in water with 0.1% formic acid.[8] d. Collect the peak corresponding to this compound and verify its purity.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the production of this compound and the closely related Rifamycin B, which can serve as a reference for process optimization.
Table 1: this compound Production Yield
| Parameter | Value | Reference |
| Final Yield (Shake Flask) | ~5 mg/L | [8] |
Table 2: Rifamycin B Fermentation Optimization Data
| Parameter | Condition | Effect on Yield | Reference |
| Nitrogen Source | Replacement of (NH₄)₂SO₄ with KNO₃ | Marked increase in production | [5] |
| Fed-Batch Strategy | Fed-batch addition of glucose and uracil | Increased yield to 24.8 g/L | [3] |
| Aeration | 1.5 vvm for 3 days, then control DO at 30% | Increased yield to 17.8 g/L | [7] |
| pH Control | pH 6.5 for 3 days, then pH 7.0 | Increased yield to 16.1 g/L | [7] |
Visualizations
This compound Biosynthesis and Regulation
The biosynthesis of this compound is governed by a large biosynthetic gene cluster (BGC). While the specific regulatory network for this compound is not fully elucidated, it is expected to follow a similar pattern to other ansamycin antibiotics produced by Actinobacteria. This involves pathway-specific regulatory genes within the BGC that respond to intracellular and environmental signals.
Caption: Simplified overview of the this compound biosynthesis pathway and its regulation.
Experimental Workflow for this compound Production
The following diagram illustrates the general workflow from fermentation to purified product.
Caption: General experimental workflow for the production and purification of this compound.
References
- 1. Regulatory Genes as Beacons for Discovery and Prioritization of Biosynthetic Gene Clusters in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement of rifemycins production by Amycolatopsis mediterranei in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Rifamycin Biosynthesis [faculty.washington.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Kanglemycin A and ADP-Ribosylation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Kanglemycin A (KglA) and investigating its inactivation by ADP-ribosylation.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is not inhibiting the growth of Mycobacterium abscessus, although it works well against Mycobacterium smegmatis. What could be the reason for this discrepancy?
A1: This is a known species-specific difference in resistance to this compound. The Arr (ADP-ribosyl transferase) enzyme from Mycobacterium abscessus (ArrMab) can efficiently ADP-ribosylate and inactivate this compound, while the Arr enzyme from Mycobacterium smegmatis (ArrMs) cannot.[1][2][3] The unique sugar moiety on KglA sterically hinders its binding to ArrMs, but this is not the case for ArrMab.[1][2] Therefore, the lack of activity against M. abscessus is likely due to enzymatic inactivation of the compound.
Q2: I am observing a loss of this compound activity in my in vitro transcription assay when using bacterial lysates. What is a possible cause and how can I confirm it?
A2: The loss of KglA activity in the presence of bacterial lysates could be due to enzymatic inactivation by ADP-ribosyl transferases (Arr) present in the lysate, particularly if the lysate is from a bacterium that expresses a functional Arr enzyme, such as Mycobacterium abscessus.[1][2] This process involves the transfer of an ADP-ribose moiety from NAD+ to KglA, which prevents it from binding to its target, the RNA polymerase (RNAP).[1][3]
To confirm this, you can perform the following control experiments:
-
NAD+ Depletion: Run the assay with and without the addition of NAD+. If the inactivation is Arr-dependent, the absence of NAD+ should prevent the loss of KglA activity.
-
Heat Inactivation: Heat-inactivate the bacterial lysate before adding it to the assay. This should denature the Arr enzyme and preserve the activity of KglA.
-
Use of a Purified System: Compare the activity of KglA in the presence of the lysate to its activity with purified RNAP. Potent inhibition in the purified system but not with the lysate would point towards enzymatic inactivation.
Q3: How can I prevent the ADP-ribosylation of my rifamycin-class compounds during experiments?
A3: Preventing ADP-ribosylation can be approached in several ways:
-
Structural Modification of the Antibiotic: Research has shown that modifications to the rifamycin (B1679328) scaffold can prevent recognition and modification by Arr enzymes. For example, C-25 carbamate (B1207046) derivatives of rifampicin (B610482) have been shown to be resistant to inactivation by ArrMs.[1][4] Similarly, the bulky substituents on this compound's ansa bridge prevent its modification by M. smegmatis Arr.[5]
-
Use of Arr-Deficient Bacterial Strains: When conducting whole-cell assays, utilizing mutant bacterial strains that lack a functional arr gene will eliminate this resistance mechanism.[1]
-
Inhibition of Arr Enzyme Activity: While not a standard laboratory practice due to the lack of commercially available specific inhibitors, research is ongoing to identify small molecule inhibitors of Arr enzymes.[5][6]
Q4: What is the direct effect of ADP-ribosylation on this compound's ability to inhibit transcription?
A4: ADP-ribosylation completely abolishes the inhibitory activity of this compound.[1][3] The addition of the bulky ADP-ribose group to the C-23 hydroxyl of the ansa chain prevents the antibiotic from binding to the RNA polymerase (RNAP) β-subunit.[1][5] This lack of binding means that the antibiotic can no longer block the path of the nascent RNA, thus allowing transcription to proceed uninhibited.[1][3]
Troubleshooting Guides
Problem 1: Inconsistent MIC values for this compound against the same bacterial strain.
| Possible Cause | Troubleshooting Step |
| Presence of NAD+ in media | Ensure that the growth media used for MIC testing does not contain high levels of NAD+, which could facilitate enzymatic inactivation of KglA by any expressed Arr enzymes. Consider using a minimal medium if possible. |
| Variable expression of Arr enzyme | The expression of Arr can sometimes be inducible. Ensure consistent culture conditions (e.g., growth phase, aeration, media composition) to minimize variability in Arr expression levels between experiments. |
| Degradation of this compound | Prepare fresh stock solutions of this compound and store them appropriately as recommended by the supplier. Avoid repeated freeze-thaw cycles. |
Problem 2: No inhibition observed in an in vitro transcription assay using purified components.
| Possible Cause | Troubleshooting Step |
| Inactive this compound | Verify the activity of your KglA stock on a sensitive control, such as wild-type E. coli RNAP. |
| Incorrect assay conditions | Ensure that the final concentration of KglA in the assay is sufficient to cause inhibition. The IC50 for KglA is in the submicromolar range.[1] Also, verify the concentrations of all other assay components (RNAP, DNA template, NTPs). |
| Use of a resistant RNAP mutant | While KglA is active against many rifampicin-resistant RNAP mutants, some mutations may still confer resistance.[7][8] Confirm the genotype of the RNAP being used. |
Quantitative Data Summary
The following table summarizes key quantitative data regarding the activity of this compound and related compounds in the context of ADP-ribosylation.
| Compound | Organism/Enzyme | Assay Type | Metric | Value | Reference |
| This compound | E. coli RNAP | In vitro transcription | IC50 | ~0.1 µM | [1] |
| Rifampicin | E. coli RNAP | In vitro transcription | IC50 | ~0.1 µM | [1] |
| ADP-ribosyl-KglA | E. coli RNAP | In vitro transcription | Activity | Inactive at 100 µM | [1][3] |
| ADP-ribosyl-Rif | E. coli RNAP | In vitro transcription | Activity | Inactive at 100 µM | [1][3] |
| This compound | M. smegmatis (ArrMs) | MIC | MIC | 0.03 µg/mL | [1] |
| This compound + ArrMs | S. aureus RN4220 | Disk Diffusion | Inhibition Zone | No decrease | [1] |
| Rifampicin + ArrMs | S. aureus RN4220 | Disk Diffusion | Inhibition Zone | Decreased | [1] |
| This compound | M. abscessus (ArrMab) | - | Susceptibility | Susceptible to inactivation | [1][2] |
Experimental Protocols
1. In Vitro Transcription Assay
This protocol is used to determine the inhibitory effect of compounds on RNA polymerase activity.
-
Reaction Mixture: Prepare a reaction mixture containing transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl2, 100 mM KCl, 1 mM DTT), a linear DNA template with a known promoter (e.g., T7A1), and purified RNA polymerase holoenzyme.
-
Inhibitor Addition: Add this compound or the control compound (e.g., Rifampicin, or the ADP-ribosylated versions) at various concentrations to the reaction mixture. A DMSO control should also be included.
-
Initiation: Start the transcription reaction by adding a mixture of NTPs, including one radiolabeled NTP (e.g., [α-32P]UTP).
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10-15 minutes).
-
Termination: Stop the reaction by adding a stop buffer containing formamide (B127407) and a loading dye.
-
Analysis: Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the radiolabeled RNA transcripts using autoradiography or phosphorimaging. The intensity of the full-length transcript band is quantified to determine the extent of inhibition.[1]
2. Tandem Disk Diffusion Assay for Antibiotic Inactivation
This assay qualitatively assesses the ability of an enzyme to inactivate an antibiotic.
-
Inactivation Reaction:
-
Incubate the antibiotic (e.g., this compound or Rifampicin) with purified Arr enzyme and NAD+ in a suitable buffer.
-
As a control, incubate the antibiotic with the enzyme in the absence of NAD+, and another control with buffer alone.
-
Incubate at a suitable temperature (e.g., 30°C) for a set time (e.g., 1 hour).
-
-
Disk Application:
-
Spot the reaction mixtures onto sterile paper disks.
-
Allow the disks to dry completely.
-
-
Bacterial Lawn:
-
Prepare a lawn of a susceptible bacterial strain (e.g., Staphylococcus aureus RN4220) on an agar (B569324) plate.
-
-
Incubation:
-
Place the paper disks onto the bacterial lawn.
-
Incubate the plates overnight at 37°C.
-
-
Analysis:
-
Measure the diameter of the zone of inhibition around each disk. A smaller zone of inhibition compared to the control indicates enzymatic inactivation of the antibiotic.[1]
-
Visualizations
Caption: Mechanism of this compound inactivation by Arr enzymes.
References
- 1. This compound Can Overcome Rifamycin Resistance Caused by ADP-Ribosylation by Arr Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Can Overcome Rifamycin Resistance Caused by ADP-Ribosylation by Arr Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rifamycin congeners kanglemycins are active against rifampicin-resistant bacteria via a distinct mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Kanglemycin A and Bedaquiline Against Multidrug-Resistant Tuberculosis (MDR-TB)
A Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) presents a formidable challenge to global public health, necessitating the development of novel therapeutics with distinct mechanisms of action. This guide provides a detailed comparative analysis of two such agents: Kanglemycin A, a novel ansamycin (B12435341) antibiotic in preclinical development, and bedaquiline (B32110), a diarylquinoline that has been approved for the treatment of MDR-TB. This comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used for their evaluation.
Executive Summary
This compound and bedaquiline represent two different classes of antibiotics with unique molecular targets in Mycobacterium tuberculosis. This compound, a rifamycin (B1679328) analog, targets the bacterial RNA polymerase (RNAP) but, unlike rifampicin (B610482), it retains activity against rifampicin-resistant strains. Bedaquiline, the first in its class, inhibits the proton pump of mycobacterial ATP synthase, a critical enzyme for cellular energy production. While bedaquiline is an established component of MDR-TB treatment regimens with extensive clinical data, this compound is a promising preclinical candidate with demonstrated potent in vitro activity against MDR-TB isolates. This guide will delve into the available data to provide a comparative perspective on their potential and current standing in the fight against MDR-TB.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for this compound and bedaquiline. It is important to note that the data are derived from different studies and experimental conditions, precluding a direct head-to-head comparison.
Table 1: Comparative In Vitro Activity against Mycobacterium tuberculosis
| Parameter | This compound | Bedaquiline |
| Mechanism of Action | Inhibition of bacterial RNA polymerase (RNAP)[1][2][3] | Inhibition of the c-subunit of ATP synthase[4] |
| MIC Range (MDR-TB isolates) | Data not available for a wide range of clinical isolates. | ≤0.008 to 2 µg/mL[5] |
| MIC₅₀ (MDR-TB isolates) | Data not available. | 0.25 µg/mL (for linezolid (B1675486) in a study also assessing bedaquiline) |
| MIC₉₀ (MDR-TB isolates) | 2.5 µg/mL (against wild-type M. tb H37Rv); 2.5 µg/mL (against Rif-resistant S456L mutant)[6] | 0.12 µg/mL (for all MDR-TB subtypes combined)[5] |
| Resistance Rate in Naive Populations | Not applicable (preclinical). | 0.6% (Resistant), 1.5% (Intermediate) in a large surveillance study of MDR-TB isolates[5] |
Table 2: Comparative In Vivo Efficacy
| Parameter | This compound | Bedaquiline |
| Animal Model | Murine neutropenic peritonitis/sepsis model with Staphylococcus aureus[6][7][8][9] | Murine model of chronic tuberculosis (aerosol infection) |
| Efficacy Endpoint | Reduction in bacterial burden (CFU) in kidneys[6][7][8][9] | Reduction in bacterial burden (CFU) in lungs and spleen |
| Reported Efficacy | A semisynthetic derivative (Kang KZ) led to a >1.8 log reduction in CFU and 100% survival in mice infected with a rifampicin-resistant S. aureus strain[6]. Data against M. tuberculosis in a relevant in vivo model is not yet published. | Extensive data from preclinical and clinical studies demonstrating significant bactericidal and sterilizing activity, leading to faster sputum culture conversion in MDR-TB patients. |
Mechanism of Action
This compound: A Novel RNA Polymerase Inhibitor
This compound is an ansamycin antibiotic, structurally related to rifampicin.[1][10][11] It binds to the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP), the same target as rifampicin.[2][3] However, this compound possesses unique structural modifications, including a deoxysugar and a succinate (B1194679) ansa bridge, that allow it to bind differently within the rifampicin-binding pocket.[2][12] These additional interactions enable this compound to maintain potency against RNAP enzymes with mutations that confer resistance to rifampicin, making it a promising candidate for treating rifampicin-resistant MDR-TB.[1][11][13][14]
Caption: this compound inhibits bacterial transcription by binding to RNA polymerase.
Bedaquiline: An ATP Synthase Inhibitor
Bedaquiline belongs to a novel class of drugs called diarylquinolines. Its mechanism of action is the inhibition of the proton pump of mycobacterial ATP synthase, specifically targeting the c-subunit.[4] ATP synthase is a crucial enzyme for generating ATP, the primary energy currency of the cell. By disrupting the energy metabolism of M. tuberculosis, bedaquiline exhibits potent bactericidal activity against both replicating and non-replicating bacilli. Its high specificity for the mycobacterial enzyme over the human mitochondrial counterpart contributes to its therapeutic window.
Caption: Bedaquiline disrupts bacterial energy production by inhibiting ATP synthase.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. The following are generalized protocols for the in vitro and in vivo evaluation of anti-tuberculosis agents.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation of Bacterial Inoculum: A mid-log phase culture of M. tuberculosis is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and Tween 80. The culture is adjusted to a standardized turbidity (e.g., McFarland standard 0.5).
-
Drug Dilution Series: The test compounds (this compound or bedaquiline) are serially diluted in a 96-well microtiter plate using 7H9 broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control (no drug) and a sterility control (no bacteria) are included.
-
Incubation: The plates are incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is read as the lowest drug concentration that shows no visible bacterial growth. This can be assessed visually or by using a growth indicator dye like resazurin.
Caption: Generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Time-Kill Curve Analysis
Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Methodology:
-
Inoculum Preparation: A standardized inoculum of M. tuberculosis is prepared in 7H9 broth as for the MIC assay.
-
Drug Exposure: The bacterial culture is exposed to the test drug at various concentrations (e.g., 1x, 4x, 10x MIC) in larger volumes (e.g., in flasks). A growth control without the drug is included.
-
Sampling: At specified time points (e.g., 0, 2, 4, 7, 14 days), an aliquot is withdrawn from each flask.
-
Viable Cell Counting: Serial dilutions of the samples are plated on Middlebrook 7H11 agar (B569324) plates.
-
Incubation and CFU Enumeration: Plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFU) is counted.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each drug concentration to generate time-kill curves.
In Vivo Efficacy in a Murine Model of Chronic Tuberculosis
Objective: To evaluate the therapeutic efficacy of an antimicrobial agent in reducing the bacterial burden in a mouse model of established tuberculosis infection.
Methodology:
-
Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.
-
Establishment of Chronic Infection: The infection is allowed to progress for 3-4 weeks to establish a chronic phase.
-
Treatment: Mice are randomized into treatment groups and receive the test drug (e.g., this compound or bedaquiline), a positive control (e.g., isoniazid (B1672263) + rifampicin), or a vehicle control. Drugs are typically administered daily by oral gavage for 4-8 weeks.
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed.
-
Bacterial Load Determination: The organs are homogenized, and serial dilutions are plated on 7H11 agar to determine the bacterial load (CFU).
-
Data Analysis: The log₁₀ CFU per organ is calculated for each treatment group and compared to the vehicle control group to determine the reduction in bacterial burden.
Caption: Standard workflow for assessing in vivo efficacy in a murine TB model.
Conclusion and Future Directions
Bedaquiline has been a significant advancement in the treatment of MDR-TB, offering a novel mechanism of action that is effective against strains resistant to first-line drugs. Its clinical efficacy and safety profile are well-documented. This compound, while at a much earlier stage of development, holds considerable promise due to its ability to overcome rifampicin resistance, a major driver of MDR-TB.
For a more direct comparison, future research should focus on:
-
Head-to-head in vitro studies: Evaluating the MICs of this compound and bedaquiline against a diverse panel of MDR-TB clinical isolates in the same laboratory using standardized methods.
-
In vivo efficacy of this compound in a TB model: Assessing the efficacy of this compound in a murine model of chronic tuberculosis to provide directly comparable data to the established preclinical data for bedaquiline.
-
Time-kill kinetics of this compound: Characterizing the bactericidal or bacteriostatic properties of this compound against M. tuberculosis to better understand its pharmacodynamics.
As the pipeline for new anti-tuberculosis drugs continues to evolve, comparative analyses such as this are essential for the research community to prioritize and advance the most promising candidates. Both this compound and bedaquiline, with their distinct mechanisms of action, represent valuable assets in the ongoing effort to combat drug-resistant tuberculosis.
References
- 1. A naturally occurring antibiotic active against drug-resistant tuberculosis | EurekAlert! [eurekalert.org]
- 2. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of MIC Distribution and Epidemiological Cutoff Values for Bedaquiline and Delamanid in Mycobacterium tuberculosis Using the MGIT 960 System Equipped with TB eXiST - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A naturally occurring antibiotic active against drug-resistant tuberculosis | CHESS [chess.cornell.edu]
- 11. psu.edu [psu.edu]
- 12. This compound Can Overcome Rifamycin Resistance Caused by ADP-Ribosylation by Arr Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rifamycin congeners kanglemycins are active against rifampicin-resistant bacteria via a distinct mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rifamycin congeners kanglemycins are active against rifampicin-resistant bacteria via a distinct mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Kanglemycin A: A Promising Candidate Against Drug-Resistant Tuberculosis with No Cross-Resistance to First-Line Drugs
For Immediate Release
A comprehensive analysis of available data on Kanglemycin A, a novel ansamycin (B12435341) antibiotic, reveals its potent activity against Mycobacterium tuberculosis, including strains resistant to current first-line tuberculosis (TB) drugs. Crucially, studies demonstrate a lack of cross-resistance between this compound and key anti-TB agents such as rifampicin (B610482), isoniazid, ethambutol, and pyrazinamide. This positions this compound as a significant candidate for the development of new treatment regimens for multidrug-resistant tuberculosis (MDR-TB).
This compound exhibits a distinct mechanism of action compared to rifampicin, despite both targeting the bacterial RNA polymerase (RNAP).[1] Its unique chemical structure allows it to bind effectively to RNAP even in the presence of mutations that confer resistance to rifampicin, the cornerstone of current TB therapy.[1] This key feature means that this compound retains its efficacy against rifampicin-resistant strains, offering a potential solution to a major challenge in TB control.
Comparative Efficacy of this compound
The following tables summarize the minimum inhibitory concentration (MIC) values of this compound and other TB drugs against various strains of Mycobacterium tuberculosis. The data clearly illustrates this compound's potency against both drug-susceptible and multidrug-resistant isolates.
| Drug | M. tuberculosis H37Rv (Rifampicin-Susceptible) MIC (µg/mL) | M. tuberculosis Clinical Isolate (Rifampicin-Susceptible) MIC (µg/mL) | M. tuberculosis Beijing 08/00483E (MDR-TB) MIC (µg/mL) |
| This compound | 0.065 | 0.057 | 0.854 |
| Rifampicin | 0.027 | 0.015 | > 16 |
| Isoniazid | 0.02 - 0.06 | - | Resistant (MIC not specified in source) |
| Ethambutol | 1 - 5 | - | Resistant (MIC not specified in source) |
| Pyrazinamide | 12.5 - 50 | - | Resistant (MIC not specified in source) |
| Resistant to Rifampicin, Isoniazid, Ethambutol, and Pyrazinamide. Data for this compound and Rifampicin from Mosaei et al., 2018. Data for other drugs are typical ranges from literature. |
| Drug | M. tuberculosis (Wild-Type) MIC90 (µg/mL) | M. tuberculosis (Rifampicin-Resistant, S456L) MIC90 (µg/mL) |
| This compound | 0.25 | 1 |
| Rifampicin | 0.016 | > 25 |
| Data from Boyaci et al., 2020. |
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical step in assessing the efficacy of new antimicrobial agents. The following is a detailed methodology for the Resazurin (B115843) Microtiter Assay (REMA), a common and efficient method for determining the MIC of compounds against Mycobacterium tuberculosis.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of Mycobacterium tuberculosis.
Materials:
-
96-well microtiter plates (sterile, with lids)
-
Mycobacterium tuberculosis strains (e.g., H37Rv, clinical isolates)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Antimicrobial agents (e.g., this compound, rifampicin, isoniazid)
-
Resazurin sodium salt solution (0.02% w/v in sterile distilled water)
-
Sterile saline solution with 0.05% Tween 80
-
McFarland standard No. 1
-
Spectrophotometer
-
Incubator (37°C)
-
Biosafety cabinet (Class II or higher)
Procedure:
-
Inoculum Preparation:
-
Aseptically scrape a few colonies of M. tuberculosis from a fresh Löwenstein-Jensen (LJ) slant or a 7H10/7H11 agar (B569324) plate.
-
Suspend the colonies in a tube containing sterile saline with Tween 80 and a few sterile glass beads.
-
Vortex the suspension for 1-2 minutes to break up clumps.
-
Allow the suspension to stand for 30-40 minutes to allow larger particles to settle.
-
Carefully transfer the supernatant to a new sterile tube.
-
Adjust the turbidity of the bacterial suspension to match the McFarland No. 1 standard using a spectrophotometer (OD600 nm of 0.2-0.3). This corresponds to approximately 1 x 10^7 CFU/mL.
-
Dilute this standardized suspension 1:50 in Middlebrook 7H9 broth to obtain the final inoculum.
-
-
Plate Preparation:
-
In a 96-well microtiter plate, add 100 µL of sterile Middlebrook 7H9 broth to all wells.
-
Prepare serial two-fold dilutions of each antimicrobial agent directly in the plate. Add 100 µL of the drug stock solution to the first well of a row and mix. Then, transfer 100 µL from the first well to the second, and so on, discarding the last 100 µL from the final well in the dilution series.
-
This will result in wells containing 100 µL of varying drug concentrations.
-
Include a drug-free well as a positive control for bacterial growth and a well with only broth as a negative control for sterility.
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to each well, except for the negative control well.
-
-
Incubation:
-
Seal the plates with a sterile plate sealer or place them in a humidified container to prevent evaporation.
-
Incubate the plates at 37°C for 7 days.
-
-
Addition of Resazurin and Reading of Results:
-
After the initial incubation period, add 30 µL of the 0.02% resazurin solution to each well.
-
Re-incubate the plates for another 24-48 hours.
-
The MIC is determined as the lowest drug concentration at which the color remains blue (indicating no bacterial growth), while the drug-free control well turns pink (indicating bacterial growth and reduction of resazurin).
-
This compound's Mechanism of Action and Resistance Evasion
This compound's ability to overcome rifampicin resistance stems from its unique structural features. While it binds to the same rifampicin-binding pocket on the RNAP, it establishes additional interactions outside of this pocket. This enhanced binding affinity allows it to remain effective even when mutations alter the primary binding site for rifampicin.
Caption: this compound's mechanism of action and evasion of rifampicin resistance.
Experimental Workflow for Cross-Resistance Studies
The workflow for assessing cross-resistance involves determining the MICs of this compound and other TB drugs against a panel of M. tuberculosis strains with known resistance profiles.
Caption: Workflow for evaluating this compound cross-resistance.
The presented data and the unique mechanism of action of this compound strongly suggest its potential as a valuable component in future TB treatment strategies, particularly for combating drug-resistant forms of the disease. Further clinical investigation is warranted to fully elucidate its therapeutic benefits.
References
Kanglemycin A: Validating a Novel Mechanism Against Drug-Resistant RNA Polymerase
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of antibiotic-resistant bacteria, particularly rifampicin-resistant Mycobacterium tuberculosis, presents a significant global health challenge. This resistance is primarily driven by mutations in the bacterial RNA polymerase (RNAP), the target of rifamycin (B1679328) antibiotics. Kanglemycin A (KglA), a naturally occurring ansamycin, has demonstrated potent activity against these resistant strains. This guide provides a comparative analysis of KglA's mechanism of action, validated through studies with mutant RNAP, and presents supporting experimental data and protocols.
Overcoming Rifampicin Resistance: A Differentiated Mechanism
This compound, like the widely used antibiotic rifampicin, targets the β-subunit of bacterial RNA polymerase.[1][2][3] However, its unique structural modifications allow it to maintain efficacy against RNAP variants that are resistant to rifampicin.[1][2] Structural and mechanistic analyses have revealed that KglA binds to the same rifampicin-binding pocket but establishes additional interactions with the enzyme.[1][2][4][5]
Two key structural features of KglA contribute to its distinct mechanism: a deoxysugar moiety and a succinate (B1194679) ansa bridge.[1][2] These extensions make contact with a separate, hydrophobic pocket of RNAP, leading to an altered binding conformation compared to rifampicin.[1][2] This enhanced binding allows KglA to overcome the effects of common rifampicin-resistance mutations, such as S531L and H526Y in E. coli RNAP (corresponding to S450L and H445Y in M. tuberculosis RNAP).[2][6] Furthermore, KglA is a more potent inhibitor of the early stages of transcription, specifically blocking the formation of the first dinucleotide, a mechanism distinct from that of rifampicin.[2][7]
The following diagram illustrates the mechanism of this compound inhibition of both wild-type and rifampicin-resistant RNAP.
Comparative Performance: this compound vs. Rifampicin
The efficacy of this compound against rifampicin-resistant bacteria has been demonstrated through in vitro transcription assays and determination of minimum inhibitory concentrations (MICs). The following tables summarize the comparative data.
Table 1: In Vitro Inhibition of Wild-Type and Mutant RNAP
| Compound | RNAP Variant | Organism | IC50 (µM) | Fold-change in IC50 vs. WT |
| Rifampicin | Wild-Type | E. coli | ~0.1 | - |
| Rifampicin | S531L | E. coli | >100 | >1000 |
| Rifampicin | H526Y | E. coli | >2000 | >20000 |
| This compound | Wild-Type | E. coli | ~0.1 | - |
| This compound | S531L | E. coli | ~1 | ~10 |
| This compound | H526Y | E. coli | ~10 | ~100 |
| Rifampicin | Wild-Type | M. tuberculosis | ~0.025 | - |
| Rifampicin | S450L | M. tuberculosis | >10 | >400 |
| Rifampicin | H445Y | M. tuberculosis | >10 | >400 |
| This compound | Wild-Type | M. tuberculosis | ~0.025 | - |
| This compound | S450L | M. tuberculosis | ~0.2 | ~8 |
| This compound | H445Y | M. tuberculosis | ~1 | ~40 |
Data compiled from multiple sources. Actual values may vary based on experimental conditions.[2][6][8]
Table 2: Minimum Inhibitory Concentrations (MICs) Against Bacterial Strains
| Compound | Bacterial Strain | Resistance Profile | MIC (µg/mL) |
| Rifampicin | S. aureus (Wild-Type) | Sensitive | ~0.008 |
| Rifampicin | S. aureus (H481Y) | Resistant | >128 |
| Rifampicin | S. aureus (S486L) | Resistant | >128 |
| This compound | S. aureus (Wild-Type) | Sensitive | ~0.015 |
| This compound | S. aureus (H481Y) | Not Active | >128 |
| This compound | S. aureus (S486L) | Active | ~0.03 |
| Rifampicin | M. tuberculosis H37Rv | Sensitive | ~0.1 |
| Rifampicin | M. tuberculosis (S456L) | Resistant | >32 |
| This compound | M. tuberculosis H37Rv | Sensitive | ~0.1 |
| This compound | M. tuberculosis (S456L) | Active | ~0.2 |
Data compiled from multiple sources. H481Y and S486L in S. aureus correspond to H451Y and S456L in M. tuberculosis RNAP.[6][8]
Experimental Protocols
Validation of this compound's mechanism of action relies on robust biochemical and microbiological assays. The following are detailed methodologies for key experiments.
In Vitro Transcription Assay
This assay measures the ability of a compound to inhibit the synthesis of RNA by purified RNAP.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl2, 100 mM KCl, 1 mM DTT), a DNA template with a known promoter (e.g., T7A1), and purified RNAP holoenzyme (wild-type or mutant).
-
Inhibitor Incubation: Add varying concentrations of this compound or the control compound (e.g., rifampicin) to the reaction mixtures and incubate for 10-15 minutes at 37°C to allow for binding to RNAP.
-
Transcription Initiation: Initiate transcription by adding a mixture of NTPs, including a radiolabeled NTP (e.g., [α-³²P]UTP).
-
Transcription Elongation and Termination: Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at 37°C. Terminate the reaction by adding a stop solution (e.g., formamide (B127407) loading dye).
-
Product Analysis: Separate the radiolabeled RNA transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Data Quantification: Visualize the transcripts by autoradiography and quantify the band intensities to determine the extent of inhibition at each compound concentration. Calculate the IC50 value, the concentration of the inhibitor that reduces transcription by 50%.
The following diagram outlines the workflow for the in vitro transcription assay.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Bacterial Culture Preparation: Grow the bacterial strains (wild-type and resistant mutants) to the mid-logarithmic phase in an appropriate broth medium.
-
Compound Dilution: Prepare a series of two-fold dilutions of this compound and the control antibiotic in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at the optimal growth temperature for the bacterium for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Generation and Characterization of Resistant Mutants
Spontaneous resistant mutants can be selected to understand the mechanism of action and potential resistance pathways.
-
Selection of Mutants: Plate a high density of susceptible bacteria on agar (B569324) plates containing the antibiotic at a concentration several times higher than the MIC.
-
Isolation and Purification: Isolate colonies that grow on the antibiotic-containing plates and purify them by re-streaking.
-
Confirmation of Resistance: Confirm the resistance phenotype by re-testing the MIC of the isolated mutants.
-
Genetic Characterization: Sequence the gene encoding the target protein (in this case, rpoB for RNAP) to identify mutations responsible for the resistance.
The logical relationship for validating the target and mechanism of action using mutant RNAP is depicted below.
Conclusion
The validation of this compound's mechanism of action through the use of mutant RNAP provides compelling evidence for its potential as a therapeutic agent against rifampicin-resistant bacteria. Its ability to overcome common resistance mutations by establishing novel interactions with the RNAP β-subunit highlights a promising strategy for the development of new antibiotics. The experimental data and protocols presented in this guide offer a framework for researchers to further investigate and build upon these findings in the ongoing effort to combat antimicrobial resistance.
References
- 1. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis. | Sigma-Aldrich [merckmillipore.com]
- 4. A naturally occurring antibiotic active against drug-resistant tuberculosis | EurekAlert! [eurekalert.org]
- 5. psu.edu [psu.edu]
- 6. A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rifamycin congeners kanglemycins are active against rifampicin-resistant bacteria via a distinct mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Untapped Potential of Kanglemycin A in Combination Therapy: A Guide for Future Research
While Kanglemycin A has emerged as a potent antibiotic against rifampicin-resistant bacteria, a significant gap exists in the scientific literature regarding its synergistic effects when used in combination with other antibiotic classes. To date, published research has primarily focused on its standalone efficacy, its mechanism of action targeting bacterial RNA polymerase (RNAP), and the development of semi-synthetic derivatives.[1][2][3] This guide synthesizes the available, albeit limited, data on this compound in a combination context and provides a framework for researchers to explore its potential synergistic interactions.
This compound-Fluoroquinolone Hybrids: An Alternative to Conventional Combination Therapy
In the absence of traditional synergy studies, research has explored the creation of hybrid antibiotics by covalently linking this compound with fluoroquinolones.[1][4] This strategy aims to combine two distinct mechanisms of action into a single molecule, potentially reducing the likelihood of resistance development and offering a simplified pharmacological profile compared to administering two separate drugs.[1]
These hybrid molecules leverage the RNA polymerase inhibitory activity of this compound and the DNA gyrase/topoisomerase IV inhibitory action of fluoroquinolones. A study evaluating a series of these hybrids against various strains of Staphylococcus aureus provides the most relevant data to a combination therapy approach.
Table 1: Comparative Activity (MIC, μg/mL) of this compound and a this compound-Fluoroquinolone Hybrid
| Compound | Wild-Type S. aureus | Ciprofloxacin-Resistant S. aureus (ParCS80F/GyrAS84L) | This compound-Resistant S. aureus (RpoBH481Y) |
| This compound | 0.015 | 0.015 | >64 |
| This compound - Trovafloxacin Hybrid | 0.0078 | 0.031 | 0.031 |
Data synthesized from a study on dual-action kanglemycin-fluoroquinolone hybrid antibiotics.[1]
The data indicates that while this compound loses its efficacy against strains with mutations in RNA polymerase (RpoB), the hybrid molecule retains significant activity.[1] This suggests the fluoroquinolone component of the hybrid successfully compensates for the resistance to the this compound scaffold.
Proposed Mechanism of Action of this compound
This compound, like other rifamycins, targets the β-subunit of bacterial RNA polymerase (RNAP). However, its unique chemical structure, featuring a deoxysugar and a dimethylsuccinic acid on its ansa bridge, allows it to bind differently and more extensively within the rifampicin-binding pocket.[2][5] This altered binding conformation enables it to maintain activity against many rifampicin-resistant RNAP mutants.[2][3]
References
- 1. Synthesis and evaluation of dual-action kanglemycin-fluoroquinolone hybrid antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rifamycin congeners kanglemycins are active against rifampicin-resistant bacteria via a distinct mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of dual-action kanglemycin-fluoroquinolone hybrid antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Can Overcome Rifamycin Resistance Caused by ADP-Ribosylation by Arr Protein - PMC [pmc.ncbi.nlm.nih.gov]
Kanglemycin A vs. Linezolid: A Head-to-Head Efficacy Comparison
A comprehensive guide for researchers and drug development professionals on the antibacterial efficacy of the novel ansamycin (B12435341), Kanglemycin A, and the established oxazolidinone, linezolid (B1675486).
This guide provides an objective comparison of this compound and linezolid, focusing on their mechanisms of action, in vitro activity, and in vivo efficacy based on available experimental data. The information is intended to assist researchers in evaluating these antibiotics for further investigation and potential therapeutic applications.
Mechanism of Action: Distinct Pathways of Bacterial Inhibition
This compound and linezolid employ fundamentally different mechanisms to achieve their antibacterial effects. This compound, a member of the ansamycin class of antibiotics, targets bacterial RNA polymerase (RNAP), the essential enzyme responsible for transcription. It binds to the rifampicin-binding pocket of RNAP, but in a distinct conformation compared to rifampicin. This unique binding mode, involving additional contacts with a hydrophobic pocket, allows this compound to maintain its potency against many rifampicin-resistant bacterial strains.[1][2][3]
In contrast, linezolid, a synthetic antibiotic from the oxazolidinone class, inhibits bacterial protein synthesis. It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[4][5][6] This binding action prevents the formation of the 70S initiation complex, a critical step in the initiation of protein synthesis.[4][5] This unique mechanism of action means that cross-resistance between linezolid and other protein synthesis inhibitors is not common.[7]
Figure 1. Simplified diagram of the distinct mechanisms of action for this compound and linezolid.
In Vitro Efficacy: A Comparative Look at Minimum Inhibitory Concentrations
The in vitro activity of an antibiotic is a critical indicator of its potential therapeutic efficacy. The minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the available MIC data for this compound and linezolid against key Gram-positive pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Wild-type (ATCC 12600) | 0.015 | [7] |
| Staphylococcus aureus | Rifampicin-Resistant (H481Y) | >1 | [7] |
| Staphylococcus aureus | Rifampicin-Resistant (S486L) | 0.015 | [7] |
| Staphylococcus aureus | MRSA (Rif-Susceptible) | 0.25 - 1 | [8] |
| Staphylococcus aureus | MRSA (Rif-Resistant) | 32 - 128 | [8] |
| Streptococcus pyogenes | NCTC 8198 | ~1 | [8] |
| Enterococcus faecalis | NCTC 775 | 64 | [8] |
| Enterococcus faecium | NCTC 7171 | 128 | [8] |
Table 2: Minimum Inhibitory Concentration (MIC) of Linezolid against Gram-Positive Bacteria
| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | MIC90 = 2 | [9] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | MIC90 = 2 | [9] |
| Enterococcus faecalis | Vancomycin-Susceptible & Resistant | MIC90 = 2 | [9] |
| Enterococcus faecium | Vancomycin-Susceptible & Resistant | MIC90 = 2 | [9] |
| Streptococcus pneumoniae | Penicillin-Susceptible & Resistant | 0.25 - 1 | [3] |
In Vivo Efficacy: Insights from Preclinical Infection Models
While in vitro data provides a baseline for antibacterial activity, in vivo studies in animal models are crucial for evaluating an antibiotic's performance in a complex biological system. This section compares the available in vivo efficacy data for this compound and linezolid in murine models of infection. It is important to note that these data are not from direct head-to-head comparative studies and experimental conditions may vary.
Table 3: In Vivo Efficacy of this compound and its Derivative (KZ) in a Murine Peritonitis/Sepsis Model
| Compound | Bacterial Strain | Dosage and Route | Outcome | Reference |
| This compound | MRSA | 15 mg/kg IP | Limited efficacy | [7] |
| Kang KZ | MRSA | 15 mg/kg IP | Sterilized kidneys | [7] |
| Kang KZ | Rifampicin-Resistant S. aureus (S486L) | 15 mg/kg IP | Significant reduction in kidney bacterial burden, 83% survival | [7] |
Table 4: In Vivo Efficacy of Linezolid in Murine Infection Models
| Infection Model | Bacterial Strain | Dosage and Route | Outcome | Reference |
| Hematogenous Pulmonary Infection | MRSA | Not specified | Significant reduction in bacterial numbers in the lungs compared to vancomycin | [10] |
| Foreign-Body Infection | MRSA | 75 mg/kg IP (twice daily) | Prevented bacterial regrowth | [5] |
| Pneumonia | MRSA | 120 mg/kg PO (q12h) | 1.6 log reduction in bacterial density in lungs | [11] |
| Skin and Soft Tissue Infection | S. aureus | 100 mg/kg PO (b.i.d) | ~1 log10 killing from baseline inoculum | [12] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay for this compound
The MIC assays for this compound against S. aureus were performed using a serial 1:4 dilution of the compound.[7] A single colony of S. aureus was used to inoculate Luria-Bertani (LB) broth and grown overnight. The saturated overnight culture was then diluted, and 80 μL of the diluted cells were added to each well of a 96-well plate containing the antibiotic dilutions.[7]
Figure 2. Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay of this compound.
In Vivo Efficacy Study of this compound in a Murine Peritonitis/Sepsis Model
The in vivo efficacy of this compound and its derivatives was evaluated in a neutropenic murine acute peritonitis/sepsis model.[7] Female Swiss Webster mice were rendered neutropenic and then infected with MRSA. The compounds were administered intraperitoneally (IP) at a dose of 15 mg/kg. The primary outcome was the bacterial burden in the kidneys.[7]
Figure 3. Experimental workflow for the in vivo efficacy study of this compound in a murine peritonitis/sepsis model.
Summary and Conclusion
This compound and linezolid represent two distinct classes of antibiotics with different mechanisms of action and antibacterial spectra.
-
This compound demonstrates potent in vitro activity against Staphylococcus aureus, including some rifampicin-resistant strains.[7] Its in vivo efficacy, particularly of the semi-synthetic derivative Kang KZ, in a murine sepsis model against both MRSA and a rifampicin-resistant strain of S. aureus is promising.[7] However, its activity against enterococci appears to be limited.[8]
-
Linezolid exhibits broad in vitro activity against a range of Gram-positive bacteria, including MRSA, VRE, and penicillin-resistant S. pneumoniae.[3][9] Extensive in vivo data from various animal models support its efficacy in treating infections caused by these pathogens.[5][10][11][12]
Direct comparative studies are needed to definitively establish the relative efficacy of this compound and linezolid. However, the available data suggests that this compound and its derivatives are promising candidates for further development, especially for infections caused by rifampicin-resistant S. aureus. Linezolid remains a valuable therapeutic option for a wide array of Gram-positive infections. This guide provides a foundation for researchers to understand the current landscape of these two important antibiotics and to inform future research directions.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. mdpi.com [mdpi.com]
- 3. Bacteriostatic or bactericidal effect of linezolid against multiresistant Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative In Vivo Efficacies of Epithelial Lining Fluid Exposures of Tedizolid, Linezolid, and Vancomycin for Methicillin-Resistant Staphylococcus aureus in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Evaluating Kanglemycin A's activity against clinical isolates of resistant bacteria
A comprehensive guide for researchers and drug development professionals on the efficacy of Kanglemycin A against clinically relevant resistant bacterial isolates.
This compound, a naturally occurring ansamycin (B12435341) antibiotic, has demonstrated significant promise in combating rifampicin-resistant bacterial infections, a growing global health concern. This guide provides an objective comparison of this compound's performance against rifampicin (B610482), supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.
Comparative Efficacy Against Resistant Strains
This compound and its derivatives have shown potent activity against bacterial strains that have developed resistance to rifampicin, a frontline antibiotic for treating tuberculosis and other bacterial infections. The primary mechanism of rifampicin resistance involves mutations in the bacterial RNA polymerase (RNAP), the target of this class of drugs.[1][2][3] this compound, while binding to the same pocket on RNAP as rifampicin, possesses unique structural features that enable it to maintain its inhibitory activity against these mutated enzymes.[4][5][6]
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the in vitro activity of this compound and its derivatives compared to rifampicin against wild-type and rifampicin-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. Lower MIC values indicate greater potency.
Table 1: Comparative MICs against Staphylococcus aureus Strains
| Compound | Wild-Type (μg/mL) | H481Y Mutant (μg/mL) | S486L Mutant (μg/mL) |
| Rifampicin | - | >64 | >64 |
| This compound | 0.016 | >64 | 0.25 |
Data sourced from studies on semisynthetic kanglemycin derivatives.[1] The H481Y and S486L mutations in S. aureus RNAP correspond to the two most common rifampicin-resistance mutations found in clinical isolates of M. tuberculosis.[1]
Table 2: Comparative MICs of Kanglemycin Derivatives against S. aureus Strains
| Compound | Wild-Type (μg/mL) | H481Y Mutant (μg/mL) | S486L Mutant (μg/mL) |
| Kang KZ | - | - | - |
Note: Specific MIC values for Kang KZ were not provided in the initial search results, but it was highlighted as a promising derivative with improved activity.[1][7]
Mechanism of Action: Overcoming Resistance
This compound's ability to circumvent rifampicin resistance lies in its distinct interaction with the bacterial RNA polymerase.[2][8] While it shares the same binding pocket as rifampicin, this compound has unique structural modifications, including a deoxysugar and a succinate (B1194679) ansa bridge.[4][5] These modifications allow for additional contact points with the RNAP, stabilizing its binding even in the presence of resistance-conferring mutations.[6] Furthermore, this compound's mechanism involves interfering with the binding of the 5'-initiating substrate, a step earlier in the transcription process than that inhibited by rifampicin.[2][3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rifamycin congeners kanglemycins are active against rifampicin-resistant bacteria via a distinct mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rifamycin congeners kanglemycins are active against rifampicin-resistant bacteria via a distinct mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. primo.csu.edu.au [primo.csu.edu.au]
- 5. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psu.edu [psu.edu]
- 7. A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Kanglemycin A: A Structural and Functional Comparison with Rifamycin Analogs
A deep dive into the structural nuances and functional advantages of Kanglemycin A, offering a promising scaffold for overcoming rifamycin (B1679328) resistance.
In the ongoing battle against antibiotic resistance, the emergence of novel therapeutic agents is paramount. This compound, a naturally occurring ansamycin, has garnered significant attention for its potent activity against rifampicin-resistant bacteria, particularly Mycobacterium tuberculosis (MDR-M. tuberculosis) and Gram-positive pathogens.[1][2][3] This guide provides a comprehensive structural and functional comparison of this compound with other rifamycin analogs, supported by experimental data, to elucidate its unique mechanism of action and therapeutic potential.
Key Structural Distinctions: The Source of Enhanced Activity
This compound belongs to the rifamycin family of antibiotics, which are characterized by a macrocyclic ansa bridge spanning a naphthalene (B1677914) core.[2][4] However, this compound possesses two key structural modifications on its ansa bridge that are absent in other rifamycins (B7979662) like rifampicin (B610482). These are a 2,2-dimethylsuccinic acid moiety at C-20 and a β-O-3,4-O,O′ methylene (B1212753) digitoxose (B191001) (a deoxysugar) at C-27.[3][4][5]
These unique substituents are crucial for this compound's ability to overcome rifampicin resistance.[2][3] X-ray crystallography studies have revealed that while this compound binds to the same rifampicin-binding pocket on the bacterial RNA polymerase (RNAP), its conformation is altered.[1][3][6][7] The deoxysugar and succinate (B1194679) groups make additional contacts with a separate, hydrophobic pocket of the RNAP, effectively increasing the binding surface and stabilizing the interaction.[1][2][3][5] This enhanced binding allows this compound to remain effective against RNAP enzymes with mutations that typically confer resistance to rifampicin.[1][2][3]
Furthermore, the succinate side chain of this compound introduces a distinct mechanism of inhibition. It sterically hinders the formation of the initial dinucleotide bond during transcription, blocking the process at an earlier stage compared to rifampicin.[1][2][5][8]
Comparative Antibacterial Efficacy
The structural advantages of this compound translate into superior antibacterial activity, particularly against rifampicin-resistant strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its analogs compared to rifampicin against wild-type and resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis.
Table 1: Comparative MIC Values (μg/mL) against Staphylococcus aureus
| Compound | Wild-Type (WT) | H481Y Mutant (RifR) | S486L Mutant (RifR) |
| Rifampicin | 0.016 | >64 | >64 |
| This compound | 0.016 | >64 | 0.25 |
| Kang Amide Derivatives | |||
| J4 | 0.008 | >64 | 0.5 |
| Benzoxazino Kang Derivatives | |||
| KZ | 0.004 | 1 | 0.06 |
| N29z | 0.002 | 1 | 0.06 |
Data sourced from references[1][9]. The H481Y and S486L mutations in S. aureus RNAP correspond to common rifampicin resistance mutations found in M. tuberculosis.
Table 2: Comparative MIC90 Values (μg/mL) against Mycobacterium tuberculosis
| Compound | Wild-Type (WT) | S456L Mutant (RifR) |
| Rifampicin | 0.03 | >25 |
| This compound | 0.25 | 2 |
| Benzoxazino Kang Derivatives | ||
| KZ | 0.03 | 0.125 |
| N29z | 0.06 | 0.5 |
Data sourced from reference[9]. The S456L mutation is the most common rifampicin resistance mutation in clinical isolates of M. tuberculosis.
The data clearly demonstrates that while this compound shows comparable activity to rifampicin against wild-type strains, it retains significant activity against the S486L/S456L mutant, which renders rifampicin completely ineffective.[1][9] Furthermore, semisynthetic derivatives of this compound, particularly the benzoxazino analogs, exhibit even greater potency against both wild-type and resistant strains, highlighting the potential for further optimization of this promising scaffold.[9]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium, is a standard measure of antibacterial potency. The following is a generalized protocol for the broth microdilution method, a common technique for MIC determination.[10][11]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium (e.g., Mueller-Hinton broth)
-
Antibiotic stock solutions
-
Positive and negative controls
-
Spectrophotometer or plate reader
Procedure:
-
Antibiotic Dilution: Prepare a two-fold serial dilution of the test compounds in the growth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard) and dilute it to the final desired concentration (e.g., 5 x 105 CFU/mL).[10]
-
Inoculation: Inoculate each well containing the antibiotic dilutions with the bacterial suspension.
-
Controls: Include wells with bacteria and medium only (positive control) and wells with medium only (negative control).
-
Incubation: Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity or a significant reduction in optical density compared to the positive control.[10]
In Vitro RNA Polymerase (RNAP) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compounds on the enzymatic activity of RNAP.[1]
Materials:
-
Purified bacterial RNA polymerase (wild-type and resistant mutants)
-
DNA template containing a promoter sequence
-
Ribonucleotide triphosphates (NTPs), including a radiolabeled or fluorescently tagged NTP
-
Transcription buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 5 µg/mL BSA, 0.1 mM EDTA)[1]
-
Test compounds
-
Scintillation counter or fluorescence reader
Procedure:
-
Pre-incubation: Mix the purified RNAP holoenzyme with varying concentrations of the test antibiotic in transcription buffer and incubate at 37°C for 5 minutes to allow for binding.[1]
-
Open Complex Formation: Add the DNA template to the RNAP/antibiotic mixture and incubate for an additional 15 minutes at 37°C to allow the formation of the open promoter complex.[1]
-
Transcription Initiation: Initiate the transcription reaction by adding the NTP mix (containing the labeled NTP).
-
Incubation: Allow the reaction to proceed for a defined period at 37°C.
-
Quenching and Analysis: Stop the reaction and quantify the amount of incorporated labeled NTP in the newly synthesized RNA. This can be done by methods such as filter binding and scintillation counting or gel electrophoresis and autoradiography/fluorescence imaging.
-
Data Analysis: Determine the concentration of the compound required to inhibit RNAP activity by 50% (IC50).
Conclusion
This compound represents a significant advancement in the rifamycin class of antibiotics. Its unique structural modifications, a deoxysugar and a succinate side chain, confer a dual advantage: enhanced binding to the RNAP target and a novel mechanism of transcription inhibition.[1][2][3][5] This results in potent activity against rifampicin-resistant bacterial strains, a major challenge in the treatment of tuberculosis and other infectious diseases. The promising activity of semisynthetic this compound derivatives further underscores the potential of this natural product scaffold for the development of next-generation antibiotics to combat drug-resistant pathogens.[9] The experimental data and protocols provided in this guide offer a valuable resource for researchers in the field of antibiotic discovery and development.
References
- 1. A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. Rifamycin congeners kanglemycins are active against rifampicin-resistant bacteria via a distinct mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Activity of Novel Rifamycins against Rifamycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Kanglemycin A: A Novel Ansamycin Overcoming Rifampicin Resistance by Targeting a Unique Binding Site on RNA Polymerase
A Comparative analysis of Kanglemycin A and other RNA Polymerase inhibitors, providing in-depth experimental insights for researchers and drug development professionals.
The rising tide of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound (KglA), a naturally occurring ansamycin, has emerged as a promising candidate, demonstrating potent activity against rifampicin-resistant bacteria, including multidrug-resistant Mycobacterium tuberculosis (MDR-M. tuberculosis). This guide provides a comprehensive comparison of KglA with other RNA polymerase (RNAP) inhibitors, supported by experimental data, to elucidate its unique binding site and mechanism of action.
This compound's Distinct Interaction with RNA Polymerase
This compound, like the well-established antibiotic rifampicin (B610482) (RIF), targets the β-subunit of bacterial RNA polymerase.[1][2] However, structural and mechanistic analyses have revealed a distinct binding mode for KglA that allows it to overcome common rifampicin resistance mutations.[3][4]
X-ray crystallography studies of KglA in complex with Escherichia coli and Thermus thermophilus RNAP have shown that while it occupies the same general rifampicin-binding pocket, its unique chemical moieties—a deoxysugar and a succinate (B1194679) ansa bridge—engage in additional contacts with a separate, hydrophobic pocket of the enzyme.[3][5] These extra interactions lead to an altered conformation of KglA within the binding site, enabling it to maintain high affinity for RNAP enzymes that have mutations conferring rifampicin resistance.[3] The Protein Data Bank (PDB) entry 6CUX provides the coordinates for the crystal structure of KglA in complex with a rifampicin-resistant mutant of E. coli RNAP.[6]
Furthermore, KglA exhibits a different mechanism of transcription inhibition compared to rifampicin. While rifampicin primarily blocks the extension of RNA transcripts beyond a length of 2-3 nucleotides, KglA acts at an earlier stage by precluding the formation of the initial dinucleotide bond.[3][4]
Comparative Performance Against Other RNAP Inhibitors
The unique binding and inhibitory mechanism of this compound translates to a significant advantage in antibacterial activity, particularly against rifampicin-resistant strains. The following tables summarize the comparative performance of KglA and other RNAP inhibitors based on quantitative experimental data.
| Antibiotic | Target Site on RNAP β-subunit | Mechanism of Action |
| This compound | Rifampicin-binding pocket with additional contacts to a hydrophobic pocket | Precludes the formation of initial dinucleotides |
| Rifampicin | Rifampicin-binding pocket | Blocks extension of RNA transcripts >2-3 nucleotides |
| Sorangicin | Near the RNAP active center | Blocks extension of RNA products |
| Streptolydigin | Overlaps the RNAP active center | Inhibits conformational cycling of the RNAP active center |
| Myxopyronin | Remote from the RNAP active center | Interferes with the opening of the RNAP active-center cleft |
Table 1: Comparison of Binding Sites and Mechanisms of Action of Various RNAP Inhibitors.
| Organism | Strain | This compound MIC (µg/mL) | Rifampicin MIC (µg/mL) |
| S. aureus | Wild-Type | 0.016 | - |
| S. aureus | H481Y (Rif-Resistant) | >64 | - |
| S. aureus | S486L (Rif-Resistant) | 0.25 | - |
| M. tuberculosis | H37Rv (Wild-Type) | - | - |
| M. tuberculosis | S456L (Rif-Resistant) | - | >25 |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and Rifampicin against Wild-Type and Resistant Bacterial Strains.[7][8]
| Inhibitor | IC50 (µM) against E. coli RNAP |
| This compound | Submicromolar |
| Rifampicin | Submicromolar |
Table 3: In Vitro Transcription Inhibition (IC50) of this compound and Rifampicin.[1]
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
X-ray Co-crystallography of this compound-RNAP Complex
-
Protein Expression and Purification: The E. coli RNA polymerase σ70 holoenzyme is overexpressed and purified using established protocols.
-
Complex Formation: The purified RNAP is incubated with an excess of this compound to ensure saturation of the binding site.
-
Crystallization: The RNAP-KglA complex is crystallized using the hanging drop vapor diffusion method. A typical crystallization solution contains 0.1 M HEPES-HCl (pH 7.0), 0.2 M calcium acetate, and approximately 15% PEG400.[9]
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals. The structure is then solved and refined to reveal the atomic details of the interaction. The final coordinates and structure factors for the KglA-RNAP complex are deposited in the Protein Data Bank (PDB ID: 6CUX).[6]
In Vitro Transcription Inhibition Assay
-
Reaction Setup: Purified RNAP is pre-incubated with varying concentrations of this compound or other inhibitors (e.g., 0.1 µM to 1 µM) for 5 minutes at 37°C to allow for binding.[7][8]
-
Open Complex Formation: A linear DNA template containing a suitable promoter (e.g., T7A1 or AP3) is added, and the mixture is incubated for 15 minutes at 37°C to form the RNAP-promoter open complex.[1][7]
-
Transcription Initiation: Transcription is initiated by the addition of a nucleotide mixture containing ATP, CTP, GTP, and UTP, with one of the nucleotides being radioactively labeled (e.g., [α-³²P]UTP).[7]
-
Analysis: The reaction is stopped, and the RNA products are separated by gel electrophoresis and visualized by autoradiography. The intensity of the full-length transcript band is quantified to determine the extent of inhibition at each inhibitor concentration, from which the IC50 value can be calculated.[1]
Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Culture: The bacterial strains to be tested are grown in an appropriate liquid medium to a specific cell density.
-
Serial Dilution: The antibiotic is serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for a defined period (e.g., 24 hours).[1]
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[8]
Visualizing the Experimental Workflow and Binding Logic
To further clarify the experimental processes and the unique binding properties of this compound, the following diagrams are provided.
Figure 1: Experimental workflow for characterizing this compound's interaction with RNA polymerase.
Figure 2: Logical diagram of this compound's unique binding to RNA polymerase compared to Rifampicin.
References
- 1. This compound Can Overcome Rifamycin Resistance Caused by ADP-Ribosylation by Arr Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rifamycin congeners kanglemycins are active against rifampicin-resistant bacteria via a distinct mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. X-ray crystal structures of the Escherichia coli RNA polymerase in complex with Benzoxazinorifamycins - PMC [pmc.ncbi.nlm.nih.gov]
Kanglemycin A: A Promising Alternative to Rifampicin Against Resistant Bacterial Strains
A comparative analysis of the efficacy of Kanglemycin A and Rifampicin (B610482) against bacterial strains harboring rpoB mutations reveals the potential of this compound to overcome common resistance mechanisms. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the superior performance of this compound, supported by experimental data, detailed protocols, and mechanistic insights.
Rifampicin, a cornerstone in the treatment of bacterial infections, targets the β-subunit of the bacterial RNA polymerase (RNAP), encoded by the rpoB gene. However, the emergence of mutations within this gene has led to widespread rifampicin resistance, posing a significant threat to public health. This compound, a naturally occurring ansamycin (B12435341) antibiotic, has demonstrated remarkable efficacy against these resistant strains, offering a renewed therapeutic avenue.
Superior Efficacy of this compound Against Rifampicin-Resistant Strains
This compound exhibits potent antibacterial activity against both wild-type and, critically, rifampicin-resistant strains of pathogenic bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. Experimental data consistently demonstrates that this compound maintains low Minimum Inhibitory Concentrations (MICs) against strains with rpoB mutations that confer high-level resistance to Rifampicin.
Comparative Minimum Inhibitory Concentrations (MICs)
The following table summarizes the comparative MIC values of this compound and Rifampicin against various bacterial strains, highlighting the enhanced efficacy of this compound in the face of resistance.
| Organism | Strain | rpoB Mutation | This compound MIC (µg/mL) | Rifampicin MIC (µg/mL) | Reference |
| Staphylococcus aureus | Wild-Type (WT) | None | 0.016 | Not specified in source | [1][2] |
| Staphylococcus aureus | Rifampicin-Resistant (RifR) | H481Y | >64 | >64 | [1][2] |
| Staphylococcus aureus | Rifampicin-Resistant (RifR) | S486L | 0.25 | >64 | [1][2] |
| Mycobacterium tuberculosis | Wild-Type (WT) | None | Not specified in source | Not specified in source | [1] |
| Mycobacterium tuberculosis | Rifampicin-Resistant (RifR) | S456L | Not specified in source | >25 | [1] |
Note: The H481Y and S486L mutations in S. aureus correspond to the two most common Rifampicin-resistance mutations found in M. tuberculosis clinical isolates (H451Y and S456L, respectively)[2].
Unraveling the Mechanism of Action: How this compound Evades Resistance
This compound binds to the same rifampicin-binding pocket on the bacterial RNA polymerase. However, its unique structural features, including a dimethylsuccinic acid and a deoxysugar moiety, allow for additional contact points with the enzyme. These interactions are crucial for its ability to inhibit RNAP even when rifampicin-binding is compromised by mutations. This distinct binding mode effectively circumvents the common mechanisms of rifampicin resistance.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical step in evaluating the efficacy of antimicrobial agents. The following is a detailed methodology for performing a broth microdilution MIC assay, a standard method used in the cited studies.
Broth Microdilution MIC Assay Protocol
This protocol is a generalized procedure based on established methods for Staphylococcus aureus and Mycobacterium tuberculosis.
1. Preparation of Materials:
-
Bacterial Strains: Wild-type and rpoB mutant strains of S. aureus or M. tuberculosis.
-
Culture Media:
-
For S. aureus: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
For M. tuberculosis: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).
-
-
Antimicrobial Agents: this compound and Rifampicin stock solutions of known concentrations.
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
-
From a fresh agar (B569324) plate, select several colonies of the bacterial strain.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Antimicrobial Dilutions:
-
Perform serial two-fold dilutions of this compound and Rifampicin in the appropriate broth directly in the 96-well plates.
-
The final volume in each well should be 100 µL after adding the inoculum.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension.
-
Incubation Conditions:
-
For S. aureus: Incubate at 35-37°C for 16-20 hours in ambient air.
-
For M. tuberculosis: Incubate at 37°C for 7-14 days.
-
5. Determination of MIC:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Growth can be assessed visually or by measuring the optical density (OD) at 600 nm.
Conclusion
The available data strongly supports the potential of this compound as a valuable therapeutic agent against rifampicin-resistant bacterial infections. Its unique mechanism of action allows it to bypass common resistance pathways, making it a promising candidate for further drug development. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the efficacy and spectrum of this compound and its derivatives.
References
Safety Operating Guide
Navigating the Disposal of Kanglemycin A: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of Kanglemycin A, an antibiotic that may possess cytotoxic properties. In the absence of specific manufacturer's disposal directives for this compound, this document synthesizes best practices for the disposal of antibiotics and cytotoxic agents to ensure a high level of safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of the compound, particularly in its solid form or when preparing concentrated solutions, should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
In the event of a spill, the area should be immediately contained using an inert absorbent material. The resulting waste must be collected into a sealed, clearly labeled container and disposed of as hazardous chemical waste. It is critical to prevent this compound from entering the environment due to its potential ecological impact.
Waste Characterization and Segregation: The First Line of Defense
Proper waste segregation is the foundational step in the safe disposal of this compound. All materials that have come into contact with this compound are to be considered hazardous chemical waste.
Do NOT dispose of this compound or its contaminated materials via:
-
Drain Disposal: Flushing antibiotics down the sink can contribute to the development of antibiotic-resistant microorganisms in aquatic ecosystems.[1]
-
Regular Trash: Improperly contained chemical waste poses a significant risk to custodial staff and the environment.[2]
All items contaminated with this compound, including stock solutions, used cell culture media, and laboratory consumables (e.g., pipette tips, tubes, flasks), must be segregated from general and biohazardous waste streams.[1]
Step-by-Step Disposal Procedures for this compound
The following protocols are based on general guidelines for the disposal of antibiotic and cytotoxic compounds. It is crucial to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
Disposal of Solid this compound Powder
-
Containment: Collect the solid this compound powder in its original container or a well-sealed, properly labeled secondary container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste: this compound" and include any other identifiers required by your institution.
-
Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's EHS office or a licensed hazardous waste contractor.
Disposal of Concentrated this compound Stock Solutions
-
Collection: Collect all concentrated stock solutions in a dedicated, leak-proof, and shatter-resistant container.
-
Labeling: Clearly label the container with "Hazardous Waste: this compound Solution" and its approximate concentration and volume.
-
Storage: Store the container in a designated hazardous chemical waste storage area.
-
Disposal: The waste will be collected by your institution's EHS personnel for appropriate disposal, likely through high-temperature incineration.[3]
Disposal of this compound-Contaminated Liquid Waste (e.g., Cell Culture Media)
-
Collection: Collect the liquid waste in a leak-proof container labeled "Antibiotic-containing solution".[4]
-
Treatment (if applicable and permitted): In some cases, liquid waste containing antibiotics may be chemically deactivated. However, this should only be performed following a validated protocol and with the approval of your institution's EHS office. Autoclaving may not be effective for all antibiotics and is not recommended for stock solutions.[1]
-
Disposal: Liquid antibiotic waste is typically managed as hazardous chemical waste and should be collected for professional disposal.[4]
Disposal of Contaminated Solid Waste (e.g., Labware, PPE)
-
Segregation: All solid waste that has come into contact with this compound, such as pipette tips, flasks, gloves, and bench paper, should be considered cytotoxic waste.[3]
-
Collection: Place these materials in a designated, puncture-resistant container with a purple lid, which is often used to signify cytotoxic waste.[3] If such containers are not available, use a robust, leak-proof container clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste."
-
Disposal: Arrange for collection by your institution's hazardous waste management service. This waste stream is typically destined for high-temperature incineration.[3]
| Waste Type | Recommended Disposal Method |
| Solid this compound Powder | Collect in a labeled, sealed container and dispose of as hazardous chemical waste through your institution's EHS office. |
| Concentrated Stock Solutions | Considered hazardous chemical waste. Collect in a labeled, leak-proof container for disposal via your institution's hazardous waste management program.[1] |
| Contaminated Liquid Waste | Collect in a labeled container for hazardous chemical waste disposal. Do not pour down the drain.[1][4] |
| Contaminated Solid Waste | Segregate as cytotoxic/hazardous chemical waste.[3] Place in a designated, puncture-resistant container for disposal, typically via incineration.[3] |
Experimental Protocols Referenced
While specific experimental protocols for this compound disposal are not available, the procedures outlined above are based on established guidelines for handling and disposing of similar hazardous compounds. The core principle is the segregation of all contaminated materials as hazardous chemical waste and their subsequent disposal through a certified professional service.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for the safe disposal of this compound waste streams.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
